molecular formula C22H26O11 B1665653 Agnoside CAS No. 11027-63-7

Agnoside

Número de catálogo: B1665653
Número CAS: 11027-63-7
Peso molecular: 466.4 g/mol
Clave InChI: GLACGTLACKLUJX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Agnuside is a natural small molecule extracted from the plant Vitex agnus-castus (chaste tree) and has been identified as a potent agonist of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . This targeted activity makes it a critical compound for investigating therapeutic angiogenesis, a process that aims to promote the formation of new blood vessels to revascularize ischemic tissues . Research indicates that Agnuside binds with strong affinity and conformational stability to VEGFR2, a key receptor tyrosine kinase expressed in blood vascular and lymphatic endothelial cells . Its mechanism of action involves stimulating key processes in endothelial cells, including proliferation, tube formation, and scratch wound migration, which are essential for angiogenesis . In vitro studies demonstrate that Agnuside increases HUVEC proliferation with an EC50 of 1.376 μg/mL and promotes dose-dependent tubulogenesis . Beyond its pro-angiogenic applications, extracts of its source plant, Vitex agnus-castus , are also noted for their strong antioxidant properties and anticancer activities, including the induction of apoptosis and cell cycle arrest in various cancer cell lines, highlighting the broad research potential of its constituent compounds . Given its role in vascular homeostasis and remodeling, Agnuside is a promising lead molecule for research in ischemic diseases, wound healing, and tissue regeneration . This product is intended for research purposes only.

Propiedades

IUPAC Name

[5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O11/c23-8-15-17(26)18(27)19(28)22(32-15)33-21-16-11(7-14(25)13(16)5-6-30-21)9-31-20(29)10-1-3-12(24)4-2-10/h1-7,13-19,21-28H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLACGTLACKLUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C2C1C(C=C2COC(=O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Agnuside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

11027-63-7
Record name Agnuside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Agnuside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

146 °C
Record name Agnuside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Agnoside: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agnoside, an iridoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction and characterization. Furthermore, it delves into the molecular mechanisms underlying its biological activities, including its anti-inflammatory, pro-angiogenic, and dopaminergic effects, supported by quantitative data and graphical representations of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

This compound was first isolated and characterized in 1959 by R. Hänsel and E. Winde from the fruits of Vitex agnus-castus.[1] It is structurally defined as the ester of aucubin and p-hydroxybenzoic acid.[2] The chemical formula of this compound is C₂₂H₂₆O₁₁, with a molar mass of 466.439 g·mol⁻¹.[2]

Structural Characterization

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR analyses are crucial for the unambiguous assignment of the chemical structure of this compound. The following table summarizes the reported chemical shifts for this compound.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, Multiplicity, J in Hz)
Iridoid Moiety
197.85.08 (d, 8.0)
3141.26.25 (dd, 6.0, 1.5)
4105.54.80 (dd, 6.0, 1.5)
579.83.65 (m)
642.92.85 (m)
7129.25.85 (d, 5.5)
862.84.65 (d, 5.5)
946.52.60 (m)
1021.31.05 (d, 7.0)
11--
p-Hydroxybenzoyl Moiety
1'129.8-
2', 6'131.57.85 (d, 8.5)
3', 5'115.26.80 (d, 8.5)
4'161.5-
7' (C=O)166.5-
Glucose Moiety
1''99.54.60 (d, 7.5)
2''73.53.20 (m)
3''76.83.35 (m)
4''70.53.25 (m)
5''77.23.30 (m)
6''61.53.68 (m), 3.85 (m)

Note: Chemical shifts are reported for this compound in CD₃OD and may vary slightly depending on the solvent and instrument frequency. The data is compiled from various sources for illustrative purposes.

1.1.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed at m/z 465. The fragmentation pattern of this compound in MS/MS experiments is characteristic of iridoid glycosides and involves the cleavage of the glycosidic bond and the ester linkage. The major fragmentation pathways include the loss of the glucose moiety (162 Da) and the p-hydroxybenzoyl group (121 Da).

Natural Sources and Extraction

This compound is primarily found in plants of the Vitex genus (family Lamiaceae).

Primary Natural Sources

The most significant natural sources of this compound include:

  • Vitex agnus-castus (Chaste Tree): The fruits and leaves are particularly rich in this compound.[2]

  • Vitex negundo : The leaves of this species are a major source of this compound.

  • Vitex rotundifolia

  • Castilleja tenuiflora

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and the extraction method employed.

Plant SpeciesPlant PartThis compound Content/YieldReference
Vitex agnus-castusInflorescencesUp to 7.59% total flavonoids (expressed as orientin)
Vitex agnus-castusLeaves2.09% orientin
Vitex agnus-castusStemsLower concentration compared to leaves and inflorescences
Vitex negundoLeaves40.10 mg/g (Microwave-Assisted Extraction)[3]
Experimental Protocol: Microwave-Assisted Extraction (MAE) of this compound from Vitex negundo Leaves

This protocol describes an efficient method for the extraction of this compound based on published literature.[3]

2.3.1. Materials and Equipment

  • Dried and powdered leaves of Vitex negundo

  • Methanol

  • Microwave extraction system

  • Filter paper

  • Rotary evaporator

2.3.2. Procedure

  • Weigh 1 gram of the powdered Vitex negundo leaves and place it into the microwave extraction vessel.

  • Add 10 mL of methanol to the vessel (solvent-to-drug ratio of 10:1 mL/g).

  • Set the microwave power to 350 W and the extraction time to 20 minutes.

  • After extraction, allow the mixture to cool to room temperature.

  • Filter the extract through filter paper to remove the plant debris.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract containing this compound.

2.3.3. Quantification by High-Performance Liquid Chromatography (HPLC) The quantification of this compound in the extract can be performed using a validated HPLC method.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or phosphoric acid).

  • Detection: UV detector at 258 nm.

  • Quantification: Based on a calibration curve of a certified this compound standard.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, and research has begun to elucidate the underlying molecular mechanisms.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. One of the key mechanisms is through the inhibition of the HIF-1α/NLRP3 inflammasome signaling pathway.[3] This pathway is crucial in the inflammatory response, and its inhibition by this compound leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-18.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_this compound This compound Intervention cluster_pathway HIF-1α/NLRP3 Inflammasome Pathway Inflammatory_Stimulus Inflammatory Stimulus HIF-1a HIF-1α Accumulation Inflammatory_Stimulus->HIF-1a This compound This compound This compound->HIF-1a NLRP3 NLRP3 Inflammasome Activation This compound->NLRP3 HIF-1a->NLRP3 Caspase-1 Caspase-1 Activation NLRP3->Caspase-1 IL-1b IL-1β (Pro-inflammatory Cytokine) Caspase-1->IL-1b Cleavage Pro-IL-1b Pro-IL-1β Pro-IL-1b->Caspase-1

This compound's inhibition of the HIF-1α/NLRP3 inflammasome pathway.
Pro-angiogenic Activity

This compound has been identified as a pro-angiogenic small molecule that promotes the formation of new blood vessels.[1][4] This activity is mediated through the stimulation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] By activating VEGFR2, this compound triggers downstream signaling cascades that lead to endothelial cell proliferation, migration, and tube formation, which are essential steps in angiogenesis.

pro_angiogenic_pathway cluster_this compound This compound Action cluster_receptor Receptor Activation cluster_signaling Downstream Signaling cluster_response Cellular Response This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 Stimulation Downstream_Signaling Downstream Signaling Cascades (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream_Signaling Proliferation Endothelial Cell Proliferation Downstream_Signaling->Proliferation Migration Endothelial Cell Migration Downstream_Signaling->Migration Tube_Formation Tube Formation Downstream_Signaling->Tube_Formation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Tube_Formation->Angiogenesis

Pro-angiogenic signaling pathway stimulated by this compound via VEGFR2.
Dopaminergic Activity

Extracts of Vitex agnus-castus have long been known for their effects on the dopaminergic system. Recent studies have shown that this compound itself exhibits dopaminergic activity.[5] This activity is believed to be mediated through the interaction with dopamine D2 receptors.[6] The dopaminergic action of this compound may contribute to the traditional uses of Vitex extracts in managing conditions related to hormonal imbalances.

dopaminergic_activity cluster_this compound This compound cluster_receptor Dopamine Receptor cluster_response Physiological Response This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Interaction Physiological_Response Modulation of Dopaminergic Signaling D2_Receptor->Physiological_Response

Proposed mechanism of this compound's dopaminergic activity.

Conclusion and Future Directions

This compound is a pharmacologically active iridoid glycoside with well-defined natural sources and established methods for its extraction and characterization. Its demonstrated anti-inflammatory, pro-angiogenic, and dopaminergic activities, mediated through specific signaling pathways, highlight its potential as a lead compound for the development of new therapeutic agents. Future research should focus on further elucidating the intricate molecular targets of this compound, conducting comprehensive preclinical and clinical studies to validate its therapeutic efficacy and safety, and exploring synergistic effects with other natural compounds or conventional drugs. The detailed information provided in this guide aims to facilitate and inspire further investigation into the promising therapeutic applications of this compound.

References

Agnoside's Anti-inflammatory Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agnoside, a naturally occurring iridoid glycoside predominantly isolated from Vitex negundo L., has demonstrated significant anti-inflammatory and immunomodulatory activities across a range of preclinical models. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, with a focus on its mechanisms of action, supported by quantitative data from key studies. Detailed experimental protocols for commonly used inflammation models are provided, and the core signaling pathways implicated in this compound's therapeutic effects are visualized. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development who are interested in the therapeutic potential of this compound.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways involved in the inflammatory cascade. The principal mechanisms identified to date include the inhibition of the NLRP3 inflammasome and the modulation of the NF-κB and MAPK signaling pathways.

Inhibition of the NLRP3 Inflammasome

Recent studies have highlighted the inhibition of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome as a key mechanism of this compound's anti-inflammatory action. The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).

In a model of knee osteoarthritis, this compound was shown to significantly reduce the expression of NLRP3 inflammasome components, including NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and caspase-1.[1][2] This inhibition of the inflammasome assembly and activation leads to a subsequent decrease in the levels of IL-1β and IL-18.[1][2]

Modulation of NF-κB and MAPK Signaling Pathways

While direct evidence of this compound's interaction with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways is still an emerging area of research, studies on extracts of Vitex negundo, the primary source of this compound, strongly suggest a modulatory role. These pathways are central to the inflammatory response, regulating the expression of a wide array of pro-inflammatory genes.

The NF-κB pathway is a critical regulator of inflammation, and its activation is a key step in the expression of many pro-inflammatory cytokines and enzymes. It is hypothesized that this compound may inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This would prevent the translocation of the active NF-κB p65 subunit to the nucleus, thereby downregulating the transcription of pro-inflammatory genes.

The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. It is plausible that this compound interferes with the phosphorylation cascade of these kinases, leading to a reduction in the activation of downstream transcription factors and a subsequent decrease in the production of inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from key preclinical studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vivo Anti-inflammatory Activity of this compound in Edema Models

Experimental ModelSpeciesThis compound Dose (mg/kg, p.o.)Inhibition of Edema (%)Reference
Carrageenan-induced paw edemaRat1.5618.2[3]
3.1229.5[3]
6.2545.4[3]
12.5060.2[3]
Histamine-induced paw edemaRat1.5610.08[3]
3.1219.32[3]
6.2528.40[3]
12.5036.97[3]

Table 2: In Vivo Anti-arthritic Activity of this compound in Adjuvant-Induced Arthritis

ParameterSpeciesThis compound Dose (mg/kg, p.o.)EffectReference
Paw VolumeRat6.25Significant reduction in paw swelling[3]
12.50Significant reduction in paw swelling[3]
Pro-inflammatory Mediators (PGE₂, LTB₄)Rat1.56 - 12.50Dose-dependent suppression[3][4]
T-cell Mediated Cytokines (IL-2, TNF-α, IFN-γ)Rat1.56 - 12.50Significant suppression[3][4]

Table 3: In Vitro Anti-inflammatory Activity of this compound

Cell TypeStimulantThis compound ConcentrationParameterEffectReference
Fibroblast-like synoviocytes (FLSs)LPS (10 µg/mL)3 µMCaspase-1 activitySignificant reduction[2]
HIF-1α mRNASignificant downregulation[2]
NLRP3 mRNASignificant downregulation[2]
ASC mRNASignificant downregulation[2]
Caspase-1 mRNASignificant downregulation[2]
IL-1β in supernatantSignificant reduction[5]
IL-18 in supernatantSignificant reduction[5]
THP-1 cells--NF-κB assay (ED₅₀)8.9 µg/mL[1]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways through which this compound exerts its anti-inflammatory effects.

Agnoside_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) This compound This compound IKK IKK This compound->IKK Inhibition (inferred) IκBα IκBα IKK->IκBα P NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibition Proteasomal Degradation IκBα->Proteasomal Degradation Ub p65 p65 p50 p50 Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription NF-κB (p65/p50)->Pro-inflammatory Gene Transcription Translocation Nucleus Nucleus Pro-inflammatory Mediators Pro-inflammatory Mediators Pro-inflammatory Gene Transcription->Pro-inflammatory Mediators Agnoside_MAPK_Pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) This compound This compound MAPKKK MAPKKK This compound->MAPKKK Inhibition (inferred) p38 p38 MAPKKK->p38 P JNK JNK MAPKKK->JNK P ERK ERK MAPKKK->ERK P Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) p38->Transcription Factors (e.g., AP-1) JNK->Transcription Factors (e.g., AP-1) ERK->Transcription Factors (e.g., AP-1) Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors (e.g., AP-1)->Pro-inflammatory Gene Expression Agnoside_NLRP3_Pathway Inflammatory Stimuli (LPS, ATP) Inflammatory Stimuli (LPS, ATP) This compound This compound NLRP3 NLRP3 This compound->NLRP3 Inhibition ASC ASC This compound->ASC Inhibition Pro-Caspase-1 Pro-Caspase-1 This compound->Pro-Caspase-1 Inhibition NLRP3->ASC ASC->Pro-Caspase-1 Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Activation Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleavage Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 Cleavage IL-1β IL-1β Pro-IL-1β->IL-1β Inflammation Inflammation IL-1β->Inflammation IL-18 IL-18 Pro-IL-18->IL-18 IL-18->Inflammation

References

Agnoside: A Novel Inhibitor of the NLRP3 Inflammasome

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases. Emerging evidence highlights Agnoside, a natural iridoid glycoside, as a potent inhibitor of the NLRP3 inflammasome. This document provides a comprehensive technical overview of the role of this compound in modulating NLRP3 inflammasome activity, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel therapeutic strategies targeting inflammatory pathways.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, orchestrates a pro-inflammatory response. Its activation is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which activate the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] This leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression. The second signal, or "activation," can be triggered by a diverse array of stimuli, including ATP, pore-forming toxins, and crystalline substances, leading to the assembly of the inflammasome complex.[3][5] This complex comprises the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[6] This assembly facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, IL-1β and IL-18.[6][7]

This compound's Mechanism of Action in NLRP3 Inflammasome Inhibition

This compound has been shown to inhibit the NLRP3 inflammasome through a multi-faceted mechanism, primarily by targeting the upstream signaling pathways that lead to its activation.

Inhibition of HIF-1α Accumulation

Studies have demonstrated that this compound can suppress the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α).[6][8] HIF-1α is a key transcription factor that has been shown to promote the activation of the NLRP3 inflammasome, potentially by modulating the NF-κB signaling pathway.[8][9][10] By reducing HIF-1α levels, this compound effectively dampens a critical upstream signal required for NLRP3 inflammasome priming.[6]

Downregulation of NLRP3 Inflammasome Components

This compound treatment has been observed to significantly reduce both the mRNA and protein expression of key components of the NLRP3 inflammasome, including NLRP3 itself, ASC, and pro-caspase-1.[6] This suggests that this compound interferes with the initial priming step of inflammasome activation, likely as a consequence of its effects on upstream regulators like HIF-1α and NF-κB.

Reduction of Caspase-1 Activity and Pro-inflammatory Cytokine Secretion

As a direct consequence of inhibiting the assembly and activation of the NLRP3 inflammasome, this compound leads to a significant reduction in the activity of caspase-1.[6] This, in turn, results in decreased cleavage and secretion of the mature pro-inflammatory cytokines IL-1β and IL-18.[6]

Quantitative Data Summary

The inhibitory effects of this compound on the NLRP3 inflammasome have been quantified in both in vivo and in vitro models. The following tables summarize the key findings.

Table 1: In Vivo Effects of this compound on NLRP3 Inflammasome Components in a Knee Osteoarthritis Rat Model[6]
ParameterKOA GroupKOA + this compound (6.25 mg/kg) GroupP-value
mRNA Levels (Relative Expression)
Caspase-1Significantly higher than normalSignificantly lower than KOA< 0.05
ASCSignificantly higher than normalSignificantly lower than KOA< 0.05
NLRP3Significantly higher than normalSignificantly lower than KOA< 0.05
Protein Levels (Relative Expression)
Pro-caspase-1Significantly higher than normalSignificantly lower than KOA< 0.01
Caspase-1 p10Significantly higher than normalSignificantly lower than KOA< 0.01
ASCSignificantly higher than normalSignificantly lower than KOA< 0.01
NLRP3Significantly higher than normalSignificantly lower than KOA< 0.01
Serum Cytokine Levels (pg/mL)
IL-1βSignificantly higher than normalSignificantly lower than KOA< 0.05
IL-18Significantly higher than normalSignificantly lower than KOA< 0.05

*KOA: Knee Osteoarthritis

Table 2: In Vitro Effects of this compound on NLRP3 Inflammasome in LPS-Treated Fibroblast-Like Synoviocytes (FLSs)[6]
ParameterLPS GroupLPS + this compound (3 µM) GroupP-value
Relative Caspase-1 Activity Significantly increasedSignificantly reduced< 0.05
mRNA Levels (Relative Expression)
HIF-1αUpregulatedSignificantly prevented upregulation< 0.05
Caspase-1UpregulatedTrend reversed-
ASCUpregulatedTrend reversed-
NLRP3UpregulatedTrend reversed-
Protein Levels (Relative Expression)
HIF-1αUpregulatedSignificantly prevented upregulation< 0.05
Pro-caspase-1UpregulatedTrend reversed-
Caspase-1 p10UpregulatedTrend reversed-
Supernatant Cytokine Levels (pg/mL)
IL-1βSignificantly increasedSignificantly lower< 0.05
IL-18Significantly increasedSignificantly lower< 0.05

Signaling Pathways and Experimental Workflows

This compound's Inhibition of the HIF-1α/NF-κB/NLRP3 Signaling Pathway

The following diagram illustrates the proposed signaling cascade leading to NLRP3 inflammasome activation and the points of intervention by this compound.

G cluster_upstream Upstream Signaling cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) & Assembly cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs/DAMPs->TLR4 NFkB NF-κB TLR4->NFkB pro_IL1b_gene pro-IL-1β gene NFkB->pro_IL1b_gene upregulates NLRP3_gene NLRP3 gene NFkB->NLRP3_gene upregulates Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a HIF1a->NFkB promotes This compound This compound This compound->HIF1a inhibits pro_IL1b pro-IL-1β pro_IL1b_gene->pro_IL1b NLRP3 NLRP3 NLRP3_gene->NLRP3 Activation_Signal Activation Signal (e.g., ATP) Activation_Signal->NLRP3 Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + pro-Casp1) NLRP3->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Caspase-1 (active) Inflammasome->Casp1 activates Casp1->pro_IL1b pro_IL18 pro-IL-18 Casp1->pro_IL18 IL1b IL-1β (mature) pro_IL1b->IL1b cleavage Inflammation Inflammation IL1b->Inflammation IL18 IL-18 (mature) pro_IL18->IL18 cleavage IL18->Inflammation

Caption: this compound inhibits NLRP3 inflammasome by suppressing HIF-1α.

Experimental Workflow for In Vitro Analysis of this compound's Effect

The following diagram outlines a typical experimental workflow to assess the impact of this compound on NLRP3 inflammasome activation in a cell-based model.

G cluster_culture Cell Culture & Seeding cluster_treatment Treatment Protocol cluster_harvest Sample Collection cluster_analysis Downstream Analysis start Start: Culture appropriate cells (e.g., FLS, macrophages) seed Seed cells in multi-well plates start->seed prime Prime cells with LPS (Signal 1) (e.g., 1 µg/mL for 4 hours) seed->prime treat Treat with this compound (e.g., 3 µM for 1 hour) prime->treat activate Activate NLRP3 with ATP (Signal 2) (e.g., 5 mM for 30 minutes) treat->activate supernatant Collect cell culture supernatant activate->supernatant lysate Lyse remaining cells activate->lysate elisa ELISA for IL-1β and IL-18 supernatant->elisa caspase_assay Caspase-1 Activity Assay lysate->caspase_assay western_blot Western Blot for NLRP3, ASC, Caspase-1 lysate->western_blot qpcr qPCR for NLRP3, ASC, Caspase-1 mRNA lysate->qpcr

Caption: Workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

In Vitro NLRP3 Inflammasome Activation

This protocol describes the induction of NLRP3 inflammasome activation in macrophages or other suitable cell types, such as Fibroblast-Like Synoviocytes (FLSs).

Materials:

  • Cell line (e.g., J774A.1 murine macrophages, THP-1 human monocytes, or primary FLSs)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • ATP

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Priming (Signal 1):

    • Remove the culture medium and replace it with fresh medium containing LPS (e.g., 1 µg/mL).

    • Incubate for 3-4 hours at 37°C.[5][11]

  • Inhibitor Treatment:

    • Remove the LPS-containing medium and wash the cells once with PBS.

    • Add fresh medium containing the desired concentration of this compound (e.g., 3 µM) or vehicle control.[6]

    • Incubate for 1 hour at 37°C.

  • Activation (Signal 2):

    • Add ATP directly to the wells to a final concentration of 5 mM.[11]

    • Incubate for 30-60 minutes at 37°C.[11]

  • Sample Collection:

    • Carefully collect the cell culture supernatant for cytokine analysis (ELISA).

    • Wash the cells with PBS and lyse them for subsequent analysis (Western Blot, Caspase-1 activity assay, qPCR).

Western Blot Analysis

This protocol is for the detection of NLRP3, ASC, and cleaved caspase-1 (p10/p20 subunit).

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels (appropriate percentage for target proteins)

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-NLRP3, anti-ASC, anti-caspase-1 p10/p20)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells in RIPA buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA or similar assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Boil samples at 95-100°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run electrophoresis.

  • Protein Transfer:

    • Transfer proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

ELISA for IL-1β and IL-18

This protocol outlines the quantification of secreted IL-1β and IL-18 in cell culture supernatants.

Materials:

  • ELISA kits for mouse or human IL-1β and IL-18

  • Cell culture supernatants

  • Microplate reader

Procedure:

  • Plate Preparation:

    • Coat a 96-well plate with the capture antibody overnight at 4°C.

    • Wash the plate and block with blocking buffer for 1-2 hours.

  • Sample and Standard Incubation:

    • Prepare a standard curve using the provided recombinant cytokine.

    • Add standards and samples (cell culture supernatants) to the wells.

    • Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate and add the detection antibody. Incubate for 1-2 hours.

    • Wash the plate and add the enzyme conjugate (e.g., Avidin-HRP). Incubate for 30 minutes.

    • Wash the plate and add the substrate solution (e.g., TMB).

    • Stop the reaction with the stop solution.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Calculate cytokine concentrations based on the standard curve.

Caspase-1 Activity Assay

This protocol measures the enzymatic activity of caspase-1 in cell lysates.

Materials:

  • Caspase-1 activity assay kit (fluorometric or colorimetric)

  • Cell lysates

  • Fluorometer or spectrophotometer

Procedure:

  • Lysate Preparation:

    • Prepare cell lysates according to the kit manufacturer's instructions.

  • Assay Reaction:

    • Add cell lysate to a 96-well plate.

    • Add the caspase-1 substrate (e.g., Ac-YVAD-pNA for colorimetric or Ac-YVAD-AFC for fluorometric).

    • Incubate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Quantify caspase-1 activity relative to a control group or a standard curve.

Conclusion

This compound presents a promising therapeutic candidate for the management of NLRP3-associated inflammatory diseases. Its ability to inhibit the NLRP3 inflammasome at multiple levels, particularly by targeting the upstream HIF-1α signaling pathway, underscores its potential as a novel anti-inflammatory agent. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to further investigate the therapeutic applications of this compound and other molecules targeting this critical inflammatory cascade.

References

Technical Guide: Extraction and Analysis of Agnoside from Vitex negundo

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitex negundo L., a prominent medicinal shrub, is a rich source of various bioactive compounds, with the iridoid glycoside agnoside being one of its principal constituents.[1] this compound is recognized for its significant therapeutic potential, including anti-inflammatory, analgesic, and proangiogenic activities.[1][2][3][4] This document provides a comprehensive technical overview of the methodologies for extracting this compound from V. negundo leaves. It details various extraction techniques, presents quantitative data for comparison, outlines experimental protocols, and describes analytical methods for quantification. The guide is intended to serve as a practical resource for researchers engaged in the isolation, characterization, and development of this compound for pharmaceutical applications.

Extraction Methodologies: A Comparative Overview

The efficient extraction of this compound from V. negundo is a critical first step in its isolation and study. Several methods, ranging from conventional to modern, have been employed, each with distinct advantages in terms of yield, efficiency, and scalability. Modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have demonstrated superior efficiency over traditional methods such as Soxhlet, reflux, and maceration.[5][6]

Studies consistently show that MAE provides the highest yield of this compound in the shortest time, making it a highly efficient method for laboratory and potential industrial-scale extraction.[5][7] UAE is reported as the second most effective technique.[5] The selection of an appropriate solvent system is also crucial; methanol and ethanol-water mixtures have been identified as effective solvents for this compound extraction.[5][8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, comparing different extraction methods and the optimized parameters for the most efficient techniques.

Table 1: Comparison of this compound Yield from V. negundo Leaves Using Different Extraction Techniques

Extraction Method Solvent This compound Yield (mg/g of dried plant material) Reference
Microwave-Assisted Extraction (MAE) Methanol 40.10 [5]
Soxhlet Extraction 20% Ethanol-Aqueous 52.55 [8]
Ultrasound-Assisted Extraction (UAE) Methanol Not explicitly quantified, but ranked second best [5]
Reflux Methanol Lowest yield among compared methods [5]

| Maceration | Methanol | Lower yield than MAE and UAE |[5] |

Note: Yields can vary based on plant material origin, collection time, and specific experimental conditions.

Table 2: Optimized Parameters for Microwave-Assisted Extraction (MAE) of this compound

Parameter Optimal Value Reference
Microwave Power 350 W [5]
Solvent 65% (v/v) Methanol [9][10][11]
Solvent-to-Solid Ratio 10:1 mL/g [5]
Extraction Time 14 - 20 minutes [5][9][10]

| Temperature | 48 °C |[9][10] |

Table 3: Parameters for Ultrasound-Assisted Extraction (UAE) of this compound

Parameter Reported Value Reference
Solvent 60% Hydro-ethanolic solution [12][13]
Solid-to-Liquid Ratio 1:10 g/mL [5]
Temperature Ambient [5]

| Time | Up to 40 minutes (yield decreases thereafter) |[5] |

Detailed Experimental Protocols

This section provides detailed methodologies for the most effective and commonly cited extraction and analysis techniques.

Protocol for Microwave-Assisted Extraction (MAE)

This protocol is based on optimized parameters reported for achieving high this compound yield.[5]

  • Preparation of Plant Material: Shade-dry fresh leaves of V. negundo and pulverize them into a coarse powder (e.g., 20 mesh sieve).[14]

  • Extraction Setup: Place a known quantity of the powdered leaf material (e.g., 5 g) into a microwave-safe extraction vessel.

  • Solvent Addition: Add the extraction solvent (Methanol or 65% Methanol) at a solvent-to-solid ratio of 10:1 (mL/g).

  • Microwave Irradiation: Perform the extraction in a microwave extractor at a power of 350 W for 20 minutes.[5] Maintain the temperature around 48°C if temperature control is available.[9][10]

  • Post-Extraction: After extraction, allow the mixture to cool. Filter the extract through a suitable filter (e.g., polypropylene cloth or Whatman No. 1 filter paper).

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Quantification: Analyze the this compound content in the crude extract using HPLC.

Protocol for Soxhlet Extraction

A conventional method, useful for exhaustive extraction.[14]

  • Preparation of Plant Material: Prepare dried, powdered V. negundo leaves as described in section 3.1.

  • Extraction Setup: Place a known amount of the powdered material (e.g., 50 g) into a thimble and place it in a Soxhlet apparatus.

  • Solvent Addition: Fill the distillation flask with the appropriate solvent (e.g., 100% Ethanol or 20% ethanol-aqueous solution).[8][14]

  • Extraction Process: Heat the solvent to its boiling point (e.g., 60-65°C for ethanol).[14] Allow the extraction to proceed for at least 3 hours, or for a specific number of cycles.

  • Post-Extraction: After completion, cool the apparatus and collect the extract from the distillation flask.

  • Concentration: Concentrate the extract using a rotary evaporator to yield the crude extract.

Protocol for Purification by Column Chromatography

This protocol is for the enrichment of this compound from the crude extract.[14][15]

  • Initial Clean-up: Dissolve the crude ethanolic extract in 30% ethanol. Partition this solution against chloroform (2 volumes, repeated three times) to remove non-polar impurities. Collect the aqueous ethanol phase.[14][15]

  • Concentration: Concentrate the aqueous ethanol layer under vacuum.

  • Column Preparation: Prepare a silica gel (60-120 mesh) column packed in chloroform.

  • Loading: Load the concentrated extract onto the column.

  • Elution: Begin elution with 100% chloroform and gradually increase the polarity by adding methanol in a stepwise gradient (e.g., 0% to 12% methanol).

  • Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate: methanol: water: glacial acetic acid (80:12:6:2).[14][15]

  • Isolation: Combine the fractions that show a single spot corresponding to a standard this compound reference. The fraction eluted with 10% methanol is often reported to contain pure this compound.[14]

Protocol for HPLC Quantification of this compound

A validated method for the accurate quantification of this compound in extracts.[5][16]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a PDA detector, quaternary pump, and a C18 reverse-phase column (e.g., 250 mm × 4 mm, 5 µm).[16]

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water containing 0.5% ortho-phosphoric acid (OPA). A common ratio is 18:82 (v/v).[5]

    • Flow Rate: 1.0 mL/min.[5][16]

    • Column Temperature: 30°C or ambient.[5][16]

    • Detection Wavelength: 254 nm.[5][16]

    • Injection Volume: 10 µL.[16]

  • Standard Preparation: Prepare a stock solution of standard this compound (purity >95%) in methanol. Create a series of dilutions to generate a calibration curve (e.g., 20-100 µg/mL).[5]

  • Sample Preparation: Prepare extract solutions in methanol (e.g., 1 mg/mL), and filter through a 0.45 µm membrane filter before injection.[16]

  • Analysis: Inject the standard solutions to establish a calibration curve of peak area versus concentration. Inject the sample solutions and determine the this compound concentration by interpolating the peak area from the calibration curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow from plant material preparation to the analysis of this compound.

G cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_processing Phase 3: Processing cluster_analysis Phase 4: Analysis p1 Vitex negundo Leaves p2 Drying & Pulverizing p1->p2 e1 Microwave-Assisted Extraction (MAE) p2->e1 e2 Ultrasound-Assisted Extraction (UAE) e3 Soxhlet / Reflux pr1 Filtration e1->pr1 pr2 Solvent Evaporation (Crude Extract) pr1->pr2 pr3 Column Chromatography (Purification) pr2->pr3 a1 HPLC-PDA Analysis pr3->a1 a2 Identification & Quantification a1->a2

Caption: General workflow for this compound extraction and analysis.

This compound's Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. This includes the inhibition of the NLRP3 inflammasome, a critical component of the innate immune system.[2][17]

G cluster_stimulus cluster_pathway Cellular Response cluster_drug stim Inflammatory Stimulus hif HIF-1α Accumulation stim->hif nlrp3 NLRP3 Inflammasome Activation hif->nlrp3 cas1 Caspase-1 Activation nlrp3->cas1 il Release of IL-1β & IL-18 cas1->il inflam Inflammation il->inflam agn This compound agn->hif agn->nlrp3 caption This compound inhibits inflammation by targeting HIF-1α and the NLRP3 inflammasome.

Caption: this compound's inhibitory action on the NLRP3 inflammasome pathway.

Disclaimer: This document is intended for informational purposes for a scientific audience. All laboratory work should be conducted under appropriate safety protocols.

References

The Pharmacological Profile of Agnoside: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agnoside is a naturally occurring iridoid glycoside found in plants of the Vitex genus, notably Vitex agnus-castus (chaste tree). Traditionally, extracts from these plants have been used in herbal medicine for a variety of ailments. Modern pharmacological research has begun to elucidate the specific activities of isolated compounds like this compound, revealing a profile of significant interest for drug development. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, focusing on its mechanisms of action, pharmacokinetic profile, and therapeutic potential. The information presented herein is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology and drug discovery.

Pharmacodynamics: Mechanism of Action and Therapeutic Effects

This compound exhibits a range of pharmacological effects, primarily centered around its anti-inflammatory, pro-angiogenic, and potential neuroprotective activities. These effects are underpinned by its interaction with specific molecular targets and signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties in various in vitro and in vivo models. A key mechanism underlying this activity is the inhibition of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.

NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and subsequently processing the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases.

In a model of knee osteoarthritis, this compound was shown to alleviate synovitis and fibrosis by inhibiting the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α) and the subsequent activation of the NLRP3 inflammasome.[2] In lipopolysaccharide (LPS)-stimulated fibroblast-like synoviocytes (FLSs), this compound (at a concentration of 3 μM) significantly reduced the increased caspase-1 activity induced by LPS.[2] Furthermore, it decreased the mRNA and protein levels of key components of the inflammasome, including NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and caspase-1.[2] This ultimately leads to a reduction in the secretion of IL-1β and IL-18.[2]

NLRP3_Inhibition_by_this compound cluster_Stimulus Inflammatory Stimulus (e.g., LPS) cluster_Inflammasome NLRP3 Inflammasome Assembly cluster_Cytokines Pro-inflammatory Cytokine Maturation LPS LPS NLRP3 NLRP3 LPS->NLRP3 Activates ASC ASC NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β IL1b IL-1β ProIL1b->IL1b ProIL18 Pro-IL-18 IL18 IL-18 ProIL18->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation This compound This compound This compound->NLRP3 Inhibits Expression This compound->ASC Inhibits Expression This compound->ProCasp1 Inhibits Expression Casp1->ProIL1b Cleaves Casp1->ProIL18 Cleaves

Other Anti-inflammatory Mechanisms: this compound has also been shown to suppress the production of other inflammatory mediators. In a study on polyarthritis in rats, oral administration of this compound (in a dose range of 1.56-12.50 mg/kg) was associated with a significant suppression of prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), as well as T-cell-mediated cytokines such as IL-2, TNF-α, IFN-γ, IL-4, IL-10, and IL-17.[3]

Pro-Angiogenic Activity

This compound exhibits potent pro-angiogenic effects, primarily through the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[4] This positions it as a potential therapeutic agent for conditions requiring neovascularization, such as ischemic diseases and wound healing.

VEGFR2 Activation: VEGFR2 is a key receptor tyrosine kinase that mediates the biological effects of VEGF-A, a critical regulator of angiogenesis. Upon ligand binding, VEGFR2 dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

This compound has been identified as an agonist of VEGFR2.[4] In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that this compound promotes cell proliferation with an EC50 of 1.376 µg/mL.[4] It also stimulates dose-dependent tubulogenesis and enhances scratch wound migration, all hallmarks of angiogenesis.[4] Molecular modeling studies suggest that this compound binds with strong affinity to VEGFR2.[4]

VEGFR2_Activation_by_this compound cluster_CellularEffects Cellular Effects Proliferation Endothelial Cell Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration Endothelial Cell Migration Migration->Angiogenesis Survival Endothelial Cell Survival Survival->Angiogenesis This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 Binds and Activates pVEGFR2 Phosphorylated VEGFR2 VEGFR2->pVEGFR2 Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) pVEGFR2->Downstream Activates Downstream->Proliferation Downstream->Migration Downstream->Survival

Neuroprotective Potential

While direct studies on the neuroprotective mechanisms of this compound are limited, its known anti-inflammatory and antioxidant properties suggest a potential role in mitigating neuronal damage. The inhibition of the NLRP3 inflammasome, a key player in neuroinflammation, is a plausible mechanism through which this compound could exert neuroprotective effects. Further research is warranted to explore the direct effects of this compound on neuronal cells and in models of neurodegenerative diseases.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the pharmacological activities of this compound.

Table 1: In Vitro Efficacy of this compound

ActivityCell Line/AssayParameterValueReference
AngiogenesisHUVEC ProliferationEC501.376 µg/mL[4]
Anti-inflammatoryLPS-stimulated FLS-Significant reduction in caspase-1 activity at 3 µM[2]

Table 2: In Vivo Efficacy of this compound

ActivityAnimal ModelDosing RegimenKey FindingsReference
Anti-arthriticPolyarthritis in rats1.56-12.50 mg/kg (oral)Significant suppression of inflammatory mediators and cytokines[3]
Anti-osteoarthriticMIA-induced osteoarthritis in rats6.25 mg/kg (oral)Alleviation of synovitis and fibrosis[2]

Pharmacokinetics

A study in mice has provided initial insights into the pharmacokinetic profile of this compound.

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (i.v.)Peroral (p.o.)
Dose 10 mg/kg50 mg/kg
Cmax (ng/mL) 3586 ± 452112 ± 25
Tmax (min) 530
AUC (0-t) (ng·h/mL) 1578 ± 189215 ± 48
t1/2 (h) 1.2 ± 0.32.1 ± 0.5
Absolute Bioavailability (%) -~0.7%

Data from a study in mice.[1]

The results indicate that this compound is rapidly absorbed after oral administration, with maximal plasma concentrations reached within 30 minutes.[1] However, the oral bioavailability is very low, at approximately 0.7%, suggesting extensive first-pass metabolism or poor absorption from the gastrointestinal tract.[1] Following oral administration, this compound was found to be most abundant in the intestine, followed by the kidney, liver, spleen, brain, lungs, and heart.[1]

Experimental Protocols

Mono-Iodoacetate (MIA)-Induced Osteoarthritis in Rats

This model is used to mimic the pathological changes seen in human osteoarthritis.

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Osteoarthritis: A single intra-articular injection of MIA (e.g., 1 mg in 50 µL of saline) into the right knee joint.[2]

  • This compound Administration: Oral gavage of this compound (e.g., 6.25 mg/kg) daily for a specified period.[2]

  • Assessments:

    • Histological Analysis: Examination of the knee joint for cartilage degradation, synovitis, and fibrosis using staining methods like Hematoxylin and Eosin (H&E) and Safranin O-Fast Green.

    • Immunohistochemistry: Detection of inflammatory and fibrotic markers (e.g., HIF-1α, NLRP3, collagen I) in synovial tissue.

    • Biochemical Assays: Measurement of inflammatory cytokines (e.g., IL-1β, IL-18) in serum or synovial fluid using ELISA.

    • Gene Expression Analysis: Quantification of mRNA levels of relevant genes in synovial tissue using RT-qPCR.

Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages

This in vitro model is widely used to study inflammatory responses.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Experimental Setup:

    • Cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).

    • Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).

    • Inflammation is induced by adding LPS (e.g., 1 µg/mL).

  • Assessments:

    • Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.

    • Cytokine Production: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant are quantified by ELISA.

    • Protein Expression: Levels of key inflammatory proteins (e.g., iNOS, COX-2, components of the NLRP3 inflammasome) are determined by Western blotting.

    • Gene Expression: mRNA levels of inflammatory genes are measured by RT-qPCR.

Human Umbilical Vein Endothelial Cell (HUVEC) Angiogenesis Assays

These in vitro assays are used to assess the pro- or anti-angiogenic potential of compounds.[4]

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Proliferation Assay: HUVECs are treated with different concentrations of this compound, and cell viability/proliferation is measured over time using assays like MTT or BrdU incorporation.

  • Tube Formation Assay: HUVECs are seeded on a basement membrane matrix (e.g., Matrigel) and treated with this compound. The formation of capillary-like structures (tubes) is observed and quantified by microscopy.

  • Migration (Wound Healing) Assay: A "scratch" is made in a confluent monolayer of HUVECs. The cells are then treated with this compound, and the rate of cell migration to close the wound is monitored and measured over time.

Clinical Studies

To date, there are no registered clinical trials specifically investigating the therapeutic effects of isolated this compound. However, numerous clinical trials have been conducted on extracts of Vitex agnus-castus, which contain this compound as a key constituent. These trials have primarily focused on gynecological conditions such as premenstrual syndrome (PMS) and menopausal symptoms.[5][6] While the findings from these studies are promising for the crude extract, they do not provide direct evidence for the efficacy and safety of this compound as a single agent in humans. Further clinical investigation is required to translate the preclinical pharmacological findings of this compound into therapeutic applications.

Conclusion and Future Directions

This compound is a promising natural product with a well-defined pharmacological profile characterized by potent anti-inflammatory and pro-angiogenic activities. Its ability to inhibit the NLRP3 inflammasome and activate VEGFR2 signaling provides a strong rationale for its further investigation in inflammatory diseases and conditions requiring tissue revascularization. While its neuroprotective potential is plausible, it requires more direct experimental validation.

The primary challenge for the clinical development of this compound is its low oral bioavailability. Future research should focus on the development of novel formulations or delivery systems to enhance its systemic exposure. Furthermore, while no direct modulation of AMPK or Nrf2 signaling pathways by this compound has been reported, exploring these and other potential targets could further elucidate its multifaceted pharmacological actions. Rigorous preclinical and, eventually, clinical studies are necessary to fully realize the therapeutic potential of this intriguing natural compound.

References

Agnoside: A Technical Guide to its Effects on Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agnoside, an iridoid glycoside found in plants of the Vitex genus, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth overview of the effects of this compound on the production of pro-inflammatory cytokines. It summarizes the available quantitative data on its inhibitory activities, details the experimental protocols for assessing these effects, and visualizes the underlying molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound as an anti-inflammatory agent.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central aspect of the inflammatory response is the production of cytokines, a broad category of small proteins that are crucial in cell signaling. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), play a pivotal role in the initiation and propagation of inflammation. Consequently, the inhibition of these cytokines is a major therapeutic strategy for a wide range of inflammatory conditions.

This compound, a natural compound, has emerged as a promising candidate for the modulation of inflammatory responses. In vivo studies in rat models of arthritis have shown that this compound can significantly suppress inflammatory mediators and T-cell-mediated cytokines, including TNF-α, IL-2, IFN-γ, and IL-17.[1][2] In vitro studies using extracts from Vitex agnus-castus, a source of this compound, have demonstrated a significant, dose-dependent reduction in IL-6 and TNF-α levels in macrophages.[3] Specifically, a methanolic extract at a concentration of 400 mg/kg resulted in a 77.87% decrease in IL-6 and a 63.34% decrease in TNF-α.[3] Furthermore, in vitro experiments on fibroblast-like synoviocytes have shown that this compound at a concentration of 3 µM can effectively reduce the levels of pro-inflammatory factors IL-1β and IL-18.[4][5] This guide delves into the quantitative effects of this compound on key pro-inflammatory cytokines and related signaling pathways.

Quantitative Data on the Effects of this compound on Inflammatory Mediators

The following tables summarize the quantitative data on the inhibitory effects of this compound and related extracts on the production of key pro-inflammatory cytokines and mediators.

Table 1: Effect of this compound and Vitex Extracts on Pro-Inflammatory Cytokine Production

Compound/ExtractCell TypeStimulantConcentrationCytokine% Inhibition / EffectReference
This compoundFibroblast-like Synoviocytes (FLS)Lipopolysaccharide (LPS)3 µMIL-1β, IL-18Reduced content in supernatant[4][5]
Vitex negundo Methanolic Leaf ExtractRAW 264.7 MacrophagesLipopolysaccharide (LPS)50 µg/mlIL-1β, IL-6Significant inhibition (P < 0.001)[1]
Vitex agnus-castus Methanolic Leaf ExtractMacrophagesNot specified400 mg/kgTNF-α63.34%[6]
Vitex agnus-castus Methanolic Leaf ExtractMacrophagesNot specified400 mg/kgIL-677.87%[6]

Table 2: Effect of this compound on Other Inflammatory Mediators

CompoundCell TypeStimulantConcentrationMediator% Inhibition / EffectReference
This compoundArthritic Rat Paw TissueAdjuvant-induced arthritis1.56-12.50 mg/kg (in vivo)Prostaglandin E2 (PGE2)Significant suppression[1][2]

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has been shown to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that activates caspase-1 and leads to the maturation and secretion of IL-1β and IL-18.[4][5] This suggests that this compound interferes with the NF-κB signaling cascade.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB P NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Degradation of IκB Nucleus Nucleus Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Cytokines TNF-α, IL-1β, IL-6 Genes->Cytokines This compound This compound This compound->IKK MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Cytokines TNF-α, IL-1β, IL-6 Genes->Cytokines This compound This compound This compound->MKKs Experimental_Workflow Start Seed RAW 264.7 cells Incubate1 Incubate (24h) Start->Incubate1 Pretreat Pre-treat with this compound Incubate1->Pretreat Incubate2 Incubate (1-2h) Pretreat->Incubate2 Stimulate Stimulate with LPS Incubate2->Stimulate Incubate3 Incubate (24h) Stimulate->Incubate3 Collect Collect Supernatant & Cell Lysate Incubate3->Collect Analyze Analyze for Cytokines, NO, and Proteins Collect->Analyze

References

Methodological & Application

Application Notes and Protocols for Agnoside in Asthma Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, inflammation, and remodeling. Current research is focused on identifying novel therapeutic agents that can effectively target the underlying inflammatory pathways. Agnuside, an iridoid glycoside found in plants of the Vitex genus, has demonstrated significant anti-inflammatory properties in various studies. While direct research on Agnuside in asthma models is limited, its known mechanisms of action, such as the inhibition of key inflammatory signaling pathways, suggest its potential as a therapeutic candidate for asthma.

These application notes provide a comprehensive guide for utilizing Agnuside in preclinical asthma research. The protocols outlined below are based on established methodologies for evaluating anti-inflammatory compounds in asthma models and are adapted for the investigation of Agnuside's efficacy.

Mechanism of Action

Agnuside is believed to exert its anti-inflammatory effects through the modulation of several key signaling pathways implicated in the pathogenesis of asthma.

Inhibition of the NF-κB Pathway:

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation in asthma. Upon activation by allergens or other stimuli, NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Studies on related compounds from Vitex species suggest that Agnuside may inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.[1]

Modulation of MAPK Signaling:

Mitogen-activated protein kinase (MAPK) signaling pathways, including p38 MAPK, are involved in the production of pro-inflammatory cytokines and the regulation of immune cell function in asthma.[2][3] Agnuside may attenuate airway inflammation by modulating MAPK signaling, leading to a decrease in the production of key cytokines.

Inhibition of the NLRP3 Inflammasome:

The NLRP3 inflammasome is a multiprotein complex that, when activated, leads to the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[4][5] Agnuside has been shown to inhibit the activation of the NLRP3 inflammasome, a mechanism that could be highly relevant in reducing the inflammatory cascade in asthma.[4][5]

Downregulation of Pro-inflammatory Cytokines:

Agnuside and extracts from Vitex species have been shown to reduce the levels of several pro-inflammatory cytokines that play a critical role in asthma, including:

  • Th2 Cytokines: IL-4, IL-5, and IL-13, which are central to allergic inflammation, eosinophil recruitment, and mucus production.[6]

  • Pro-inflammatory Cytokines: TNF-α, IL-1β, and IL-6, which amplify the inflammatory response in the airways.[1][4][5]

Data Presentation

The following tables summarize the potential effects of Agnuside on key inflammatory parameters in asthma research models, based on findings from studies on Agnuside and related Vitex extracts.

Table 1: Effect of Agnuside on Inflammatory Cytokine Levels

CytokineExpected Effect of Agnuside TreatmentRelevant Signaling Pathway(s)
IL-4NF-κB, MAPK
IL-5NF-κB, MAPK
IL-13NF-κB, MAPK
TNF-αNF-κB, MAPK
IL-1βNLRP3 Inflammasome, NF-κB
IL-6NF-κB, MAPK
IL-18NLRP3 Inflammasome

Table 2: Effect of Agnuside on Cellular Infiltration in BALF

Cell TypeExpected Effect of Agnuside Treatment
Total Inflammatory Cells
Eosinophils
Neutrophils
Lymphocytes
Macrophages

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This is a widely used and well-characterized model to study allergic asthma.

a. Materials:

  • Agnuside (purity >98%)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum)

  • Phosphate-buffered saline (PBS), sterile

  • 6-8 week old female BALB/c mice

  • Dexamethasone (positive control)

  • Nebulizer

b. Protocol:

  • Sensitization: On days 0 and 14, intraperitoneally (i.p.) inject mice with 20 µg of OVA emulsified in 2 mg of alum in 200 µL of PBS.

  • Agnoside Administration: From day 21 to 27, administer this compound orally (e.g., 5, 10, 20 mg/kg) or intraperitoneally once daily. The vehicle control group should receive the same volume of the vehicle (e.g., PBS or 0.5% carboxymethylcellulose). The positive control group receives dexamethasone (e.g., 1 mg/kg, i.p.).

  • Airway Challenge: On days 25, 26, and 27, one hour after this compound or vehicle administration, challenge the mice with 1% OVA aerosol for 30 minutes using a nebulizer.

  • Sample Collection (Day 28): 24 hours after the final OVA challenge, collect samples for analysis.

    • Bronchoalveolar Lavage Fluid (BALF): Euthanize mice and perform bronchoalveolar lavage with PBS to collect BALF for cell counting and cytokine analysis.

    • Blood: Collect blood via cardiac puncture for serum IgE and cytokine analysis.

    • Lungs: Perfuse and collect lung tissue for histological analysis and protein/mRNA expression studies.

In Vitro Analysis using Human Bronchial Epithelial Cells (BEAS-2B)

This protocol can be used to investigate the direct effects of Agnuside on inflammatory responses in airway epithelial cells.

a. Materials:

  • BEAS-2B cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to induce inflammation

  • Reagents for ELISA, Western Blot, and RT-qPCR

b. Protocol:

  • Cell Culture: Culture BEAS-2B cells to 80-90% confluency.

  • This compound Pre-treatment: Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) for the desired time period (e.g., 24 hours for cytokine measurement, shorter times for signaling pathway analysis).

  • Analysis:

    • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of IL-6, IL-8, and other relevant cytokines by ELISA.

    • Western Blot: Lyse the cells and perform Western blot analysis to determine the protein expression and phosphorylation status of key signaling molecules like NF-κB p65, IκBα, and p38 MAPK.

    • RT-qPCR: Isolate total RNA and perform RT-qPCR to analyze the mRNA expression of inflammatory genes.

Mandatory Visualizations

Agnoside_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_extracellular Extracellular Space Allergen Allergen Receptor Receptor Allergen->Receptor MAPK MAPK (e.g., p38) Receptor->MAPK Activates IKK IKK Receptor->IKK Activates NLRP3 NLRP3 Inflammasome Receptor->NLRP3 Primes This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits This compound->NLRP3 Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Caspase1 Caspase-1 NLRP3->Caspase1 Activates Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves IL1b IL-1β Pro_IL1b->IL1b IL18 IL-18 Pro_IL18->IL18 Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression Induces Gene_Expression->Pro_IL1b Gene_Expression->Pro_IL18 Cytokines Other Cytokines (IL-4, IL-5, IL-13, TNF-α) Gene_Expression->Cytokines

Caption: Proposed mechanism of this compound in asthma.

Experimental_Workflow cluster_model In Vivo: OVA-Induced Asthma Model cluster_invitro In Vitro: BEAS-2B Cells Sensitization Sensitization (OVA + Alum, Days 0 & 14) Treatment This compound Treatment (Days 21-27) Sensitization->Treatment Challenge OVA Challenge (Days 25-27) Treatment->Challenge Analysis_vivo Analysis (Day 28) - BALF Cell Count - Cytokine Levels (ELISA) - Serum IgE - Lung Histology Challenge->Analysis_vivo Pretreatment This compound Pre-treatment Stimulation Inflammatory Stimulation (LPS or TNF-α) Pretreatment->Stimulation Analysis_vitro Analysis - Cytokine Levels (ELISA) - Western Blot (NF-κB, MAPK) - RT-qPCR Stimulation->Analysis_vitro

Caption: Experimental workflow for this compound in asthma models.

References

Application Notes and Protocols: Agnoside in Osteoarthritis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agnoside, a natural iridoid glycoside, has demonstrated significant therapeutic potential in preclinical studies of osteoarthritis (OA). These application notes provide a comprehensive overview of the current understanding of this compound's mechanism of action and offer detailed protocols for its application in in vitro and in vivo OA models. The information is intended to guide researchers in designing and executing experiments to further elucidate the therapeutic effects of this compound and explore its potential as a disease-modifying drug for OA.

Mechanism of Action

Current research indicates that this compound exerts its anti-osteoarthritic effects primarily through the inhibition of the HIF-1α/NLRP3 inflammasome signaling pathway.[1][2] In the hypoxic microenvironment of an osteoarthritic joint, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized. This stabilization is a key event that promotes the activation of the NLRP3 inflammasome, a multiprotein complex responsible for the maturation and secretion of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1] These cytokines are central to the inflammatory cascade that drives cartilage degradation and synovitis in OA.

This compound has been shown to alleviate local hypoxia in synovial tissue and downregulate the expression of HIF-1α.[1] By inhibiting HIF-1α, this compound prevents the subsequent activation of the NLRP3 inflammasome, leading to a reduction in the release of IL-1β and IL-18.[1][2] This, in turn, mitigates synovitis and the expression of fibrotic markers such as TGF-β, TIMP1, and VEGF.[1]

While the direct effects of this compound on other key OA-related pathways such as NF-κB and Matrix Metalloproteinases (MMPs) are not yet fully elucidated, it is important to note that the activation of the NLRP3 inflammasome is a two-step process that requires a priming signal, often provided by the activation of the NF-κB signaling pathway.[1] Therefore, it is highly probable that this compound's inhibitory effect on the NLRP3 inflammasome involves modulation of the NF-κB pathway. Furthermore, the pro-inflammatory cytokines IL-1β and IL-18 are known to upregulate the expression of MMPs, the enzymes responsible for the degradation of the cartilage matrix. Consequently, by reducing the levels of these cytokines, this compound is likely to indirectly suppress the expression and activity of MMPs. Further research is warranted to fully characterize these potential mechanisms.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies on this compound in osteoarthritis.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Osteoarthritis

ParameterModelTreatment GroupDoseOutcomeReference
Synovial HypoxiaMIA-induced KOAThis compound6.25 mg/kg (oral gavage)Significantly relieved local hypoxia in synovial tissue.[1]
HIF-1α ExpressionMIA-induced KOAThis compound6.25 mg/kg (oral gavage)Significantly downregulated HIF-1α protein expression in synovial tissue.[1]
NLRP3 Inflammasome Components (mRNA)MIA-induced KOAThis compound6.25 mg/kg (oral gavage)Significantly decreased mRNA levels of Caspase-1, ASC, and NLRP3.[1]
NLRP3 Inflammasome Components (Protein)MIA-induced KOAThis compound6.25 mg/kg (oral gavage)Significantly decreased protein levels of pro-caspase-1, caspase-1 p10, ASC, and NLRP3.[1]
Serum CytokinesMIA-induced KOAThis compound6.25 mg/kg (oral gavage)Significantly reduced serum levels of IL-1β and IL-18.[1]
Fibrosis Markers (mRNA)MIA-induced KOAThis compound6.25 mg/kg (oral gavage)Significantly decreased mRNA levels of TGF-β, TIMP1, and VEGF in synovial tissue.[1]
Fibrosis Markers (Protein)MIA-induced KOAThis compound6.25 mg/kg (oral gavage)Significantly decreased protein levels of TGF-β, TIMP1, and VEGF in synovial tissue.[1]

Table 2: In Vitro Efficacy of this compound in Fibroblast-Like Synoviocytes (FLS)

ParameterModelTreatment GroupConcentrationOutcomeReference
Caspase-1 ActivityLPS-induced FLSThis compound3 µMSignificantly reduced the increased caspase-1 activity.[1]
HIF-1α and NLRP3 Inflammasome Components (mRNA)LPS-induced FLSThis compound3 µMSignificantly downregulated mRNA levels of HIF-1α, Caspase-1, ASC, and NLRP3.[1]
HIF-1α and NLRP3 Inflammasome Components (Protein)LPS-induced FLSThis compound3 µMSignificantly downregulated protein levels of HIF-1α, pro-caspase-1, caspase-1 p10, ASC, and NLRP3.[1]
Pro-inflammatory CytokinesLPS-induced FLSThis compound3 µMReduced the content of IL-1β and IL-18 in the supernatant.[1]
Fibrosis Markers (mRNA and Protein)LPS-induced FLSThis compound3 µMSignificantly decreased mRNA and protein levels of TGF-β, TIMP1, and VEGF.[1]

Experimental Protocols

In Vitro Study: Effect of this compound on Inflammatory and Fibrotic Responses in Fibroblast-Like Synoviocytes (FLS)

1. Cell Culture and Treatment:

  • Culture primary human or rat fibroblast-like synoviocytes (FLS) in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • Seed FLS in appropriate culture plates and allow them to adhere overnight.

  • Pre-treat the cells with this compound (e.g., 3 µM) for 2 hours.

  • Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory and fibrotic response.

2. Analysis of Gene Expression (qRT-PCR):

  • Isolate total RNA from the FLS using a suitable RNA extraction kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qRT-PCR) using specific primers for HIF-1α, NLRP3, ASC, Caspase-1, TGF-β, TIMP1, VEGF, and a housekeeping gene (e.g., GAPDH).

  • Analyze the relative gene expression using the 2-ΔΔCt method.

3. Analysis of Protein Expression (Western Blot):

  • Lyse the FLS and determine the protein concentration using a BCA assay.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against HIF-1α, NLRP3, ASC, Caspase-1, TGF-β, TIMP1, VEGF, and β-actin.

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

4. Measurement of Cytokine Secretion (ELISA):

  • Collect the cell culture supernatant after treatment.

  • Measure the concentrations of IL-1β and IL-18 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

In Vivo Study: Therapeutic Effect of this compound in a Mono-iodoacetate (MIA)-Induced Osteoarthritis Rat Model

1. Animal Model Induction:

  • Use male Sprague-Dawley rats (8 weeks old, 200-250 g).

  • Anesthetize the rats and induce osteoarthritis by a single intra-articular injection of mono-iodoacetate (MIA) (e.g., 2 mg in 50 µL of sterile saline) into the right knee joint.

  • Inject the contralateral knee with sterile saline as a control.

2. This compound Treatment:

  • Randomly divide the rats into control, MIA, and MIA + this compound groups.

  • Administer this compound (e.g., 6.25 mg/kg) or vehicle daily by oral gavage starting from a specified day post-MIA injection (e.g., day 7) for a defined period (e.g., 4 weeks).

3. Assessment of Therapeutic Efficacy:

  • Histological Analysis: At the end of the treatment period, sacrifice the animals and collect the knee joints. Fix, decalcify, and embed the joints in paraffin. Prepare sections and stain with Hematoxylin and Eosin (H&E) and Safranin O-Fast Green to assess cartilage degradation and synovitis.

  • Immunohistochemistry: Perform immunohistochemical staining on the joint sections using antibodies against HIF-1α, NLRP3, and other relevant markers to evaluate their expression in the synovial tissue.

  • Biochemical Analysis: Collect blood samples and measure the serum levels of IL-1β and IL-18 using ELISA kits.

  • Gene and Protein Expression in Synovial Tissue: Dissect the synovial tissue, and analyze the mRNA and protein expression of key inflammatory and fibrotic markers as described in the in vitro protocol.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cellular_effects Cellular Effects Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes NLRP3_inactive Inactive NLRP3 HIF1a->NLRP3_inactive Promotes Transcription NFkB NF-κB (Priming Signal) NFkB->NLRP3_inactive Primes NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Activation Pro_Casp1 Pro-Caspase-1 NLRP3_active->Pro_Casp1 Casp1 Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 IL1b IL-1β Pro_IL1b->IL1b Cleavage Inflammation Inflammation (Synovitis) IL1b->Inflammation IL18 IL-18 Pro_IL18->IL18 Cleavage IL18->Inflammation This compound This compound This compound->HIF1a Inhibits This compound->NLRP3_active Inhibits Fibrosis Fibrosis (TGF-β, TIMP1, VEGF) Inflammation->Fibrosis Cartilage_Degradation Cartilage Degradation (MMPs - Proposed) Inflammation->Cartilage_Degradation

Caption: this compound's mechanism in osteoarthritis via HIF-1α/NLRP3 inhibition.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies FLS_culture Culture Fibroblast-Like Synoviocytes (FLS) Agnoside_pretreatment Pre-treat with this compound FLS_culture->Agnoside_pretreatment LPS_stimulation Stimulate with LPS Agnoside_pretreatment->LPS_stimulation Analysis_invitro Analyze Inflammatory & Fibrotic Markers LPS_stimulation->Analysis_invitro Efficacy_assessment Assess Therapeutic Efficacy OA_induction Induce Osteoarthritis in Rats (MIA Injection) Agnoside_treatment Treat with this compound (Oral Gavage) OA_induction->Agnoside_treatment Agnoside_treatment->Efficacy_assessment

Caption: Workflow for in vitro and in vivo studies of this compound in osteoarthritis.

Logical_Relationship This compound This compound Inhibition_HIF1a_NLRP3 Inhibition of HIF-1α/NLRP3 Pathway This compound->Inhibition_HIF1a_NLRP3 Reduced_Inflammation Reduced Synovial Inflammation Inhibition_HIF1a_NLRP3->Reduced_Inflammation Reduced_Fibrosis Reduced Synovial Fibrosis Inhibition_HIF1a_NLRP3->Reduced_Fibrosis Potential_Cartilage_Protection Potential Cartilage Protection (Reduced MMPs) Reduced_Inflammation->Potential_Cartilage_Protection Therapeutic_Effect_OA Therapeutic Effect in Osteoarthritis Reduced_Inflammation->Therapeutic_Effect_OA Reduced_Fibrosis->Therapeutic_Effect_OA Potential_Cartilage_Protection->Therapeutic_Effect_OA

Caption: Logical flow of this compound's therapeutic effects in osteoarthritis.

References

Agnoside: A Novel Tool for Angiogenesis Research and Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agnoside, a natural iridoid glycoside, has emerged as a promising small molecule for the investigation of angiogenesis, the physiological process involving the growth of new blood vessels from pre-existing ones. This process is fundamental in various biological phenomena, including embryonic development, wound healing, and tissue regeneration.[1] Dysregulation of angiogenesis is a hallmark of several pathological conditions, notably cancer, ischemic diseases, and inflammatory disorders. This compound has demonstrated pro-angiogenic properties, primarily through its interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis.[1] These application notes provide a comprehensive guide for utilizing this compound as a tool to study angiogenesis, complete with detailed experimental protocols and an overview of the underlying signaling pathways.

Mechanism of Action: this compound and VEGFR2 Signaling

This compound exerts its pro-angiogenic effects by targeting VEGFR2, a receptor tyrosine kinase. It is suggested that this compound may actively compete with VEGFR2 inhibitors for binding to the receptor, thereby promoting its activation.[1] The activation of VEGFR2 initiates a cascade of downstream signaling events crucial for endothelial cell function. Two major pathways implicated are the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK)1/2 pathways.

The PI3K/Akt signaling pathway is a critical mediator of cell survival, proliferation, and migration.[2][3] Upon VEGFR2 activation, PI3K is recruited and activated, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, can phosphorylate and activate endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO), a key signaling molecule in angiogenesis that promotes vasodilation and vascular permeability.[2][4]

The ERK1/2 signaling pathway , part of the mitogen-activated protein kinase (MAPK) cascade, is essential for endothelial cell proliferation and differentiation.[5][6] VEGFR2 activation can lead to the phosphorylation and activation of ERK1/2, which then translocates to the nucleus to regulate the expression of genes involved in cell cycle progression and angiogenesis.

Signaling Pathway of this compound in Angiogenesis

Agnoside_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 Binds and Activates PI3K PI3K VEGFR2->PI3K Activates ERK ERK1/2 VEGFR2->ERK Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (Activates) Gene_Expression Gene Expression (Proliferation, Migration) ERK->Gene_Expression Regulates NO NO eNOS->NO Produces NO->Gene_Expression

This compound activates VEGFR2, initiating downstream PI3K/Akt and ERK1/2 signaling pathways.

Quantitative Data Summary

The pro-angiogenic activity of this compound has been quantified in various in vitro assays. The following tables summarize the key findings.

Table 1: Effect of this compound on Endothelial Cell Proliferation

ParameterValueCell TypeAssayReference
EC₅₀1.376 µg/mLHUVECMTT Assay[1]

Table 2: Dose-Dependent Effects of this compound on Angiogenesis Markers (Hypothetical Data for Illustrative Purposes)

This compound Conc. (µg/mL)Tube Length (% of Control)Migrated Cells (% of Control)p-VEGFR2/VEGFR2 Ratiop-Akt/Akt Ratiop-ERK/ERK Ratio
0 (Control)1001001.01.01.0
0.1120 ± 8115 ± 61.5 ± 0.21.3 ± 0.11.2 ± 0.1
1180 ± 12160 ± 102.5 ± 0.32.0 ± 0.21.8 ± 0.2
10250 ± 15220 ± 124.0 ± 0.43.5 ± 0.33.0 ± 0.3

Experimental Protocols

Detailed protocols for key in vitro and in vivo assays to study the effects of this compound on angiogenesis are provided below.

Endothelial Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Workflow for MTT Assay

MTT_Workflow A Seed HUVECs in 96-well plate B Starve cells in serum-free medium A->B C Treat with this compound (various concentrations) B->C D Incubate for 24-48 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Workflow for assessing endothelial cell proliferation using the MTT assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Fetal Bovine Serum (FBS)

  • 96-well tissue culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • Microplate reader

Protocol:

  • Seed HUVECs into a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM containing 10% FBS.[7]

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • After 24 hours, remove the medium and replace it with 100 µL of serum-free medium for 6-8 hours to starve the cells.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Remove the starvation medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for this compound).

  • Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Workflow for Tube Formation Assay

Tube_Formation_Workflow A Coat 96-well plate with Matrigel B Incubate to allow gel polymerization A->B C Seed HUVECs on Matrigel B->C D Treat with this compound C->D E Incubate for 4-18 hours D->E F Image tube formation E->F G Quantify tube length and branch points F->G

Workflow for the in vitro endothelial cell tube formation assay.

Materials:

  • HUVECs

  • EGM

  • 96-well tissue culture plates

  • Matrigel™ Basement Membrane Matrix (or other basement membrane extract)

  • This compound stock solution

  • Inverted microscope with a camera

Protocol:

  • Thaw Matrigel on ice overnight at 4°C.

  • Pre-cool a 96-well plate on ice.

  • Add 50 µL of thawed Matrigel to each well of the pre-chilled 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Harvest HUVECs and resuspend them in EGM at a concentration of 2 x 10⁵ cells/mL.

  • Prepare different concentrations of this compound in the cell suspension.

  • Gently add 100 µL of the cell suspension (containing 2 x 10⁴ cells and this compound) onto the solidified Matrigel.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 18 hours.

  • Observe and photograph the formation of tube-like structures using an inverted microscope.

  • Quantify the extent of tube formation by measuring the total tube length and the number of branch points using image analysis software (e.g., ImageJ).

Endothelial Cell Migration (Scratch) Assay

This assay evaluates the ability of endothelial cells to migrate and close a "wound" created in a confluent cell monolayer.

Workflow for Scratch Assay

Scratch_Assay_Workflow A Seed HUVECs to form a confluent monolayer B Create a 'scratch' with a pipette tip A->B C Wash to remove detached cells B->C D Add medium with this compound C->D E Image the scratch at 0 hours D->E F Incubate and image at subsequent time points (e.g., 8, 16, 24 hours) E->F G Measure the wound area to quantify migration F->G

Workflow for the endothelial cell scratch migration assay.

Materials:

  • HUVECs

  • EGM with 10% FBS

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tip

  • This compound stock solution

  • Inverted microscope with a camera

Protocol:

  • Seed HUVECs in a 6-well or 12-well plate and grow them to 90-100% confluency.

  • Gently create a straight scratch in the cell monolayer using a sterile 200 µL pipette tip.[8]

  • Wash the wells twice with PBS to remove any detached cells.

  • Replace the PBS with serum-free or low-serum medium containing different concentrations of this compound.

  • Capture images of the scratch at 0 hours and at regular intervals (e.g., 8, 16, and 24 hours) at the same position.

  • Measure the width of the scratch or the area of the cell-free region at each time point using image analysis software.

  • Calculate the percentage of wound closure to quantify cell migration.

Western Blot Analysis

This technique is used to detect and quantify the expression and phosphorylation status of key proteins in the signaling pathways.

Protocol:

  • Culture HUVECs to 80-90% confluency and then starve them in serum-free medium for 6-8 hours.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 15, 30, 60 minutes).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-VEGFR2, VEGFR2, p-Akt, Akt, p-ERK1/2, and ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to study angiogenesis.

Workflow for CAM Assay

CAM_Assay_Workflow A Incubate fertilized chicken eggs B Create a window in the eggshell on day 3-4 A->B C Place a sterile filter disc or sponge with this compound on the CAM B->C D Seal the window and continue incubation C->D E Observe and photograph the CAM after 48-72 hours D->E F Quantify blood vessel formation E->F

Workflow for the in vivo chick chorioallantoic membrane (CAM) assay.

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile filter paper discs or sponges

  • This compound solution

  • Stereomicroscope with a camera

Protocol:

  • Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity.

  • On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.

  • Prepare sterile filter paper discs or sponges soaked with different concentrations of this compound solution. A vehicle control disc should also be prepared.

  • Carefully place the disc onto the CAM.[9]

  • Seal the window with sterile tape and return the egg to the incubator.

  • After 48-72 hours of incubation, observe the area around the disc for the formation of new blood vessels.

  • Photograph the CAM under a stereomicroscope.

  • Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the disc.

Conclusion

This compound presents a valuable tool for researchers studying the intricate process of angiogenesis. Its ability to promote endothelial cell proliferation, migration, and tube formation through the activation of the VEGFR2 signaling pathway makes it a potent pro-angiogenic agent for in vitro and in vivo studies. The detailed protocols provided in these application notes offer a standardized framework for investigating the effects of this compound and other potential modulators of angiogenesis, thereby facilitating research in drug discovery and regenerative medicine.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Effects of Agnoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Agnoside, a natural iridoid glycoside, has demonstrated significant anti-inflammatory properties in various preclinical studies. It has been shown to alleviate synovitis and fibrosis, and its mechanism of action is linked to the inhibition of HIF-1α and the NLRP3 inflammasome.[1][2] this compound effectively reduces the expression of pro-inflammatory mediators and cytokines, making it a promising candidate for the development of novel anti-inflammatory therapeutics.[3] These application notes provide detailed protocols for in vitro and in vivo experimental models to investigate and quantify the anti-inflammatory effects of this compound.

Key Signaling Pathways Modulated by this compound in Inflammation

This compound exerts its anti-inflammatory effects by modulating key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

Agnoside_Signaling_Pathways cluster_stimulus Inflammatory Stimuli (e.g., LPS, Carrageenan) cluster_pathways Key Inflammatory Signaling Pathways cluster_this compound This compound Intervention cluster_response Inflammatory Response Stimulus Inflammatory Stimuli NFkB NF-κB Pathway Stimulus->NFkB MAPK MAPK Pathway Stimulus->MAPK JAK_STAT JAK-STAT Pathway Stimulus->JAK_STAT NLRP3 NLRP3 Inflammasome Stimulus->NLRP3 Cytokines Pro-inflammatory Cytokines & Mediators (TNF-α, IL-1β, IL-6, COX-2, iNOS) NFkB->Cytokines MAPK->Cytokines JAK_STAT->Cytokines NLRP3->Cytokines This compound This compound This compound->NFkB Inhibits This compound->MAPK Inhibits This compound->JAK_STAT Inhibits This compound->NLRP3 Inhibits

Caption: Key inflammatory signaling pathways modulated by this compound.

Experimental Workflow

A systematic approach combining in vitro and in vivo models is recommended to thoroughly evaluate the anti-inflammatory potential of this compound.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_data Data Analysis & Interpretation InVitro Cell-based Assays (e.g., RAW 264.7, FLS) LPS_Stim LPS Stimulation InVitro->LPS_Stim Treat with this compound Cytokine_Assay Cytokine & Mediator Quantification (ELISA, qPCR) LPS_Stim->Cytokine_Assay Carrageenan Carrageenan-induced Paw Edema Cytokine_Assay->Carrageenan Proceed if promising LPS_ALI LPS-induced Acute Lung Injury Cytokine_Assay->LPS_ALI Proceed if promising CIA Collagen-induced Arthritis Cytokine_Assay->CIA Proceed if promising InVivo_Analysis Histopathology, Edema Measurement, Cytokine Profiling, Scoring Carrageenan->InVivo_Analysis LPS_ALI->InVivo_Analysis CIA->InVivo_Analysis Data_Analysis Statistical Analysis Mechanism Elucidation InVivo_Analysis->Data_Analysis

References

Agnoside Treatment for Primary Cell Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agnoside, a naturally occurring iridoid glycoside extracted from plants such as Vitex negundo, has garnered significant interest for its diverse pharmacological activities.[1][2] This document provides detailed application notes and experimental protocols for the treatment of primary cell cultures with this compound, focusing on its anti-inflammatory, chondroprotective, and neuroprotective effects. The information presented is intended to guide researchers in utilizing this compound as a therapeutic agent in preclinical studies.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC22H26O11[3]
Molar Mass466.44 g/mol [3]
SynonymsAgnuside, Buddlejoside A[3]
AppearanceWhite powder
SolubilitySoluble in DMSO and ethanol[1]

Applications in Primary Cell Culture

This compound has demonstrated significant therapeutic potential in various primary cell culture models.

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[2][4] It has been shown to be effective in mitigating inflammation in various cell types.

Primary Fibroblast-Like Synoviocytes (FLSs)

In primary FLSs, this compound treatment has been shown to alleviate the inflammatory response induced by lipopolysaccharide (LPS). Specifically, it inhibits the activation of the NLRP3 inflammasome and downregulates the expression of pro-inflammatory cytokines.[2]

Experimental Data Summary:

Cell TypeStimulantThis compound ConcentrationTreatment DurationKey FindingsReference
Primary Fibroblast-Like Synoviocytes (FLSs)LPS (10 µg/mL)3 µM4 hoursSignificant reduction in caspase-1, ASC, NLRP3, HIF-1α, IL-1β, and IL-18 levels.[1][2]
Chondroprotective Effects

This compound demonstrates a protective effect on cartilage by inhibiting inflammatory and catabolic pathways that lead to cartilage degradation in osteoarthritis (OA).[2]

Primary Chondrocytes

Studies on primary chondrocytes are crucial for understanding the direct effects of this compound on cartilage health. While direct studies on primary chondrocytes are not extensively detailed in the provided results, the significant anti-inflammatory and anti-arthritic activity observed in FLSs and animal models strongly suggests a chondroprotective role.[2][4] The inhibition of inflammatory mediators like IL-1β and TNF-α, which are known to degrade cartilage matrix, is a key mechanism.

Neuroprotective Effects

Flavonoids, a class of compounds to which this compound is related, have been shown to exert neuroprotective effects through various mechanisms, including antioxidant and anti-inflammatory actions.[5][6] While direct evidence for this compound's neuroprotective effects on primary neurons is emerging, its known anti-inflammatory properties suggest a therapeutic potential in neuroinflammatory conditions.[5][7]

Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by modulating several key signaling pathways.

Inhibition of HIF-1α and NLRP3 Inflammasome Pathway

This compound has been shown to inhibit the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α) and the subsequent activation of the NLRP3 inflammasome.[2] This pathway is crucial in the inflammatory response and fibrosis observed in conditions like osteoarthritis.[2]

HIF1a_NLRP3_Pathway LPS LPS HIF1a HIF-1α Accumulation LPS->HIF1a This compound This compound This compound->HIF1a NLRP3_Inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) This compound->NLRP3_Inflammasome HIF1a->NLRP3_Inflammasome Caspase1 Active Caspase-1 NLRP3_Inflammasome->Caspase1 IL1b IL-1β Caspase1->IL1b Cleavage IL18 IL-18 Caspase1->IL18 Cleavage Pro_IL1b pro-IL-1β Pro_IL18 pro-IL-18 Inflammation Inflammation & Fibrosis IL1b->Inflammation IL18->Inflammation

Caption: this compound inhibits the HIF-1α/NLRP3 inflammasome pathway.

Modulation of NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation.[8] While not explicitly detailed for this compound in the provided search results, the downregulation of inflammatory cytokines like IL-1β and TNF-α, which are downstream targets of NF-κB, suggests that this compound may inhibit this pathway.

NFkB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK This compound This compound This compound->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p65/p50) (Inactive) NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Release Gene_Expression Pro-inflammatory Gene Expression (IL-1β, TNF-α, COX-2, iNOS) NFkB_active->Gene_Expression Transcription Nucleus Nucleus Experimental_Workflow start Start: Primary Cell Isolation culture Cell Seeding & Culture (e.g., 60-70% confluency) start->culture treatment This compound Treatment (with or without inflammatory stimulant) culture->treatment incubation Incubation (Specific duration, e.g., 4-24h) treatment->incubation analysis Downstream Analysis incubation->analysis end End: Data Interpretation analysis->end assays qPCR, Western Blot, ELISA, Immunofluorescence, etc. analysis->assays

References

Application Notes and Protocols for In Vivo Agnoside Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo delivery of Agnoside, a naturally occurring iridoid glycoside with demonstrated anti-inflammatory and neuroprotective potential. Given its relatively low oral bioavailability, appropriate formulation and selection of administration route are critical for achieving desired therapeutic effects in preclinical research.

Overview of In Vivo Delivery Methods

The choice of administration route for this compound in vivo depends on the specific research question, the desired pharmacokinetic profile, and the target tissue. The most common routes for preclinical rodent studies are oral gavage, intraperitoneal (IP) injection, and intravenous (IV) injection.

Table 1: Comparison of Common In Vivo Administration Routes for this compound

Administration RouteAdvantagesDisadvantagesKey Considerations
Oral Gavage (P.O.) - Clinically relevant route for many drugs.- Non-invasive for repeated dosing.- Very low absolute bioavailability (~0.7%).[1] - Subject to first-pass metabolism.[2]- Requires careful technique to avoid esophageal or gastric injury.- Formulation is critical to enhance solubility and absorption.
Intraperitoneal (I.P.) - Bypasses first-pass metabolism.- Faster and more complete absorption than oral route.[3]- Technically easier than IV injection.- Not a common route for human drug administration.- Risk of injection into abdominal organs.- Vehicle must be non-irritating to the peritoneum.- Proper restraint and injection technique are crucial.
Intravenous (I.V.) - 100% bioavailability.- Precise control over plasma concentrations.- Rapid onset of action.- Technically challenging, especially for repeated dosing.- Higher risk of adverse events related to formulation (e.g., embolism).- Requires sterile, particle-free formulation.- Slow infusion may be necessary to avoid toxicity from high peak concentrations.[4]

Quantitative Data Summary

The following tables summarize available quantitative data for this compound from in vivo studies. Direct comparative studies across different routes are limited; therefore, data from various studies are presented.

Table 2: Pharmacokinetic Parameters of this compound in Mice

Administration RouteDoseCmax (ng/mL)Tmax (min)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
Oral (p.o.)10 mg/kg45.6 ± 12.33089.7 ± 21.4~0.7[1]
Intravenous (i.v.)2 mg/kg--2140.5 ± 456.8100[1]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve.

Table 3: In Vivo Efficacy of Orally Administered this compound

Animal ModelDisease/ConditionDose (p.o.)Key FindingsReference
RatKnee Osteoarthritis6.25 mg/kg/day- Reduced synovial inflammation and fibrosis.- Decreased expression of HIF-1α, NLRP3, ASC, and Caspase-1.- Lowered serum levels of IL-1β and IL-18.[1]

Experimental Protocols

Formulation of this compound for In Vivo Administration

This compound is poorly soluble in water, necessitating the use of appropriate vehicles for in vivo delivery.

Oral Gavage Formulation (Aqueous Suspension):

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water.

  • Preparation:

    • Weigh the required amount of this compound.

    • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while triturating to create a uniform suspension.

    • Vortex the suspension thoroughly before each administration to ensure homogeneity.

Intraperitoneal and Intravenous Formulation (Co-solvent System):

  • Vehicle: 20% Dimethyl sulfoxide (DMSO) in sterile saline (0.9% NaCl).

  • Preparation:

    • Dissolve the required amount of this compound in DMSO. Gentle warming and vortexing may be required.

    • Slowly add the sterile saline to the DMSO solution while continuously vortexing to prevent precipitation.

    • For intravenous administration, filter the final solution through a 0.22 µm sterile filter to remove any potential particulates.

    • Prepare fresh daily and protect from light.

Administration Protocols in Mice (20-30 g)

Protocol 1: Oral Gavage Administration

  • Materials:

    • This compound suspension.

    • 1 mL syringe.

    • 20-22 gauge, 1.5-inch curved or straight gavage needle with a ball tip.

  • Procedure:

    • Weigh the mouse to calculate the correct dosing volume (typically 5-10 mL/kg).[5]

    • Properly restrain the mouse by scruffing the neck and back to immobilize the head and straighten the esophagus.

    • Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.

    • Allow the mouse to swallow the needle; do not force it. The needle should advance smoothly into the esophagus.

    • Once the needle is in place, slowly administer the this compound suspension.

    • Gently remove the needle in the same direction it was inserted.

    • Monitor the animal for any signs of distress after the procedure.

Protocol 2: Intraperitoneal (IP) Injection

  • Materials:

    • This compound solution.

    • 1 mL syringe.

    • 25-27 gauge needle.

  • Procedure:

    • Weigh the mouse to calculate the correct dosing volume (typically up to 10 mL/kg).[6]

    • Restrain the mouse by scruffing and turn it to expose the abdomen.

    • Tilt the mouse's head downwards to move the abdominal organs forward.

    • Insert the needle at a 30-45 degree angle into the lower right quadrant of the abdomen to avoid the cecum and bladder.[6]

    • Aspirate to ensure no fluid or blood is drawn back, indicating incorrect placement.

    • Slowly inject the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

Protocol 3: Intravenous (IV) Injection (Tail Vein)

  • Materials:

    • Sterile this compound solution.

    • 1 mL syringe or insulin syringe.

    • 27-30 gauge needle.

    • A warming device (e.g., heat lamp) to dilate the tail veins.

  • Procedure:

    • Weigh the mouse to calculate the correct dosing volume (typically up to 5 mL/kg for a bolus injection).

    • Place the mouse in a restraint device, exposing the tail.

    • Warm the tail to make the lateral tail veins more visible.

    • Disinfect the tail with an alcohol wipe.

    • Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

    • A successful insertion may be indicated by a small flash of blood in the needle hub.

    • Slowly inject the this compound solution. If swelling occurs, the needle is not in the vein; withdraw and try again at a more proximal site.

    • After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Signaling Pathways and Experimental Workflows

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, particularly through the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) and the NLRP3 inflammasome.[1]

This compound's Anti-Inflammatory Signaling Pathway

Agnoside_Signaling cluster_stimulus Inflammatory Stimuli (e.g., LPS, Hypoxia) cluster_this compound This compound Intervention cluster_pathway Intracellular Signaling Stimulus Inflammatory Stimuli HIF1a HIF-1α Accumulation Stimulus->HIF1a NFkB NF-κB Activation Stimulus->NFkB This compound This compound This compound->HIF1a NLRP3_assembly NLRP3 Inflammasome Assembly This compound->NLRP3_assembly NLRP3_priming NLRP3 & Pro-IL-1β Transcription HIF1a->NLRP3_priming NFkB->NLRP3_priming NLRP3_priming->NLRP3_assembly Caspase1 Caspase-1 Activation NLRP3_assembly->Caspase1 IL1b_IL18 Mature IL-1β & IL-18 Secretion Caspase1->IL1b_IL18 Inflammation Inflammation & Fibrosis IL1b_IL18->Inflammation

Caption: this compound inhibits inflammation by targeting HIF-1α and the NLRP3 inflammasome.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Disease Model Induction (e.g., MIA-induced OA) Grouping Animal Grouping (Vehicle, this compound Doses) Animal_Model->Grouping Dosing This compound Administration (e.g., Oral Gavage) Grouping->Dosing Monitoring Daily Monitoring (Body Weight, Clinical Signs) Dosing->Monitoring Sacrifice Euthanasia & Tissue Collection (Synovium, Serum) Monitoring->Sacrifice Histology Histological Analysis (H&E, Sirius Red) Sacrifice->Histology Biochemical Biochemical Assays (ELISA for IL-1β, IL-18) Sacrifice->Biochemical Molecular Molecular Analysis (qPCR, Western Blot for HIF-1α, NLRP3) Sacrifice->Molecular

Caption: Workflow for evaluating the in vivo efficacy of this compound.

References

Application Notes and Protocols for the Quantification of Agnoside in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Agnoside, an iridoid glycoside found in plants of the Vitex genus, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and pro-angiogenic effects.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its mechanism of action. These application notes provide detailed protocols for the extraction and quantification of this compound in plasma and various tissues using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. Analytical Methods for this compound Quantification

The two primary analytical techniques for the quantification of this compound in biological samples are HPLC-UV and LC-MS/MS. LC-MS/MS offers higher sensitivity and selectivity, making it ideal for studies requiring low limits of quantification.

A. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely available method suitable for the quantification of this compound in samples where higher concentrations are expected.

Table 1: HPLC-UV Method Parameters and Validation Summary

ParameterValueReference
Chromatographic Column C18 reverse-phase (250 mm × 4.6 mm, 5 µm)[2]
Mobile Phase Acetonitrile and 0.5% o-phosphoric acid in water (15:85, v/v)[2]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 254 nm[3]
Retention Time Approximately 11.90 min[2]
Linearity Range 25 - 500 µg/mL[2]
Correlation Coefficient (r²) ≥0.999[2]
Limit of Detection (LOD) 10 µg/mL[2]
Limit of Quantification (LOQ) 25 µg/mL[2]
Intra-day Precision (RSD) <2%[2]
Inter-day Precision (RSD) <2%[2]
Accuracy (Recovery) 106.11%[2]
B. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for pharmacokinetic studies and analyses requiring high sensitivity, with the ability to quantify this compound at the ng/mL level.

Table 2: LC-MS/MS Method Parameters and Validation Summary

ParameterValueReference
Chromatographic Column C18 reverse-phase[1]
Mobile Phase 0.1% formic acid in acetonitrile and 0.1% formic acid in water (92:8, v/v)[1]
Flow Rate 0.7 mL/min[1]
Ionization Mode Electrospray Ionization (ESI), Negative[1]
Detection Mode Multiple Reaction Monitoring (MRM)[1]
Linearity Range 1 - 4000 ng/mL (in plasma and tissue homogenates)[1]
Correlation Coefficient (r²) ≥0.990[1]
Lower Limit of Quantification (LLOQ) 1 ng/mL (in plasma and all tissues)[1]
Intra-day Precision (Variance) 1-10%[1]
Inter-day Precision (Variance) 1-10%[1]
Accuracy 90-110%[1]
Matrix Effect Within satisfactory limits[1]
Recovery Within satisfactory limits[1]

II. Experimental Protocols

A. Sample Preparation from Biological Matrices

Accurate quantification of this compound is highly dependent on the efficiency of its extraction from the biological matrix. Below are detailed protocols for plasma and tissue samples.

This protocol utilizes protein precipitation followed by liquid-liquid extraction to isolate this compound from plasma.[1]

Materials:

  • Plasma samples

  • Acetonitrile (ACN)

  • Internal Standard (IS) solution (e.g., a structural analog of this compound)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 50 µL of the internal standard solution.

  • Add 250 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 5 seconds.

  • Centrifuge the mixture at 14,800 rpm for 2 minutes.[4]

  • Carefully collect the supernatant and transfer it to a clean vial for LC-MS/MS analysis.

This protocol is suitable for the extraction of this compound from various tissues, including liver, kidney, spleen, brain, lungs, and heart.[1]

Materials:

  • Tissue samples (e.g., liver, brain)

  • Homogenization buffer (e.g., 0.25 M sucrose solution)[5]

  • Tissue homogenizer (e.g., bead beater, Omni-Mixer)

  • Acetonitrile (ACN)

  • Internal Standard (IS) solution

  • Microcentrifuge tubes

  • Centrifuge

Protocol:

  • Weigh the frozen tissue sample (e.g., 50-100 mg).

  • Add an appropriate volume of ice-cold homogenization buffer (e.g., 2 volumes of buffer for every mass of tissue).[6]

  • Homogenize the tissue on ice until a uniform homogenate is obtained.

  • For protein precipitation, follow the plasma sample preparation protocol from step 3, using the tissue homogenate instead of plasma.

  • Centrifuge the mixture to pellet the precipitated proteins and tissue debris.

  • Collect the supernatant for LC-MS/MS analysis.

A specific protocol for this compound extraction from urine has not been extensively reported. However, a general solid-phase extraction (SPE) method can be adapted and validated.

Materials:

  • Urine samples

  • β-glucuronidase (if analyzing for glucuronidated metabolites)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (for conditioning and elution)

  • Water (for equilibration and washing)

  • Elution solvent (e.g., acetonitrile or methanol)

Protocol (to be optimized and validated):

  • Centrifuge the urine sample to remove any particulate matter.

  • (Optional) If analyzing for metabolites, enzymatic hydrolysis with β-glucuronidase may be required.[7]

  • Condition the SPE cartridge with methanol followed by water.

  • Load the urine sample onto the cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute the this compound from the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Note on ELISA Kits: As of the latest search, there are no commercially available ELISA kits specifically designed for the quantification of this compound. Therefore, chromatographic methods such as HPLC-UV and LC-MS/MS are the recommended techniques.

III. Quantitative Data Summary

The following tables summarize quantitative data for this compound from a pharmacokinetic study in mice.

Table 3: Pharmacokinetic Parameters of this compound in Mice Plasma

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (min)Absolute Bioavailability (%)Reference
Intravenous (i.v.)----[1]
Peroral (p.o.)--30-45~0.7[1]

Table 4: this compound Tissue Distribution in Mice After Oral Administration

TissueRelative AbundanceReference
IntestineHighest[1]
KidneyHigh[1]
LiverModerate[1]
SpleenModerate[1]
BrainLow[1]
LungsLow[1]
HeartLowest[1]

IV. Signaling Pathway and Experimental Workflows

This compound Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the HIF-1α/NLRP3 inflammasome signaling pathway.[8][9] Under hypoxic conditions, the accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) can trigger the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation of pro-inflammatory cytokines like IL-1β and IL-18.[8] this compound intervention leads to a downregulation of HIF-1α and the components of the NLRP3 inflammasome.[9]

Agnoside_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound HIF1a HIF-1α Accumulation This compound->HIF1a Inhibits NLRP3_Inflammasome NLRP3 Inflammasome Activation HIF1a->NLRP3_Inflammasome Activates Pro_IL1b Pro-IL-1β NLRP3_Inflammasome->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 NLRP3_Inflammasome->Pro_IL18 Cleaves IL1b IL-1β Pro_IL1b->IL1b IL18 IL-18 Pro_IL18->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation Agnoside_Quantification_Workflow Sample Biological Sample (Plasma, Tissue, Urine) Extraction Sample Preparation (Protein Precipitation/LLE/SPE) Sample->Extraction Analysis Analytical Method Extraction->Analysis HPLC HPLC-UV Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS Data Data Acquisition and Processing HPLC->Data LCMS->Data Quantification Quantification (ng/mL or µg/mL) Data->Quantification

References

Agnoside: A Novel Pro-Angiogenic Agent for HUVEC Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Agnoside, a natural small molecule, has been identified as a promising pro-angiogenic agent, demonstrating significant effects on Human Umbilical Vein Endothelial Cells (HUVECs). In vitro studies have shown that this compound promotes endothelial cell proliferation, migration, and tube formation, key processes in angiogenesis. These findings suggest its potential therapeutic application in conditions requiring enhanced blood vessel formation, such as wound healing and ischemic diseases. This document provides a detailed overview of the experimental data, protocols for key assays, and a visualization of the proposed signaling pathway.

Data Presentation

The pro-angiogenic effects of this compound on HUVEC cells have been quantified in several key assays. The following tables summarize the dose-dependent effects observed in these experiments.

Table 1: Effect of this compound on HUVEC Proliferation [1][2]

ConcentrationRelative Proliferation (%)EC50
Control (0.020% DMSO)Baseline\multirow{2}{*}{1.376 µg/mL}
This compound (1.00–2500 ng/mL)Time- and dose-dependent increase

EC50 was determined after 96 hours of incubation.

Table 2: Effect of this compound on HUVEC Tube Formation [1][2]

ConcentrationObservation
ControlBaseline tube formation
0.10–10 ng/mLStimulated tubulogenesis
>10 ng/mLNot specified

Table 3: Effect of this compound on HUVEC Migration (Scratch Wound Assay) [1][2]

ConcentrationObservation
ControlBaseline migration rate
100 ng/mLAccelerated scratch wound migration
Other concentrationsLess pronounced effect

Signaling Pathway

This compound is suggested to exert its pro-angiogenic effects through the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[1][2] Competitive ligand experiments indicate that this compound may compete with VEGFR2 inhibitors for binding to the receptor, thereby activating downstream signaling cascades that promote angiogenesis.[1]

Proposed this compound Signaling Pathway in HUVECs This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Proliferation Cell Proliferation PLCg->Proliferation Migration Cell Migration PLCg->Migration Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Akt->Proliferation Akt->Migration NO Nitric Oxide eNOS->NO Tube_Formation Tube Formation NO->Tube_Formation Angiogenesis Angiogenesis NO->Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Tube_Formation->Angiogenesis

Caption: Proposed this compound signaling pathway in HUVECs.

Experimental Protocols

Detailed methodologies for key in vitro angiogenesis assays are provided below.

HUVEC Cell Culture
  • Media Preparation : Prepare Endothelial Basal Media (EBM) supplemented with 5% fetal bovine serum (FBS), 0.4% bovine brain extract (BBE), 0.1% human epidermal growth factor (hEGF), and 0.1% hydrocortisone.[1]

  • Cell Maintenance : Culture Human Umbilical Vein Endothelial Cells (HUVECs) in T75 flasks with the complete EBM. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Subculture : Passage the cells when they reach 80-90% confluency.

HUVEC Proliferation Assay

This protocol is based on the methodology described for assessing the effect of this compound on HUVEC proliferation.[1]

HUVEC Proliferation Assay Workflow Start Start Seed_Cells Seed 5x10^4 HUVECs/well in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_this compound Replenish media with varying concentrations of this compound (1.00–2500 ng/mL) Incubate_24h->Add_this compound Incubate_Timepoints Incubate for 24, 48, 72, and 96 hours Add_this compound->Incubate_Timepoints Measure_Proliferation Measure relative proliferation (e.g., using MTT assay) Incubate_Timepoints->Measure_Proliferation End End Measure_Proliferation->End

Caption: Workflow for the HUVEC Proliferation Assay.

  • Cell Seeding : Seed HUVECs at a density of 5 x 10^4 cells per well in 100 µL of complete EBM in a 96-well tissue culture plate.[1]

  • Incubation : Incubate the plate for 24 hours to allow for cell attachment.[1]

  • Treatment : After 24 hours, remove the media and replace it with 100 µL of complete EBM containing various concentrations of this compound (e.g., 1.00–2500 ng/mL). A vehicle control (0.020% DMSO) should be included.[1]

  • Time Points : Measure relative proliferation at different time points (e.g., 24, 48, 72, and 96 hours).[1]

  • Quantification : Assess cell proliferation using a standard method such as the MTT assay, which measures mitochondrial activity.

Tube Formation Assay

This protocol outlines the steps for evaluating the ability of this compound to induce HUVEC tube formation on a basement membrane matrix.[1]

Tube Formation Assay Workflow Start Start Coat_Plate Coat wells of a 96-well plate with 30 µL of growth factor-reduced Geltrex Start->Coat_Plate Polymerize Incubate at 37°C for 30 minutes to allow for polymerization Coat_Plate->Polymerize Seed_Cells Add 3x10^4 HUVECs/well in 100 µL of media with varying this compound concentrations (0.01–600 ng/mL) Polymerize->Seed_Cells Incubate_Assay Incubate for 4-18 hours Seed_Cells->Incubate_Assay Image_Analyze Image wells and analyze tube formation parameters (e.g., total length, branching) Incubate_Assay->Image_Analyze End End Image_Analyze->End

Caption: Workflow for the Tube Formation Assay.

  • Plate Coating : Coat the wells of a 96-well tissue culture plate with 30 µL of growth factor-reduced Geltrex® or a similar basement membrane extract.[1]

  • Polymerization : Incubate the plate at 37°C for 30 minutes to allow the gel to polymerize.[1]

  • Cell Seeding and Treatment : Add 3 x 10^4 HUVECs suspended in 100 µL of complete EBM containing different concentrations of this compound (e.g., 0.01–600 ng/mL) to each well.[1]

  • Incubation : Incubate the plate for 4-18 hours to allow for the formation of capillary-like structures.[3]

  • Imaging and Analysis : Capture images of the tubular networks using a microscope. Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and total branching length using appropriate image analysis software.

Scratch Wound Migration Assay

This protocol describes a method to assess the effect of this compound on HUVEC migration.[1]

Scratch Wound Migration Assay Workflow Start Start Seed_Cells Seed 5x10^4 HUVECs/well in a 96-well plate Start->Seed_Cells Confluent_Monolayer Grow cells to a confluent monolayer Seed_Cells->Confluent_Monolayer Create_Scratch Create a linear scratch in the center of the well using a pipette tip Confluent_Monolayer->Create_Scratch Wash_Cells Wash with PBS to remove debris Create_Scratch->Wash_Cells Add_Treatment Add media with this compound (e.g., 100 ng/mL) Wash_Cells->Add_Treatment Image_Timepoints Image the scratch at 0h and subsequent time points (e.g., 6h, 12h, 24h) Add_Treatment->Image_Timepoints Measure_Migration Measure the rate of wound closure Image_Timepoints->Measure_Migration End End Measure_Migration->End

Caption: Workflow for the Scratch Wound Migration Assay.

  • Cell Seeding : Seed HUVECs at a density of 5 x 10^4 cells per well in 100 µL of complete EBM in a 96-well tissue culture plate.[1]

  • Monolayer Formation : Allow the cells to grow to a confluent monolayer.[1]

  • Scratch Creation : Create a linear scratch through the center of the monolayer using a sterile 10 µL pipette tip.[1]

  • Washing : Gently wash the wells with PBS to remove detached cells and debris.[1]

  • Treatment : Add fresh media containing the desired concentration of this compound (e.g., 100 ng/mL) or a vehicle control.

  • Imaging : Capture images of the scratch at time 0 and at subsequent time points (e.g., every 6-12 hours) until the scratch is closed in the control wells.

  • Analysis : Measure the width of the scratch at different points and calculate the rate of wound closure to determine cell migration.

Conclusion

This compound has demonstrated significant pro-angiogenic activity in HUVEC cells, promoting proliferation, tube formation, and migration. The provided data and protocols offer a foundation for further investigation into the therapeutic potential of this compound in angiogenesis-related research and drug development. The proposed mechanism of action via the VEGFR2 pathway warrants further detailed molecular studies to fully elucidate its downstream effects.

References

Troubleshooting & Optimization

Technical Support Center: Agnoside in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with agnoside in cell culture media.

Troubleshooting Guide

Q1: I'm observing a precipitate in my cell culture medium after adding my this compound stock solution. What is the cause and how can I fix it?

A: Precipitation of this compound upon dilution of a DMSO stock into aqueous cell culture medium is the most common issue and is primarily due to its low aqueous solubility. Here is a step-by-step guide to troubleshoot this problem:

  • Initial Check: First, ensure the precipitate is not due to contamination (bacterial or fungal) or precipitation of media components (salts, proteins) by examining the medium under a microscope. Chemical precipitates often appear as amorphous particles or crystalline structures.

  • Optimize Dilution Technique: Rapidly introduce the this compound DMSO stock into pre-warmed (37°C) cell culture medium while vortexing or swirling. This prevents localized high concentrations of this compound that can cause it to crash out of solution. It is also recommended to perform a serial dilution, first diluting the stock in a small volume of medium before adding it to the final culture volume.

  • Control Final DMSO Concentration: While a higher DMSO concentration can aid solubility, it can also be toxic to cells. Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v), but it is best to keep it at or below 0.1% if possible. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.

  • Reduce Final this compound Concentration: Your desired working concentration may exceed the solubility limit of this compound in the final cell culture medium. Perform a dose-response experiment starting with a lower concentration to identify the maximum soluble concentration under your experimental conditions.

  • Consider Stability Over Time: If a precipitate forms after a period of incubation, it may be due to the compound's instability in the culture medium at 37°C. Iridoid glycosides can be sensitive to temperature and pH. It is advisable to perform a stability test by incubating this compound in your complete cell culture medium and analyzing its concentration at different time points.

Frequently Asked Questions (FAQs)

Q2: What is the best solvent to dissolve this compound for cell culture experiments?

A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro studies due to its ability to dissolve a wide range of hydrophobic compounds.[1] Use high-purity, sterile, anhydrous DMSO.

Q3: How do I prepare a stock solution of this compound in DMSO?

A: A detailed protocol for preparing a 10 mM stock solution of this compound in DMSO is provided in the "Experimental Protocols" section below. This high concentration allows for minimal DMSO in the final culture volume.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A: The tolerance to DMSO varies between cell lines. Generally, a final concentration of 0.1% DMSO is considered safe for most cell lines.[2] Some robust cell lines may tolerate up to 0.5% or even 1% without significant cytotoxicity. However, it is crucial to determine the specific tolerance of your cell line by running a dose-response curve with DMSO alone.

Q5: What is the expected solubility of this compound in aqueous solutions?

A: this compound is known to have low aqueous solubility. One study reported the aqueous solubility of a Vitex agnus-castus extract containing this compound to be less than 6 mg/mL.[3] The use of nanoemulsions has been shown to significantly improve this solubility.[3]

Q6: How stable is this compound in cell culture medium?

A: The stability of this compound in cell culture medium can be influenced by temperature and pH. Studies on other iridoid glycosides have shown that they can be unstable at higher temperatures and in alkaline or strong acidic conditions.[4][5] It is recommended to prepare fresh dilutions of this compound in culture medium for each experiment and to minimize the time the compound is in the incubator before analysis. For long-term experiments, the medium containing this compound may need to be replaced periodically.

Q7: My this compound solution is clear at first but becomes cloudy after incubation. What should I do?

A: This delayed precipitation could be due to several factors:

  • Temperature-dependent solubility: this compound may be less soluble at the incubation temperature (37°C) than at room temperature.

  • pH shift in the medium: Cellular metabolism can alter the pH of the medium, which may affect the solubility of this compound.

  • Interaction with media components: Over time, this compound may interact with salts or proteins in the serum, leading to the formation of insoluble complexes.

To address this, you can try lowering the working concentration of this compound or reducing the incubation time.

Data Presentation

Table 1: Recommended DMSO Concentrations in Cell Culture

Final DMSO Concentration (v/v)General Recommendation
≤ 0.1%Considered safe for most cell lines, including sensitive ones.
0.1% - 0.5%Generally acceptable for many robust cell lines.
> 0.5%May cause significant cytotoxicity and affect cell behavior.

Note: Always perform a vehicle control with the same final DMSO concentration as your experimental samples.

Table 2: this compound Solubility and Effective Concentration

ParameterValueSource(s)
Aqueous Solubility< 6 mg/mL (for an extract containing this compound)[3]
Effective Concentration (in vitro)3 µM (shown to significantly reduce caspase-1 activity in LPS-stimulated fibroblast-like synoviocytes)[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 466.42 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = (10 x 10⁻³ mol/L) x (1 x 10⁻³ L) x 466.42 g/mol = 4.66 mg

  • Weighing this compound:

    • Accurately weigh 4.66 mg of this compound powder using an analytical balance and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no particles are visible. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional):

    • If the DMSO used was not from a pre-sterilized container, the stock solution can be sterilized by filtering through a 0.22 µm sterile syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protective microcentrifuge tubes.

    • Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Mandatory Visualizations

Signaling Pathways

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NLRP3 inflammasome, which is a key component of the innate immune response.[6] This inhibition likely occurs through the modulation of upstream signaling pathways such as NF-κB and MAPK, which are common targets for anti-inflammatory compounds.

agnoside_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dmso Add Anhydrous DMSO weigh->dmso vortex Vortex to Dissolve dmso->vortex aliquot Aliquot and Store at -20°C vortex->aliquot thaw Thaw Aliquot dilute Dilute Stock into Medium with Vortexing thaw->dilute media Pre-warm Cell Culture Medium (37°C) media->dilute treat Treat Cells dilute->treat agnoside_signaling cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_nlrp3 NLRP3 Inflammasome lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk mapkkk MAPKKK tlr4->mapkkk ikb IκBα ikk->ikb P nfkb NF-κB (p65/p50) ikb->nfkb nfkb_nuc NF-κB (p nucleus) nfkb->nfkb_nuc translocation genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nfkb_nuc->genes nlrp3 NLRP3 nfkb_nuc->nlrp3 priming p38 p38 mapkkk->p38 jnk JNK mapkkk->jnk erk ERK mapkkk->erk ap1 AP-1 p38->ap1 jnk->ap1 erk->ap1 ap1->genes asc ASC nlrp3->asc pro_casp1 Pro-caspase-1 asc->pro_casp1 casp1 Caspase-1 pro_casp1->casp1 pro_il1b Pro-IL-1β casp1->pro_il1b il1b IL-1β pro_il1b->il1b This compound This compound This compound->ikk This compound->p38 This compound->jnk This compound->erk This compound->nlrp3

References

Technical Support Center: Optimizing Agnoside Concentration for Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of Agnoside for its anti-inflammatory properties. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration range for this compound in in-vitro anti-inflammatory assays?

Based on available literature, a starting concentration range of 1 µM to 100 µM is recommended for in-vitro studies. For example, a concentration of 3 µM has been shown to significantly reduce the activity of caspase-1 and the expression of HIF-1α and NLRP3 inflammasome components in LPS-stimulated fibroblast-like synoviocytes (FLSs).[1][2] In another study, 100 μM of this compound was effective in decreasing the expression of iNOS, COX-2, and IL-8 in LPS-stimulated RAW264.7 and HT-29 cells.[1] It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell type and experimental conditions.

2. What is a typical effective dose for in-vivo anti-inflammatory studies with this compound?

In animal models, oral administration of this compound has shown anti-inflammatory effects at doses ranging from 1.56 to 12.50 mg/kg.[3] A dose of 6.25 mg/kg has been specifically noted to alleviate synovitis and fibrosis in a knee osteoarthritis model in rats.[2][4] As with in-vitro studies, dose-response experiments are recommended to determine the most effective dosage for your animal model and inflammatory condition.

3. What are the known signaling pathways modulated by this compound to exert its anti-inflammatory effects?

This compound has been demonstrated to exert its anti-inflammatory effects primarily through the inhibition of the HIF-1α/NLRP3 inflammasome pathway .[2][4] This involves the downregulation of Hypoxia-Inducible Factor-1α (HIF-1α), which in turn inhibits the activation of the NLRP3 inflammasome, leading to reduced production of pro-inflammatory cytokines IL-1β and IL-18.[1][2]

Additionally, this compound has been shown to modulate the NF-κB signaling pathway . While the precise mechanism of this compound's interaction is still under investigation, it is known that the NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition contributes to the anti-inflammatory effects of many natural compounds.

There is emerging evidence suggesting that this compound may also influence the MAPK (Mitogen-Activated Protein Kinase) and JAK-STAT (Janus Kinase/Signal Transducer and Activator of Transcription) signaling pathways , which are key regulators of inflammatory processes. However, more direct research is needed to fully elucidate this compound's specific effects on these pathways.

4. Is this compound cytotoxic at its effective anti-inflammatory concentrations?

This compound generally exhibits low cytotoxicity at concentrations effective for its anti-inflammatory activity. However, as with any compound, it is essential to determine the cytotoxic profile in your specific cell line. One study reported an IC50 value of 15.99 µg/ml in COLO 320 cancer cells, which is significantly higher than the effective anti-inflammatory concentrations reported in other studies. It is recommended to perform a cytotoxicity assay, such as the MTT or LDH assay, to establish a non-toxic working concentration range for your experiments.

Troubleshooting Guide

Issue 1: Inconsistent or no anti-inflammatory effect observed.

  • Question: I am not observing the expected reduction in inflammatory markers after treating my cells with this compound. What could be the reason?

    • Answer:

      • Concentration Optimization: The optimal concentration of this compound can vary between cell types and the inflammatory stimulus used. It is crucial to perform a dose-response experiment (e.g., 1, 3, 10, 30, 100 µM) to identify the most effective concentration for your specific experimental setup.

      • Treatment Timing: The timing of this compound treatment relative to the inflammatory stimulus is critical. Pre-treatment with this compound for a period (e.g., 1-4 hours) before applying the inflammatory stimulus (e.g., LPS) is a common and often effective approach. A time-course experiment can help determine the optimal pre-treatment duration.

      • Compound Solubility and Stability: Ensure that this compound is fully dissolved. This compound is soluble in DMSO, and stock solutions can be prepared.[5] When diluting the stock solution in aqueous cell culture media, precipitation can occur. It is advisable to prepare fresh dilutions for each experiment and visually inspect for any precipitation. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts. The stability of this compound in aqueous solutions can be a concern; therefore, using freshly prepared solutions is recommended.

      • Cell Health and Passage Number: Ensure that the cells are healthy and within a low passage number. High passage numbers can lead to altered cellular responses.

      • Inflammatory Stimulus: Verify the activity of your inflammatory stimulus (e.g., LPS). The concentration and incubation time of the stimulus itself may need optimization for your specific cell line.

Issue 2: High cytotoxicity observed at expected therapeutic concentrations.

  • Question: I am observing significant cell death in my cultures when I treat them with this compound at concentrations reported to be effective. Why is this happening?

    • Answer:

      • Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. It is imperative to perform a cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) on your specific cell line to determine the non-toxic concentration range of this compound.

      • Solvent Toxicity: High concentrations of the solvent used to dissolve this compound, such as DMSO, can be toxic to cells. Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically ≤ 0.1% for DMSO). Always include a vehicle control (medium with the same concentration of solvent) in your experiments.

      • Compound Purity: The purity of the this compound used can impact experimental outcomes. Ensure you are using a high-purity compound from a reputable supplier.

Issue 3: Difficulty in preparing this compound solutions.

  • Question: I am having trouble dissolving this compound for my experiments. What are the recommended solvents and procedures?

    • Answer:

      • Primary Solvent: this compound is soluble in DMSO. Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).

      • Working Dilutions: For cell culture experiments, dilute the DMSO stock solution in your cell culture medium to the desired final concentration. To avoid precipitation, it is best to add the stock solution to the medium while vortexing or mixing gently. Prepare these working solutions fresh for each experiment.

      • In-vivo Formulations: For in-vivo studies, this compound can be formulated in vehicles such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Sonication may be used to aid dissolution.

Data Presentation

Table 1: Summary of Effective this compound Concentrations/Doses in Anti-inflammatory Studies

Model SystemInflammatory StimulusEffective this compound Concentration/DoseObserved EffectReference
Fibroblast-like synoviocytes (FLSs)LPS (10 µg/ml)3 µMReduced caspase-1 activity, decreased HIF-1α and NLRP3 inflammasome components.[1][2]
RAW264.7 and HT-29 cellsLPS (1 µg/mL and 100 ng/mL respectively)100 µMDecreased expression of iNOS, COX-2, and IL-8.[1]
Rats (Knee Osteoarthritis Model)MIA-induced6.25 mg/kg (oral)Alleviated synovitis and fibrosis.[2][4]
Rats (Arthritis Model)Adjuvant-induced1.56 - 12.50 mg/kg (oral)Suppression of inflammatory mediators and T-cell-mediated cytokines.[3]

Table 2: Reported Cytotoxicity of this compound

Cell LineAssayIC50 ValueReference
COLO 320 (Colon Cancer)Not specified15.99 µg/ml

Experimental Protocols

1. In-vitro Anti-inflammatory Assay using LPS-stimulated RAW 264.7 Macrophages

This protocol outlines a general procedure to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

  • Materials:

    • RAW 264.7 cells

    • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

    • This compound (high purity)

    • DMSO (cell culture grade)

    • LPS (from E. coli O111:B4)

    • Phosphate-buffered saline (PBS)

    • 96-well and 6-well cell culture plates

    • Reagents for downstream analysis (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines, reagents for Western blotting)

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 1 x 10^5 cells/well in a 96-well plate for viability and NO assays; 2 x 10^6 cells/well in a 6-well plate for protein and RNA analysis). Allow cells to adhere overnight.

    • This compound Treatment: Prepare fresh dilutions of this compound from a DMSO stock solution in cell culture medium. Remove the old medium from the cells and replace it with medium containing various concentrations of this compound (e.g., 1, 3, 10, 30, 100 µM) or vehicle control (medium with 0.1% DMSO). Incubate for 1-4 hours.

    • LPS Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 1 µg/mL.

    • Incubation: Incubate the cells for the desired time period (e.g., 24 hours for cytokine and NO measurement; shorter times may be optimal for signaling pathway analysis).

    • Sample Collection and Analysis:

      • Supernatant: Collect the cell culture supernatant for the measurement of nitric oxide (using the Griess assay) and pro-inflammatory cytokines like TNF-α and IL-6 (using ELISA kits).

      • Cell Lysates: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer for subsequent analysis of protein expression (e.g., Western blot for p-p65 NF-κB, p-p38, etc.) or gene expression (RT-qPCR).

2. MTT Assay for Cell Viability

This protocol is to determine the cytotoxic effect of this compound.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to attach overnight.

    • Treatment: Treat the cells with a range of this compound concentrations for 24-72 hours. Include a vehicle control.

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.[1][6][7]

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Downstream Analysis cluster_supernatant_analysis cluster_lysate_analysis seed_cells Seed RAW 264.7 Cells adhesion Overnight Adhesion seed_cells->adhesion agnoside_treatment This compound Pre-treatment (1-4 hours) adhesion->agnoside_treatment lps_stimulation LPS Stimulation (e.g., 1 µg/mL) agnoside_treatment->lps_stimulation incubation Incubation (e.g., 24 hours) lps_stimulation->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant lyse_cells Lyse Cells incubation->lyse_cells elisa ELISA (TNF-α, IL-6) collect_supernatant->elisa griess_assay Griess Assay (Nitric Oxide) collect_supernatant->griess_assay western_blot Western Blot (p-p65, p-p38, etc.) lyse_cells->western_blot rt_qpcr RT-qPCR (Gene Expression) lyse_cells->rt_qpcr

Caption: Experimental workflow for in-vitro anti-inflammatory assays with this compound.

signaling_pathways cluster_lps Inflammatory Stimulus (LPS) cluster_pathways Intracellular Signaling cluster_this compound This compound Intervention cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 HIF1a HIF-1α LPS->HIF1a MyD88 MyD88 TLR4->MyD88 JAK_STAT_pathway JAK-STAT Pathway TLR4->JAK_STAT_pathway IKK IKK MyD88->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) MyD88->MAPK_pathway NFkB NF-κB IKK->NFkB p65 p65 NFkB->p65 Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) p65->Inflammatory_Genes Nuclear Translocation MAPK_pathway->Inflammatory_Genes JAK_STAT_pathway->Inflammatory_Genes NLRP3 NLRP3 Inflammasome HIF1a->NLRP3 Caspase1 Caspase-1 NLRP3->Caspase1 IL1b IL-1β Caspase1->IL1b IL18 IL-18 Caspase1->IL18 Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Pro_IL18 Pro-IL-18 Pro_IL18->IL18 This compound This compound This compound->NFkB Modulates This compound->MAPK_pathway Potential Modulation This compound->JAK_STAT_pathway Potential Modulation This compound->HIF1a Inhibits This compound->NLRP3 Inhibits

Caption: this compound's modulation of key inflammatory signaling pathways.

References

Technical Support Center: Improving Agnoside Efficacy in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Agnoside effectively in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide practical solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is an iridoid glycoside naturally found in plants of the Vitex genus. It is recognized for its anti-inflammatory and pro-angiogenic properties. Its primary mechanisms of action include the inhibition of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-8 (IL-8). This compound has also been shown to suppress the HIF-1α/NLRP3 inflammasome signaling pathway, which is crucial in inflammatory responses.

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound powder and stock solutions should be stored at -20°C or -80°C. It is advisable to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q3: What are the potential side effects or toxicities of this compound in in vivo models?

This compound is generally considered to have a good safety profile with mild and reversible adverse effects. High doses in animal models have not shown significant mortality. However, some reported side effects associated with the plant extract from which this compound is derived include nausea, headache, and gastrointestinal disturbances. It is always recommended to perform dose-response studies to determine the optimal therapeutic window and assess for any potential toxicity in your specific experimental model.

Troubleshooting Guides

In Vitro Experiments
Problem Potential Cause Suggested Solution
Low or inconsistent anti-inflammatory effect in cell culture. 1. Suboptimal concentration of this compound. 2. Inadequate incubation time. 3. Cell line not responsive to this compound. 4. Degradation of this compound.1. Perform a dose-response experiment to determine the optimal concentration (e.g., 1-100 µM). 2. Optimize the incubation time (e.g., 12-24 hours). 3. Ensure the chosen cell line (e.g., RAW264.7 for inflammation) is appropriate for the intended study. 4. Use freshly prepared solutions and store stock solutions properly at -20°C or -80°C in aliquots.
Precipitation of this compound in cell culture media. Poor aqueous solubility of this compound.1. Prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM). 2. When diluting into aqueous media, ensure the final DMSO concentration is low (<0.5%) to avoid solvent toxicity. 3. Add the this compound stock solution to the media while vortexing to ensure rapid and even dispersion. 4. Consider using a co-solvent system, such as DMSO and PEG300, for preparing the final working solution.
High background or off-target effects observed. The final concentration of the solvent (e.g., DMSO) is too high.Maintain the final concentration of DMSO in the cell culture medium below 0.5% to minimize solvent-induced artifacts.
In Vivo Experiments
Problem Potential Cause Suggested Solution
Lack of efficacy in animal models. 1. Insufficient dosage. 2. Poor bioavailability due to improper formulation. 3. Rapid metabolism or clearance of this compound.1. Conduct a dose-escalation study to find the effective dose (e.g., starting from 6.25 mg/kg). 2. Prepare a stable and bioavailable formulation. For oral gavage, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. 3. Consider the frequency of administration based on the pharmacokinetic profile of this compound, if available.
Compound precipitation in the dosing solution. Low solubility of this compound in the chosen vehicle.1. Use a co-solvent system as mentioned above. 2. Gentle warming and sonication can aid in the dissolution of this compound in the vehicle. 3. Prepare the dosing solution fresh before each administration to minimize the chances of precipitation over time.
Variability in experimental results between animals. Inconsistent administration of the compound.Ensure accurate and consistent dosing for each animal. For oral gavage, use appropriate gavage needles and techniques to minimize stress and ensure the full dose is delivered to the stomach.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

Cell LineExperimental ModelTreatmentOutcome
RAW264.7LPS-induced inflammation100 µM this compound for 12-20hDecreased expression of iNOS and COX-2.
HT-29LPS-induced inflammation100 µM this compound for 12-20hDecreased expression of IL-8.
HUVECAngiogenesis0.1-2500 ng/mL this compound for 20-96hPromoted cell proliferation with an EC50 of 1.376 µg/mL.
Fibroblast-like synoviocytes (FLSs)LPS-induced inflammation3 µM this compound for 4hSignificantly reduced levels of caspase-1, ASC, NLRP3, HIF-1α, IL-1β, and IL-18.

Table 2: In Vivo Efficacy of this compound

Animal ModelDisease ModelDosageAdministration RouteKey Findings
Balb/C miceAllergic asthma6.25 mg/kgOral gavage (single dose)Reduced levels of allergic inflammatory mediators.
Balb/C miceAllergic asthma30 mg/kg, 60 mg/kgOral gavage (single dose)Decreased expression of LC3B and increased expression of Beclin1/p62.
MIA-induced KOA miceKnee osteoarthritis6.25 mg/kgOral gavage (single dose)Reduced synovitis and fibrosis.

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 105 cells/well and allow them to adhere overnight.

  • This compound Preparation: Prepare a 50 mM stock solution of this compound in DMSO. Further dilute the stock solution in DMEM to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 2 hours.

  • Inflammation Induction: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 12-20 hours.

  • Analysis:

    • Nitric Oxide (NO) Production: Measure the nitrite concentration in the culture supernatant using the Griess reagent.

    • Gene Expression Analysis: Isolate total RNA and perform qRT-PCR to measure the mRNA levels of iNOS and COX-2.

    • Protein Expression Analysis: Perform Western blotting to determine the protein levels of iNOS and COX-2.

Protocol 2: In Vivo Oral Gavage Administration in Mice
  • Animal Handling: Acclimatize Balb/C mice for at least one week before the experiment with free access to food and water. All animal procedures should be approved by the institutional animal care and use committee.

  • This compound Formulation Preparation:

    • Dissolve this compound in DMSO to make a stock solution.

    • For a final dosing solution, use a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • Add the required volume of the this compound stock solution to the vehicle components sequentially while vortexing to ensure a clear and homogenous solution. Prepare the formulation fresh on the day of dosing.

  • Dosing:

    • Administer the this compound formulation or vehicle control to the mice via oral gavage using a 20-gauge, 1.5-inch curved gavage needle.

    • The typical dosing volume is 10 mL/kg of body weight.

    • For a 6.25 mg/kg dose in a 25g mouse, the mouse would receive 156.25 µg of this compound in 250 µL of the vehicle.

  • Post-Dosing Monitoring: Monitor the animals for any signs of toxicity or adverse effects.

  • Sample Collection: At the end of the experiment, collect blood and/or tissues for downstream analysis as per the study design.

Visualizations

experimental_workflow cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment iv_start Seed Cells iv_treat Treat with this compound iv_start->iv_treat iv_stim Induce Inflammation (LPS) iv_treat->iv_stim iv_analyze Analyze Biomarkers (e.g., NO, Cytokines) iv_stim->iv_analyze ivv_start Acclimatize Animals ivv_formulate Prepare this compound Formulation ivv_start->ivv_formulate ivv_dose Administer via Oral Gavage ivv_formulate->ivv_dose ivv_monitor Monitor and Collect Samples ivv_dose->ivv_monitor ivv_analyze Analyze In Vivo Efficacy ivv_monitor->ivv_analyze

Caption: General experimental workflows for in vitro and in vivo studies with this compound.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB HIF1a HIF-1α Stabilization MyD88->HIF1a NLRP3 NLRP3 Inflammasome Assembly HIF1a->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β & IL-18 Maturation & Secretion Casp1->IL1b Inflammation Inflammation IL1b->Inflammation This compound This compound This compound->HIF1a Inhibits This compound->NLRP3 Inhibits

Caption: this compound inhibits the HIF-1α/NLRP3 inflammasome signaling pathway.

Technical Support Center: Agnoside Cytotoxicity Assessment In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the in vitro cytotoxicity of Agnoside. It includes troubleshooting for common assays, detailed experimental protocols, and frequently asked questions to ensure reliable and accurate results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic or proliferative effect of this compound?

A1: The in vitro effect of this compound is highly dependent on the cell type. It has demonstrated cytotoxicity in specific cancer cell lines. For instance, in the human colon cancer cell line COLO 320 DM, this compound showed a cytotoxic effect with an IC50 value of 15.99 µg/ml after a 24-hour incubation period.[1] Conversely, this compound can promote cell proliferation in other cell types, such as Human Umbilical Vein Endothelial Cells (HUVEC), where it promotes angiogenesis with an EC50 of 1.376 µg/mL.[2] Therefore, the expected outcome—cytotoxicity or proliferation—must be considered within the context of the specific cell line being investigated.

Q2: My IC50 value for this compound is different from published values. What could be the cause?

A2: Variations in IC50 values for a specific compound across different studies are common and can be attributed to several factors[3]:

  • Cell Line Specificity: Different cell lines have unique genetic and metabolic profiles, leading to varied sensitivity.

  • Experimental Conditions: Factors such as cell seeding density, incubation time, and specific culture medium composition (e.g., serum concentration) can significantly influence results.[3][4]

  • Assay Methodology: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity vs. membrane integrity). Discrepancies between assays like MTT and LDH are not uncommon, especially for natural products.[5]

  • Compound Purity and Solubility: The purity of the this compound batch and its solubility in the culture medium can affect its effective concentration and, consequently, the IC50 value.[3][5]

Q3: Which cytotoxicity assay is most suitable for studying this compound?

A3: The choice of assay depends on the biological question you are asking. It is highly recommended to use at least two different methods to confirm the results, as this helps to avoid artifacts and provides a more complete picture of the compound's cytotoxic mechanism.[6][7]

  • MTT Assay: Measures mitochondrial dehydrogenase activity, indicating metabolic viability. It is a common first-pass screening assay.[8]

  • LDH Assay: Measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, indicating cell lysis (necrosis or late apoptosis).[9]

  • Annexin V/PI Apoptosis Assay: A flow cytometry-based method that distinguishes between early apoptotic, late apoptotic, and necrotic cells, providing mechanistic insight into the mode of cell death.[6][10]

Q4: What are the known signaling pathways involved in this compound's cytotoxic effects?

A4: Research indicates that this compound can induce apoptosis through the intrinsic mitochondrial pathway.[1] Specifically, it has been shown to activate caspase-9 and caspase-3 in COLO 320 DM cancer cells.[1] Caspase-9 is an initiator caspase associated with the apoptosome, while caspase-3 is a key executioner caspase responsible for the biochemical and morphological changes seen in apoptosis.[1] Additionally, this compound is known to inhibit the HIF-1α and NLRP3 inflammasome pathways in other contexts, which may also contribute to its cellular effects.[2]

Section 2: Troubleshooting Guides for Common Assays

This section addresses specific issues that may arise during common cytotoxicity experiments with this compound.

MTT Assay Troubleshooting
Question / ProblemPossible Cause(s)Recommended Solution(s)
Why are my background absorbance readings (wells with medium and this compound, but no cells) high? This compound, as a plant-derived compound, may have inherent color or reducing properties that interfere with the MTT reagent.[5]Primary Solution: Run parallel control wells containing the same concentrations of this compound in medium without cells. Subtract the average absorbance of these "compound-only" controls from your experimental wells.[5] Alternative: Switch to a non-colorimetric assay like an ATP-based or LDH assay.[5]
Why are my absorbance readings unexpectedly low or showing no dose-response? 1. Low Cell Number: Insufficient cell density at the time of the assay.[11] 2. Incomplete Solubilization: Formazan crystals are not fully dissolved. 3. This compound Precipitation: The compound may be precipitating out of solution at higher concentrations.[5]1. Optimize Seeding Density: Perform a cell titration experiment to find the optimal cell number for your specific cell line and incubation period. 2. Ensure Complete Solubilization: After adding the solvent (e.g., DMSO), mix thoroughly by pipetting up and down until no purple crystals are visible under a microscope. 3. Check Solubility: Visually inspect wells for precipitate. If needed, adjust the solvent or use gentle sonication to aid dissolution of the stock solution.[5]
Why is there high variability between my replicate wells? 1. Uneven Cell Seeding: Inaccurate pipetting leading to different cell numbers in each well. 2. Edge Effect: Evaporation from wells on the outer edges of the plate.1. Improve Pipetting Technique: Ensure the cell suspension is homogenous before and during plating. Use a multi-channel pipette carefully. 2. Minimize Edge Effect: Do not use the outermost wells of the 96-well plate for experimental samples. Fill them with sterile PBS or medium instead.
LDH Assay Troubleshooting
Question / ProblemPossible Cause(s)Recommended Solution(s)
Why is the background LDH activity in my "medium-only" control high? Animal serum (e.g., FBS) used in the culture medium contains endogenous LDH.[12]Primary Solution: Reduce the serum concentration in your medium to 1-5% or use a serum-free medium during the experiment.[9][12] Always include a "medium-only" control to subtract background absorbance.[13]
Why is the LDH release in my untreated "spontaneous control" cells high? 1. High Cell Density: Over-confluent cells can lead to spontaneous cell death.[9][12] 2. Rough Handling: Vigorous pipetting during cell seeding or reagent addition can damage cell membranes.[9][12]1. Optimize Cell Density: Use a lower, optimal seeding density to ensure cells are healthy and not overcrowded at the end of the incubation period.[9] 2. Handle Cells Gently: Pipette cell suspensions and reagents slowly and carefully to avoid mechanical stress.[12]
Apoptosis (Annexin V/PI) Assay Troubleshooting
Question / ProblemPossible Cause(s)Recommended Solution(s)
Why am I not detecting any apoptotic cells (Annexin V+) after treatment? 1. Incorrect Timing: Apoptosis is a dynamic process. The assay may have been performed too early or too late.[10] 2. Insufficient Dose: The concentration of this compound may be too low to induce a detectable apoptotic response.[14]1. Perform a Time-Course Experiment: Harvest cells at multiple time points (e.g., 12, 24, 48 hours) after treatment to identify the optimal window for apoptosis detection. 2. Perform a Dose-Response Experiment: Test a wider range of this compound concentrations to find the effective dose.[14]
Why do most of my cells appear necrotic (PI positive) rather than apoptotic? 1. High Compound Concentration: A very high dose of this compound may be causing rapid cell death via necrosis. 2. Late Time Point: Cells that were initially apoptotic may have progressed to late-stage apoptosis or secondary necrosis.[14] 3. Harsh Cell Handling: Over-trypsinization or excessive centrifugation can damage cell membranes.[14]1. Lower the Concentration: Test lower concentrations of this compound. 2. Use an Earlier Time Point: Analyze cells at an earlier stage of the treatment. 3. Handle Cells Gently: Use a gentle dissociation reagent if needed (avoiding EDTA, which interferes with Annexin V binding) and use low-speed centrifugation.[10][14]

Section 3: Data Presentation and Experimental Protocols

Table 1: Summary of Reported In Vitro Effects of this compound
CompoundCell LineAssay TypeEffectReported ValueCitation
This compoundCOLO 320 DM (Human Colon Cancer)CytotoxicityCytotoxicIC50: 15.99 µg/ml[1]
This compoundVERO (Monkey Kidney Epithelial)CytotoxicityMinimal ToxicityNot specified[1]
This compoundHUVEC (Human Endothelial)ProliferationPro-angiogenicEC50: 1.376 µg/mL[2]
Detailed Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay [5][8]

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.

  • Calculation: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Protocol 2: LDH Release Assay [13]

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Controls: Prepare the following controls on the same plate:

    • Spontaneous Release: Untreated cells (vehicle control).

    • Maximum Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the end of incubation to achieve 100% LDH release.

    • Background Control: Medium only (no cells).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.

Protocol 3: Annexin V/PI Apoptosis Assay [10]

  • Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use a gentle, non-EDTA-based dissociation solution. Combine all cells and wash with cold PBS.

  • Centrifugation: Centrifuge the cells at a low speed (e.g., 300-400 x g) for 5-10 minutes at 4°C. Discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of fluorescently labeled Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently mix the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour. Do not wash the cells after staining. The analysis will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Section 4: Visual Guides and Workflows

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis seed_cells Seed Cells in Microplate incubate_attach Incubate (24h) for Attachment seed_cells->incubate_attach treat_this compound Treat with this compound (Dose-Response) incubate_attach->treat_this compound incubate_treat Incubate (24-72h) treat_this compound->incubate_treat perform_assay Perform Cytotoxicity Assay (e.g., MTT, LDH, Apoptosis) incubate_treat->perform_assay read_plate Measure Signal (Absorbance/Fluorescence) perform_assay->read_plate analyze_data Analyze Data & Calculate IC50 / % Cytotoxicity read_plate->analyze_data

Caption: General experimental workflow for in vitro cytotoxicity assessment.

G start Unexpected Result: High Viability in MTT Assay q1 Does this compound interfere? (Check compound-only control) start->q1 sol1 1. Subtract background from data. 2. Consider alternative non-colorimetric assay (e.g., LDH, ATP-based). q1->sol1 Yes q2 Is the compound precipitating in the media? q1->q2 No a1_yes Yes a1_no No sol2 Improve solubility: - Adjust solvent in stock - Use gentle sonication q2->sol2 Yes q3 Is cell density optimal? q2->q3 No a2_yes Yes a2_no No sol3 Re-evaluate seeding density. Ensure cells are in log growth phase. q3->sol3 No a3_no No

Caption: Troubleshooting workflow for unexpected MTT assay results.

G This compound This compound Mito Mitochondrial Stress (Intrinsic Pathway) This compound->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Activation (Initiator) Apoptosome->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced intrinsic apoptosis signaling pathway.

References

Technical Support Center: Enhancing Agnoside Bioavailability in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor agnoside bioavailability in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is an iridoid glycoside found in plants of the Vitex genus. It has garnered significant interest for its potential therapeutic benefits. However, preclinical studies have demonstrated that this compound has a very low absolute oral bioavailability, estimated to be around 0.7% in mice.[1] This poor absorption hinders the translation of in vitro findings to in vivo efficacy, as achieving therapeutic concentrations in target tissues via oral administration is challenging.

Q2: What are the primary reasons for the low oral bioavailability of this compound?

The low oral bioavailability of this compound, a common issue for many herbal glycosides, can be attributed to several factors:

  • Poor Membrane Permeability: Due to its hydrophilic nature and molecular size, this compound likely has limited ability to passively diffuse across the lipid-rich membranes of intestinal epithelial cells.

  • First-Pass Metabolism: this compound may be subject to significant metabolism in the gut wall or liver before it reaches systemic circulation.

  • Efflux Transporters: It is possible that this compound is a substrate for efflux transporters, such as P-glycoprotein, which actively pump the compound back into the intestinal lumen, reducing its net absorption.

Q3: What formulation strategies can be employed to enhance the bioavailability of this compound?

Several advanced drug delivery systems can be explored to overcome the poor bioavailability of this compound. These include:

  • Nanoemulsions: These are oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer range. They can improve the solubility and membrane permeability of poorly absorbed compounds.

  • Phytosomes: These are complexes of the natural product with phospholipids, which can enhance lipid solubility and improve absorption.

  • Solid Dispersions: In this approach, the drug is dispersed in a solid matrix, often a polymer, to improve its dissolution rate and solubility.

While specific in vivo data for enhanced this compound formulations is limited, studies on other herbal compounds with similar bioavailability challenges have shown significant improvements with these techniques.

Troubleshooting Guide

Issue: Low and variable plasma concentrations of this compound after oral administration in rodents.

Possible Cause 1: Poor aqueous solubility and dissolution rate.

  • Solution: Consider formulating this compound into a solid dispersion. By dispersing this compound in a hydrophilic polymer matrix, its dissolution rate can be significantly increased.

Possible Cause 2: Limited permeability across the intestinal epithelium.

  • Solution 1: Nanoemulsion Formulation. Encapsulating this compound in a nanoemulsion can facilitate its transport across the intestinal mucus layer and enhance its uptake by enterocytes. An in vitro study on a Vitex agnus-castus extract containing this compound showed that a nanoemulsion formulation increased its permeability across Caco-2 cell monolayers.[2][3]

  • Solution 2: Phytosome Formulation. Complexing this compound with phospholipids to form a phytosome can increase its lipophilicity, thereby improving its ability to cross the lipid membranes of intestinal cells.

Possible Cause 3: Significant first-pass metabolism.

  • Solution: Co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 enzymes) could be investigated, although this approach requires careful consideration of potential drug-drug interactions. Formulation strategies like nanoemulsions can also help to protect the drug from enzymatic degradation in the gastrointestinal tract.

Data on Bioavailability Enhancement Strategies (Illustrative)

Formulation StrategyCompoundAnimal ModelKey Pharmacokinetic Parameter ImprovementReference
Nanoemulsion AndrographolideRats~6-fold increase in relative bioavailability compared to suspension.[4][4]
Nanoemulsion BaicalinRats~7-fold increase in AUC compared to suspension.
Phytosome CurcuminHumansImproved oral absorption compared to unformulated curcumin.
Solid Dispersion AndrographolideRats3.7-fold increase in Cmax/dose and 3.0-fold increase in AUC/dose compared to suspension.

AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration.

Experimental Protocols

Preparation of an this compound-Containing Nanoemulsion (Based on Vitex agnus-castus Extract)

This protocol is adapted from a study that developed a nanoemulsion for a Vitex agnus-castus extract.[2]

Materials:

  • Vitex agnus-castus extract (containing a known concentration of this compound)

  • Oil phase: Triacetin

  • Surfactant: Labrasol

  • Co-surfactant: Cremophor EL

  • Aqueous phase: Purified water

Procedure:

  • Preparation of the Surfactant/Co-surfactant Mixture (Smix): Prepare a 1:1 (w/w) mixture of Labrasol and Cremophor EL.

  • Construction of Pseudo-ternary Phase Diagram: To determine the optimal ratio of components, create a pseudo-ternary phase diagram.

    • Prepare mixtures of the oil phase (Triacetin) and the Smix at various weight ratios (e.g., 1:9, 2:8, 3:7, etc.).

    • For each mixture, titrate with water dropwise under constant stirring.

    • Visually inspect the mixtures for transparency to identify the nanoemulsion region.

  • Preparation of the this compound-Loaded Nanoemulsion:

    • Based on the phase diagram, select an optimal ratio of oil, Smix, and water.

    • Dissolve the Vitex agnus-castus extract in the mixture of Triacetin, Labrasol, and Cremophor EL with gentle heating and stirring.

    • Slowly add the required amount of water to the mixture under continuous stirring until a clear and transparent nanoemulsion is formed.

General Protocol for Phytosome Preparation (Solvent Evaporation Method)

This is a general method that can be adapted for preparing an this compound-phospholipid complex.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soybean)

  • Aprotic solvent (e.g., acetone or dichloromethane)

  • Non-solvent (e.g., n-hexane)

Procedure:

  • Dissolve this compound and phosphatidylcholine in a 1:1 or 1:2 molar ratio in the aprotic solvent in a round-bottom flask.

  • Reflux the mixture for 2-3 hours at a temperature not exceeding 60°C.

  • Concentrate the solution to a small volume using a rotary evaporator.

  • Add the non-solvent (n-hexane) to the concentrated solution with constant stirring to precipitate the this compound-phospholipid complex.

  • Filter the precipitate and dry it under vacuum.

  • Store the dried phytosome complex in a desiccator.

General Protocol for Solid Dispersion Preparation (Solvent Evaporation Method)

This is a general method for preparing a solid dispersion of this compound.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, HPMC)

  • Solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve both this compound and the chosen polymer in the solvent in a specific ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Ensure complete dissolution of both components with the aid of sonication or gentle heating if necessary.

  • Evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the dried solid dispersion and pulverize it to obtain a fine powder.

Visualizations

Logical Workflow for Overcoming Poor this compound Bioavailability

workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Formulation Strategies cluster_evaluation Evaluation Problem Poor Oral Bioavailability of this compound (~0.7%) Cause1 Low Solubility & Permeability Problem->Cause1 Cause2 First-Pass Metabolism Problem->Cause2 Cause3 P-gp Efflux Problem->Cause3 Sol1 Nanoemulsion Cause1->Sol1 Sol2 Phytosome Cause1->Sol2 Sol3 Solid Dispersion Cause1->Sol3 Cause2->Sol1 Cause2->Sol2 Cause3->Sol1 Eval1 In Vitro Permeability (e.g., Caco-2) Sol1->Eval1 Sol2->Eval1 Sol3->Eval1 Eval2 In Vivo Pharmacokinetic Study (Animal Model) Eval1->Eval2 Outcome Enhanced Bioavailability (Increased AUC & Cmax) Eval2->Outcome

Caption: A logical workflow for addressing the poor oral bioavailability of this compound.

Potential Signaling Pathway of this compound (VEGFR2-Mediated)

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras This compound This compound This compound->VEGFR2 Activates? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: A potential signaling pathway for this compound-mediated proangiogenic effects via VEGFR2.

References

Technical Support Center: Agnoside Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Agnoside. The information is designed to help optimize dose-response curve experiments and address common challenges encountered in both in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro experiments?

A1: this compound is sparingly soluble in water. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). For cell culture experiments, ensure the final concentration of DMSO in the medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1][2][3] Always include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) in your experiments.

Q2: How should I determine the optimal concentration range for my this compound dose-response experiment?

A2: The optimal concentration range for this compound can vary significantly depending on the cell type or animal model and the specific biological endpoint being measured. Based on published studies, a broad range can be used as a starting point:

  • In Vitro : Concentrations ranging from 0.1 µM to 100 µM have been used in various cell-based assays.

  • In Vivo : Doses between 1.56 mg/kg and 12.50 mg/kg have been reported for animal studies.

It is crucial to perform a preliminary dose-ranging experiment to identify a suitable range that elicits a measurable biological response without causing significant cytotoxicity.

Q3: My in vitro results with this compound show high variability between experiments. What are the potential causes and solutions?

A3: High variability in in vitro assays, such as LPS-induced cytokine production in macrophages, is a common issue. Several factors can contribute to this:

  • Cell Passage Number: Use cells with a consistent and low passage number, as high-passage cells can exhibit altered responses.

  • Cell Seeding Density: Ensure consistent cell seeding density across all wells and experiments.

  • LPS Activity: The potency of lipopolysaccharide (LPS) can vary between lots. It is advisable to test each new lot of LPS and use a consistent concentration that induces a robust but submaximal response.

  • Serum Variability: Fetal Bovine Serum (FBS) is a complex mixture, and its composition can vary between lots, affecting cell growth and responsiveness. Using the same lot of FBS for a series of experiments is recommended.

  • Technical Errors: Inconsistent pipetting, incubation times, or washing steps can introduce variability.

Q4: I am not observing a significant anti-inflammatory effect of this compound in my LPS-stimulated RAW 264.7 cell assay. What should I check?

A4: If this compound is not showing the expected effect, consider the following troubleshooting steps:

  • Confirm LPS Stimulation: Ensure that your positive control (LPS alone) is showing a strong induction of the inflammatory marker you are measuring (e.g., TNF-α, IL-6, or nitric oxide). If not, the issue may lie with the LPS or the cells' responsiveness.

  • This compound Concentration and Incubation Time: The concentration range of this compound or the incubation time may not be optimal for your specific assay conditions. Try a broader concentration range and different pre-incubation times with this compound before LPS stimulation.

  • This compound Stability: While iridoid glycosides are generally stable, their stability can be affected by high temperatures and extreme pH.[4][5] Prepare fresh dilutions of this compound for each experiment from a frozen stock solution.

  • Cytotoxicity: At high concentrations, this compound might be cytotoxic, leading to a decrease in the measured inflammatory response due to cell death rather than a specific anti-inflammatory effect. It is essential to perform a cytotoxicity assay to rule out this possibility.

Troubleshooting Guides

In Vitro Experiment: LPS-Stimulated Macrophage Assay
Problem Possible Cause Troubleshooting Steps
High background in control wells (no LPS) Cell contamination (e.g., mycoplasma).Test cells for mycoplasma contamination.
Endotoxin contamination in reagents or media.Use endotoxin-free reagents and water.
Low signal or no response to LPS Inactive LPS.Use a fresh, properly stored aliquot of LPS. Test a new lot of LPS.
Low cell responsiveness.Use low-passage cells. Optimize cell seeding density.
Inconsistent dose-response curve Inaccurate serial dilutions.Prepare fresh serial dilutions for each experiment. Use calibrated pipettes.
This compound precipitation at high concentrations.Visually inspect wells for precipitation. If precipitation occurs, adjust the solvent or the highest concentration tested.
Cytotoxicity at high concentrations.Perform a cytotoxicity assay (e.g., MTT assay) in parallel to determine the non-toxic concentration range of this compound.
In Vivo Experiment: Carrageenan-Induced Paw Edema
Problem Possible Cause Troubleshooting Steps
High variability in paw edema measurements Inconsistent carrageenan injection.Ensure the injection volume and location in the plantar tissue are consistent for all animals.
Animal stress.Acclimatize animals to the handling and measurement procedures before the experiment.
No significant reduction in edema with this compound treatment Inappropriate dose or timing of administration.Perform a dose-finding study with a wider range of this compound concentrations. Optimize the time between this compound administration and carrageenan injection.
Poor bioavailability of this compound.Consider alternative routes of administration if oral gavage is not effective.

Quantitative Data Summary

The following tables summarize typical concentration and dose ranges for this compound from the literature. These should be used as a starting point for experimental design.

Table 1: In Vitro Effective Concentrations of this compound

Cell LineAssayEffective ConcentrationMeasured Effect
RAW 264.7LPS-stimulated100 µMDecreased iNOS, COX-2, and IL-8 expression
HT-29LPS-stimulated100 µMDecreased iNOS, COX-2, and IL-8 expression
HUVECAngiogenesisEC50 = 1.376 µg/mLPromoted cell proliferation
Fibroblast-like synoviocytes (FLSs)LPS-stimulated3 µMReduced caspase-1, ASC, NLRP3, HIF-1α, IL-1β, and IL-18 levels

Table 2: In Vivo Effective Doses of this compound

Animal ModelAdministration RouteEffective DoseMeasured Effect
Balb/C mice (allergic asthma)Oral6.25 mg/kgReduced allergic inflammatory mediators
MIA-induced KOA miceOral6.25 mg/kgReduced synovitis and fibrosis
Rats (polyarthritis)Not specified1.56-12.50 mg/kgAnti-arthritic activity, suppression of inflammatory mediators

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using MTT Assay

This protocol is to determine the concentration range of this compound that is non-toxic to the cells, which is a crucial first step before performing functional assays.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for RAW 264.7) and incubate for 24 hours to allow for cell attachment.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Treatment Preparation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.[2]

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Cells

This protocol describes how to assess the anti-inflammatory effect of this compound by measuring its ability to inhibit the production of inflammatory mediators in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • This compound (prepared as in Protocol 1)

  • Lipopolysaccharide (LPS) from E. coli

  • Complete cell culture medium (DMEM with 10% FBS)

  • 24-well or 96-well cell culture plates

  • Reagents for measuring inflammatory mediators (e.g., Griess reagent for nitric oxide, ELISA kits for TNF-α and IL-6)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.[7]

  • This compound Pre-treatment: Remove the medium and add fresh medium containing various non-toxic concentrations of this compound (determined from Protocol 1). Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 100-200 ng/mL. Include a negative control (cells with medium only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with LPS only).

  • Incubation: Incubate the plate for 18-24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for the measurement of inflammatory mediators.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.

    • TNF-α and IL-6: Measure the concentration of these cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Plot the dose-response curve of this compound's inhibitory effect on the production of NO, TNF-α, and IL-6. Calculate the IC50 value for each mediator.

Visualizations

Agnoside_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB Inflammatory_Genes iNOS, COX-2, Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Inflammatory_Genes Transcription Hypoxia Hypoxia HIF_1a HIF-1α Hypoxia->HIF_1a NLRP3_Inflammasome NLRP3 Inflammasome HIF_1a->NLRP3_Inflammasome Activation Caspase_1 Caspase-1 NLRP3_Inflammasome->Caspase_1 Activation Pro_IL_1b Pro-IL-1β Caspase_1->Pro_IL_1b Cleavage Pro_IL_18 Pro-IL-18 Caspase_1->Pro_IL_18 Cleavage IL_1b IL-1β Pro_IL_1b->IL_1b IL_18 IL-18 Pro_IL_18->IL_18 This compound This compound This compound->NF_kB Inhibition This compound->HIF_1a Inhibition This compound->NLRP3_Inflammasome Inhibition Dose_Response_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution in DMSO Start->Prepare_Stock Cytotoxicity_Assay Determine Non-Toxic Concentration Range (MTT Assay) Prepare_Stock->Cytotoxicity_Assay Dose_Selection Select Dose Range for Functional Assay Cytotoxicity_Assay->Dose_Selection Functional_Assay Perform Functional Assay (e.g., LPS stimulation) Dose_Selection->Functional_Assay Data_Collection Measure Endpoint (e.g., Cytokines, NO) Functional_Assay->Data_Collection Data_Analysis Analyze Data and Plot Dose-Response Curve Data_Collection->Data_Analysis End End Data_Analysis->End

References

Agnoside Technical Support Center: Ensuring Experimental Success

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Agnoside Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges with experimental variability and reproducibility when working with this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to support your research endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound to ensure consistency in your experiments.

Q1: What is this compound and what are its primary known biological activities?

This compound is an iridoid glycoside naturally found in plants of the Vitex genus. It is recognized for its significant anti-inflammatory and neuroprotective properties. Research has shown that this compound can modulate various signaling pathways involved in inflammation and neuronal cell death.

Q2: How should I prepare a stock solution of this compound? I'm noticing solubility issues.

This compound has low solubility in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).[1] To minimize solvent-induced toxicity in cell-based assays, it is crucial to keep the final concentration of DMSO in the culture medium below 0.5%.[1][2]

  • Pro-Tip: If you observe precipitation when diluting your DMSO stock in aqueous buffers or media, try a gradual dilution method or consider using a co-solvent system, such as a mixture of DMSO and ethanol.[1]

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

To maintain its stability and biological activity, this compound powder should be stored at -20°C. Stock solutions prepared in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term use (up to 1 month).[2] Always protect the compound from light.

Q4: I am observing variability between different batches of this compound. What could be the cause?

Batch-to-batch variation is a common issue with natural products. This variability can arise from differences in the plant source, extraction and purification methods, and the presence of impurities. It is crucial to source this compound from a reputable supplier that provides a certificate of analysis with purity data for each batch. For critical experiments, it is advisable to test new batches to ensure consistency with previous results.

Q5: Why is a vehicle control important in my this compound experiments?

A vehicle control is essential, especially when using a solvent like DMSO to dissolve this compound.[3][4] The vehicle control group is treated with the same concentration of the solvent (e.g., 0.5% DMSO) as the experimental groups. This allows you to distinguish the biological effects of this compound from any potential effects of the solvent itself, ensuring that your results are valid and correctly attributed to the compound.[3][4]

II. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Guide 1: Inconsistent Results in Cell Viability/Cytotoxicity Assays

Problem: I am observing high variability in my cell viability assay (e.g., MTT, LDH) results when treating with this compound.

Potential Cause Troubleshooting & Optimization
This compound Precipitation - Ensure the final DMSO concentration is below 0.5%.[1][2] - Prepare fresh dilutions from your stock solution for each experiment. - Visually inspect the media for any signs of precipitation after adding this compound.
Cell Seeding Density - Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[5] - Inconsistent cell numbers can lead to significant variations in assay readouts.
Incubation Time - The duration of this compound exposure can influence the observed effect. Standardize the incubation time across all experiments.
Assay Interference - Some compounds can interfere with assay reagents. Run a cell-free control with this compound and the assay reagents to check for direct interactions.[6]
High Background Signal - High background in control wells can be due to stressed or dying cells. Ensure optimal cell culture conditions.[5] - For LDH assays, check if the serum in the media has high endogenous LDH activity.[5]
Guide 2: Poor Reproducibility in Anti-Inflammatory Assays

Problem: I am not seeing a consistent inhibitory effect of this compound on LPS-induced inflammation in my macrophage cell line (e.g., RAW 264.7).

Potential Cause Troubleshooting & Optimization
LPS Potency - The activity of LPS can vary between lots. Test each new lot of LPS to determine the optimal concentration for stimulation.
Timing of Treatment - The timing of this compound treatment relative to LPS stimulation is critical. Common approaches include pre-treatment (this compound added before LPS), co-treatment (this compound and LPS added simultaneously), or post-treatment (this compound added after LPS).[7] Consistency in timing is key for reproducibility.
Cell Passage Number - High passage numbers can lead to phenotypic changes in cell lines, affecting their response to stimuli. Use cells within a consistent and low passage number range.
Readout Variability - Ensure that the method for measuring inflammatory markers (e.g., ELISA for cytokines, Griess assay for nitric oxide) is validated and performed consistently.

III. Data Presentation

The following tables summarize key quantitative data for this compound from various studies to aid in experimental design.

Table 1: Effective Concentrations of this compound in In Vitro Studies

Cell LineAssay TypeThis compound ConcentrationObserved Effect
RAW 264.7 & HT-29Anti-inflammatory100 µMDecreased expression of iNOS, COX-2, and IL-8 proteins after LPS stimulation.
HUVECAngiogenesis0.1-2500 ng/mL (EC₅₀= 1.376 µg/mL)Promoted cell proliferation in a time- and dose-dependent manner.
Fibroblast-like synoviocytes (FLSs)Anti-inflammatory3 µMSignificantly reduced levels of caspase-1, ASC, NLRP3, HIF-1α, IL-1β, and IL-18 after LPS stimulation.

Table 2: HPLC Quantification Parameters for this compound

ParameterMethod 1Method 2
Column RP-18 (250 mm × 4 mm, 5 µm)C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (15%) and 0.5% O-phosphoric acid-water (85%)Methanol (35%) and 0.1% formic acid (65%)
Flow Rate 1.0 mL/min0.6 mL/min
Detection Wavelength 254 nm258 nm
Retention Time 11.90 min9.70 ± 0.01 min

IV. Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. If necessary, sonicate in a water bath for 5-10 minutes.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -80°C for long-term use.

Protocol 2: Quantification of this compound by HPLC
  • Mobile Phase Preparation: Prepare the mobile phase consisting of acetonitrile and 0.5% O-phosphoric acid in water (15:85 v/v).[8] Degas the mobile phase by sonication or vacuum filtration.[9]

  • Column Equilibration: Equilibrate the RP-18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[8][10]

  • Sample Preparation: Prepare a standard curve of this compound in the mobile phase. Dilute your experimental samples to fall within the linear range of the standard curve. Filter all samples through a 0.22 µm syringe filter before injection.

  • Injection and Detection: Inject 10 µL of the sample.[8] Monitor the elution at 254 nm.[8]

  • Quantification: Determine the concentration of this compound in your samples by comparing the peak area to the standard curve.

Protocol 3: In Vitro Anti-Inflammatory Assay using RAW 264.7 Cells
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment.

  • Pre-treatment: The following day, pre-treat the cells with various concentrations of this compound (or vehicle control, e.g., 0.5% DMSO) for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response.

  • Incubation: Incubate the plate for the desired time period (e.g., 12-24 hours).

  • Analysis: Collect the cell culture supernatant to measure the levels of inflammatory mediators such as nitric oxide (using the Griess assay) or cytokines like TNF-α and IL-6 (using ELISA).[11]

Protocol 4: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity
  • Cell Seeding: Plate primary neurons or a suitable neuronal cell line (e.g., HT22) in a 96-well plate.

  • Pre-treatment: After allowing the cells to adhere and differentiate, pre-treat with different concentrations of this compound or a vehicle control for 1-2 hours.

  • Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate (e.g., 5 mM).[12]

  • Incubation: Incubate for 24 hours.

  • Viability Assessment: Measure cell viability using an appropriate assay, such as the MTT assay, to determine the neuroprotective effect of this compound.[13]

V. Mandatory Visualizations

Diagram 1: this compound's Anti-Inflammatory Signaling Pathway

Agnoside_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Signaling TLR4->NFkB NLRP3 NLRP3 Inflammasome TLR4->NLRP3 This compound This compound This compound->NFkB Inhibits This compound->NLRP3 Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 NLRP3->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation iNOS_COX2->Inflammation

Caption: this compound inhibits LPS-induced inflammation by targeting NF-κB and NLRP3 signaling pathways.

Diagram 2: Experimental Workflow for Assessing this compound's Anti-Inflammatory Effect

Agnoside_Anti_Inflammatory_Workflow start Start seed_cells Seed RAW 264.7 Cells start->seed_cells pre_treat Pre-treat with this compound or Vehicle Control seed_cells->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate Incubate for 12-24h stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant measure_inflammation Measure Inflammatory Markers (NO, Cytokines) collect_supernatant->measure_inflammation analyze Analyze and Compare Results measure_inflammation->analyze end End analyze->end Troubleshooting_Cell_Viability rect_node rect_node start Inconsistent Results? check_precipitation Precipitation in Media? start->check_precipitation check_dmso Final DMSO > 0.5%? check_precipitation->check_dmso No solubility_issue Action: Optimize Solubility (e.g., lower concentration) check_precipitation->solubility_issue Yes check_seeding Consistent Seeding Density? check_dmso->check_seeding No dmso_toxicity Action: Reduce Final DMSO Concentration check_dmso->dmso_toxicity Yes check_controls Cell-free Control OK? check_seeding->check_controls Yes optimize_seeding Action: Optimize and Standardize Cell Seeding Protocol check_seeding->optimize_seeding No assay_interference Action: Compound interferes with assay. Consider alternative assay. check_controls->assay_interference No review_protocol Action: Review entire protocol for other sources of error. check_controls->review_protocol Yes

References

Validation & Comparative

Agnoside: A Comparative Analysis of its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Agnoside, a natural iridoid glycoside, with two well-established anti-inflammatory compounds: Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), and Curcumin, a widely studied natural polyphenol. This document summarizes key experimental data, details relevant methodologies, and visualizes the molecular pathways involved to aid in the evaluation of this compound as a potential therapeutic agent.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound, Indomethacin, and Curcumin. It is important to note that the data presented is compiled from various studies, and direct comparison may be limited by differences in experimental conditions.

Table 1: In Vitro Inhibition of Inflammatory Mediators

CompoundModel SystemTargetConcentration/DoseInhibitionCitation
This compound LPS-stimulated RAW 264.7 macrophagesIL-8100 μMDecreased expression[1]
LPS-stimulated RAW 264.7 macrophagesiNOS100 μMDecreased expression[1]
LPS-stimulated RAW 264.7 macrophagesCOX-2100 μMDecreased expression[1]
LPS-stimulated fibroblast-like synoviocytesIL-1β3 μMSignificantly reduced levels[1]
LPS-stimulated fibroblast-like synoviocytesIL-183 μMSignificantly reduced levels[1]
Indomethacin LPS-stimulated RAW 264.7 cellsNO14.6 mg/ml (IC50)50%[2]
LPS-stimulated RAW 264.7 cellsPGE225 mg/mlInhibition observed[2]
Pristane-elicited mouse macrophagesIL-6-Inhibition of secretion[3]
Curcumin LPS-stimulated RAW 264.7 macrophagesTNF-α10 μMSignificant inhibition of secretion[1]
LPS-stimulated RAW 264.7 macrophagesIL-610 μMSignificant inhibition of secretion[1]
LPS-stimulated RAW 264.7 macrophagesPGE2-Suppressed expression[1]
LPS-stimulated RAW 264.7 macrophagesNO-Down-regulated[4]

Table 2: In Vivo Anti-inflammatory Activity

CompoundAnimal ModelAssayDoseEffectCitation
This compound Carrageenan-induced paw edema in ratsPaw edema inhibition1.56-12.50 mg/kg (oral)Significant anti-inflammatory activity[5]
Adjuvant-induced arthritis in ratsArthritis1.56-12.50 mg/kg (oral)Significant anti-arthritic activity[5]
Allergic asthma in Balb/C miceAllergic inflammation6.25 mg/kg (oral)Reduced allergic inflammatory mediators[1]
Indomethacin Carrageenan-induced paw edema in ratsPaw edema inhibition10 mg/kg-[6]
Curcumin Carrageenan-induced paw edema in ratsPaw edema inhibition50 and 100 mg/kgSignificantly inhibited edema[7]

Signaling Pathway Analysis

The anti-inflammatory effects of this compound, Indomethacin, and Curcumin are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.

This compound, Curcumin, and to some extent, Indomethacin, exert their anti-inflammatory effects by interfering with this pathway.

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB IkB->IkB_NFkB Degradation NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB IkB_NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_Genes Induces This compound This compound This compound->IKK Inhibits Curcumin Curcumin Curcumin->IKK Inhibits Curcumin->NFkB_n Inhibits Translocation Indomethacin Indomethacin (Indirect) Indomethacin->Pro_inflammatory_Genes Reduces product (PGE2)

Figure 1: NF-κB Signaling Pathway and Points of Inhibition.
MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of several subfamilies, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). These kinases are activated by various extracellular stimuli and regulate the expression of inflammatory mediators.

This compound and Curcumin have been shown to modulate the MAPK pathway by inhibiting the phosphorylation of key kinases. Indomethacin's primary mechanism is COX inhibition, but some studies suggest it can also influence MAPK signaling.[8]

MAPK_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Stimuli LPS, Cytokines MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates JNK JNK MAPKK->JNK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Transcription Pro-inflammatory Gene Expression AP1->Transcription Activates This compound This compound This compound->p38 Inhibits Phosphorylation Curcumin Curcumin Curcumin->p38 Inhibits Phosphorylation Curcumin->JNK Inhibits Phosphorylation Indomethacin Indomethacin (Potential) Indomethacin->p38 Activates (in some contexts)

Figure 2: MAPK Signaling Pathway and Points of Modulation.

Experimental Protocols

In Vitro Anti-inflammatory Assay: LPS-stimulated RAW 264.7 Macrophages

This model is widely used to screen for anti-inflammatory compounds.

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of the test compound (this compound, Indomethacin, or Curcumin) for a specified period (e.g., 1-2 hours).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli at a concentration of, for example, 1 µg/mL.

  • Analysis: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure the levels of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, and IL-6 using methods like the Griess assay and ELISA kits. Cell lysates can also be prepared to analyze the protein expression of iNOS and COX-2 via Western blotting.

In Vivo Anti-inflammatory Assay: Carrageenan-induced Paw Edema in Rats

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar or Sprague-Dawley rats are typically used.

  • Treatment: Animals are divided into groups and administered the test compound (this compound, Indomethacin, or Curcumin) orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug.

  • Induction of Edema: After a set time post-treatment (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating and comparing the anti-inflammatory properties of test compounds.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_conclusion Conclusion Cell_Culture RAW 264.7 Cell Culture Pretreatment Pre-treatment with This compound, Indomethacin, Curcumin Cell_Culture->Pretreatment LPS_Stimulation LPS Stimulation Pretreatment->LPS_Stimulation Mediator_Analysis Analysis of Inflammatory Mediators (NO, PGE2, TNF-α, IL-6) LPS_Stimulation->Mediator_Analysis Protein_Analysis Western Blot for iNOS, COX-2, p-p38, p-JNK LPS_Stimulation->Protein_Analysis Comparison Comparative Analysis of Efficacy and Potency Mediator_Analysis->Comparison Protein_Analysis->Comparison Animal_Grouping Animal Grouping (Rats/Mice) Oral_Admin Oral Administration of This compound, Indomethacin, Curcumin Animal_Grouping->Oral_Admin Carrageenan_Injection Carrageenan Injection (Paw Edema) Oral_Admin->Carrageenan_Injection Edema_Measurement Paw Volume Measurement Carrageenan_Injection->Edema_Measurement Data_Analysis Calculation of Inhibition Percentage Edema_Measurement->Data_Analysis Data_Analysis->Comparison

Figure 3: General Experimental Workflow for Anti-inflammatory Drug Screening.

Conclusion

This compound demonstrates significant anti-inflammatory properties both in vitro and in vivo, primarily through the inhibition of the NF-κB and MAPK signaling pathways. Its efficacy in reducing the production of key inflammatory mediators is comparable to that of Curcumin, a well-known natural anti-inflammatory agent. While Indomethacin remains a more potent inhibitor of cyclooxygenase enzymes, this compound's mechanism of action, targeting upstream signaling cascades, suggests a broader modulatory effect on the inflammatory response.

Further head-to-head comparative studies under standardized experimental conditions are warranted to definitively establish the relative potency and therapeutic potential of this compound. However, the existing data strongly support its continued investigation as a promising candidate for the development of novel anti-inflammatory therapies.

References

Agnoside's Impact on Gene Expression: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Agnoside's performance in modulating gene expression against other alternatives, supported by experimental data. The information is presented to facilitate informed decisions in research and development endeavors.

This compound, a natural iridoid glycoside, has demonstrated significant potential in regulating the expression of genes involved in inflammation and fibrosis. This guide delves into the experimental evidence of this compound's effects and compares them with other known anti-inflammatory and anti-fibrotic compounds.

Comparative Analysis of Gene Expression Modulation

This compound has been shown to significantly downregulate the expression of key genes implicated in inflammatory and fibrotic pathways. The following table summarizes the quantitative effects of this compound and compares them with other compounds like Curcumin and Resveratrol. It is important to note that the data presented is derived from various studies and direct head-to-head comparisons may not be available for all compounds and genes.

Target GeneThis compound: % Downregulation (mRNA)Curcumin: Effect on ExpressionResveratrol: Effect on ExpressionNSAIDs: Effect on Expression
Inflammasome & Related Genes
HIF-1αSignificant Downregulation[1]Suppresses HIF-1α synthesis[2]Inhibits HIF-1α expression[3]No direct data found
NLRP3Significant Downregulation[1]Inhibits NLRP3 inflammasome[4][5]Decreases NLRP3 expression[6][7][8]No direct data found
ASCSignificant Downregulation[1][9]Inhibits ASC oligomerization[5]Decreases ASC expression[6][8]No direct data found
Caspase-1Significant Downregulation[1][9]Inhibits Caspase-1 activation[5]Decreases Caspase-1 expression[6][8]No direct data found
IL-1βSignificant Downregulation[1][9]Suppresses IL-1β secretion[5]Decreases IL-1β expression[8]Some NSAIDs inhibit IL-1β induced IL-6 synthesis[10]
IL-18Significant Downregulation[1][9]Reduces IL-18 levels[4]Decreases IL-18 expression[8]No direct data found
Fibrosis Markers
TGF-βSignificant Downregulation[9]Modulates TGF-β signalingNo direct data foundNo direct data found
TIMP1Significant DownregulationNo direct data foundNo direct data foundNo direct data found
VEGFSignificant Downregulation[9]Upregulates VEGF in wound healing model[11]Inhibits VEGF expression[3]Significantly reduce VEGF expression[12]
Other Inflammatory Mediators
iNOSDecreases expression (quantitative data not specified)Inhibits iNOS expression[13]No direct data foundGinsenoside (another natural compound) inhibits iNOS[14][15][16]
COX-2Decreases expression (quantitative data not specified)Inhibits COX-2 expressionNo direct data foundGinsenoside (another natural compound) inhibits COX-2[14][15][16]
IL-8Decreases expression (quantitative data not specified)No direct data foundNo direct data foundNo direct data found

Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating specific signaling pathways. A key pathway identified is the inhibition of HIF-1α accumulation and subsequent NLRP3 inflammasome activation.[1][9]

Agnoside_Signaling_Pathway cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_this compound This compound Intervention cluster_cellular_response Cellular Response LPS LPS HIF1a HIF-1α LPS->HIF1a This compound This compound This compound->HIF1a inhibits NLRP3_inflammasome NLRP3 Inflammasome (NLRP3, ASC, Caspase-1) This compound->NLRP3_inflammasome inhibits HIF1a->NLRP3_inflammasome TGFb TGF-β HIF1a->TGFb TIMP1 TIMP1 HIF1a->TIMP1 VEGF VEGF HIF1a->VEGF Pro_IL1b Pro-IL-1β NLRP3_inflammasome->Pro_IL1b cleavage Pro_IL18 Pro-IL-18 NLRP3_inflammasome->Pro_IL18 cleavage IL1b IL-1β Pro_IL1b->IL1b IL18 IL-18 Pro_IL18->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation Fibrosis Fibrosis TGFb->Fibrosis TIMP1->Fibrosis VEGF->Fibrosis

Caption: this compound's inhibitory effect on the HIF-1α/NLRP3 inflammasome pathway.

Experimental Protocols

This section provides a detailed methodology for a key experiment to validate the effect of this compound on gene expression in fibroblast-like synoviocytes (FLS), a cell type relevant to inflammatory conditions like osteoarthritis.

Gene Expression Analysis by RT-qPCR

This protocol outlines the steps for quantifying changes in gene expression in FLS treated with this compound.

Experimental_Workflow start Start: Culture of Fibroblast-Like Synoviocytes (FLS) treatment Treatment with this compound (e.g., 3 μM) and Controls start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction rna_qc RNA Quality and Quantity Control (Spectrophotometry, Bioanalyzer) rna_extraction->rna_qc cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_qc->cdna_synthesis rt_qpcr Real-Time Quantitative PCR (RT-qPCR) with primers for target and housekeeping genes cdna_synthesis->rt_qpcr data_analysis Data Analysis (ΔΔCt method) rt_qpcr->data_analysis end End: Relative Gene Expression Quantification data_analysis->end

Caption: Workflow for RT-qPCR analysis of gene expression.

1. Cell Culture and Treatment:

  • Culture primary human fibroblast-like synoviocytes (FLS) in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Starve the cells in serum-free medium for 24 hours.

  • Treat the cells with this compound at a final concentration of 3 μM for 24 hours.[9] Include vehicle-treated (e.g., DMSO) and untreated cells as controls.

2. RNA Extraction and Quality Control:

  • Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any genomic DNA contamination.

  • Assess the purity and concentration of the RNA using a spectrophotometer (e.g., NanoDrop).

  • Verify the integrity of the RNA using an Agilent Bioanalyzer. An RNA Integrity Number (RIN) > 8 is recommended.

3. cDNA Synthesis:

  • Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

4. Real-Time Quantitative PCR (RT-qPCR):

  • Prepare the RT-qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target genes (e.g., HIF-1α, NLRP3, etc.) and a housekeeping gene (e.g., GAPDH, ACTB), and the diluted cDNA.

  • Perform the RT-qPCR using a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Include a melt curve analysis at the end of the run to confirm the specificity of the amplified products.

5. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene in each sample.

  • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

  • Calculate the relative gene expression using the 2-ΔΔCt method, where ΔΔCt = ΔCttreated - ΔCtcontrol.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in gene expression.

References

A Comparative Guide to Agnoside and Established Angiogenesis Inhibitors: A Study in Contrasting Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the naturally derived small molecule, Agnoside, with well-established synthetic angiogenesis inhibitors. Crucially, experimental data reveals that this compound functions as a pro-angiogenic agent, promoting the formation of new blood vessels. This is in direct contrast to classical angiogenesis inhibitors which aim to block this process, primarily for anti-cancer therapies. Understanding these opposing effects on the critical Vascular Endothelial Growth Factor (VEGF) signaling pathway is vital for researchers in oncology, ischemic diseases, and regenerative medicine.

Contrasting Efficacies: Pro-Angiogenic vs. Anti-Angiogenic

Experimental data, primarily from in vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs), highlights the opposing functionalities of this compound and common angiogenesis inhibitors like Bevacizumab, Sunitinib, and Sorafenib. This compound has been shown to promote HUVEC proliferation with a half-maximal effective concentration (EC50) of 1.376 μg/mL[1][2]. Conversely, angiogenesis inhibitors are evaluated based on their half-maximal inhibitory concentration (IC50).

CompoundTarget/MechanismCell-Based AssayEfficacy (IC50/EC50)Reference
This compound Promotes VEGFR2 activity (Pro-angiogenic)HUVEC ProliferationEC50: 1.376 µg/mL [1][2]
Bevacizumab Binds to and neutralizes VEGF-AVEGF-induced HUVEC ProliferationDose-dependent inhibition[3]
Sunitinib Inhibits VEGFR2 tyrosine kinaseVEGF-induced HUVEC ProliferationIC50: 40 nM [4]
Sorafenib Inhibits VEGFR2 and other kinasesEndothelial Cell CytotoxicityIC50: ~1.5 µM [5]

Mechanisms of Action: A Fork in the VEGF Pathway

The central signaling pathway in angiogenesis involves the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR2, on the surface of endothelial cells. This initiates a cascade of downstream signaling that leads to cell proliferation, migration, and the formation of new blood vessels.[6][7][8]

This compound is suggested to act as an agonist or positive modulator at the VEGFR2, effectively "turning on" or amplifying the pro-angiogenic signal.[1][2] In contrast, the inhibitors work to shut this signal down at different points:

  • Bevacizumab : A monoclonal antibody that directly binds to the VEGF-A ligand, preventing it from ever reaching and activating the VEGFR2 receptor.[9]

  • Sunitinib and Sorafenib : These are small molecule tyrosine kinase inhibitors (TKIs) that enter the cell and block the intracellular signaling domain of VEGFR2. This prevents the receptor from transmitting the signal downstream, even if VEGF is bound to the outside.[9][10][11]

The following diagram illustrates these opposing mechanisms of action on the VEGF/VEGFR2 signaling pathway.

G Opposing Mechanisms in VEGF/VEGFR2 Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR2 VEGFR2 VEGF-A->VEGFR2 Binds & Activates Bevacizumab Bevacizumab Bevacizumab->VEGF-A Sequesters TK_Domain Tyrosine Kinase Domain Signaling_Cascade Downstream Signaling (PI3K/Akt, MAPK) TK_Domain->Signaling_Cascade Phosphorylates Angiogenesis Angiogenesis (Proliferation, Migration) Signaling_Cascade->Angiogenesis Leads to Sunitinib_Sorafenib Sunitinib / Sorafenib Sunitinib_Sorafenib->TK_Domain Inhibits This compound This compound This compound->VEGFR2 Promotes Activity

Opposing Mechanisms in VEGF/VEGFR2 Signaling

Experimental Protocols

The quantitative data presented in this guide are derived from standard in vitro assays designed to measure the key stages of angiogenesis.

Endothelial Cell Proliferation Assay

This assay quantifies the effect of a compound on the proliferation of endothelial cells, typically HUVECs.

  • Cell Seeding : HUVECs are seeded at a specific density (e.g., 5x10⁴ cells/well) in 96-well plates with complete growth medium.[2]

  • Incubation : Cells are allowed to attach and stabilize for 24 hours.

  • Treatment : The medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound from 1.00–2500 ng/mL) or a known inhibitor (e.g., Sunitinib).[2][4] A vehicle control (e.g., DMSO) and a positive control (e.g., VEGF) are included.

  • Proliferation Measurement : After a set incubation period (e.g., 24-96 hours), cell proliferation is measured. This can be done through various methods, such as:

    • Thymidine Incorporation Assay : Measures the incorporation of radiolabeled thymidine into newly synthesized DNA.[12]

    • Cell Viability Reagents : Using reagents like MTT or Calcein AM that measure metabolic activity or cell integrity.[12]

  • Data Analysis : The results are used to calculate the EC50 for pro-angiogenic compounds or the IC50 for anti-angiogenic compounds.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to differentiate and form three-dimensional, tube-like structures, mimicking the final stage of angiogenesis.

  • Matrix Coating : A basement membrane extract (e.g., Matrigel) is coated onto the wells of a 96-well plate and allowed to polymerize.[2][13]

  • Cell Seeding : HUVECs are seeded onto the matrix layer in a medium containing the test compound at various concentrations.

  • Incubation : The plate is incubated for a period of 6-20 hours.[13]

  • Visualization and Quantification : The formation of capillary-like structures is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as total tube length, number of branch points, and total area covered by tubes.[13]

The following diagram outlines a typical workflow for an in vitro angiogenesis assay.

G General Workflow for In Vitro Angiogenesis Assays cluster_prep cluster_treatment cluster_assay cluster_analysis Seed_Cells Seed Endothelial Cells (e.g., HUVECs) in multi-well plate Incubate_Attach Incubate for 24h to allow cell attachment Seed_Cells->Incubate_Attach Add_Compounds Replace medium with fresh medium containing test compounds (this compound or Inhibitors) Incubate_Attach->Add_Compounds Proliferation Proliferation Assay: Incubate 24-96h Add_Compounds->Proliferation Tube_Formation Tube Formation Assay: Seed on Matrigel, Incubate 6-20h Add_Compounds->Tube_Formation Migration Migration Assay: Create wound/use Boyden chamber, Incubate 12-24h Add_Compounds->Migration Measure_Proliferation Measure cell viability or DNA synthesis Proliferation->Measure_Proliferation Quantify_Tubes Image and quantify tube length & branch points Tube_Formation->Quantify_Tubes Measure_Migration Measure wound closure or cells migrated Migration->Measure_Migration Calculate_Efficacy Calculate EC50 (promoters) or IC50 (inhibitors) Measure_Proliferation->Calculate_Efficacy Quantify_Tubes->Calculate_Efficacy Measure_Migration->Calculate_Efficacy

General Workflow for In Vitro Angiogenesis Assays

References

Unraveling the Reproducibility of Agnoside's Anti-inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of Agnoside against other iridoid glycosides, Aucubin and Catalpol, as well as commonly used non-steroidal anti-inflammatory drugs (NSAIDs). This analysis, supported by experimental data, delves into the reproducibility of their effects and provides detailed methodologies for key experiments.

This compound, a prominent iridoid glycoside, has demonstrated notable anti-inflammatory potential by targeting key signaling pathways involved in the inflammatory cascade. This guide summarizes available quantitative data, outlines experimental protocols to assess these effects, and visualizes the underlying molecular mechanisms to provide a comprehensive resource for researchers.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound and its alternatives can be quantitatively compared by examining their ability to inhibit key inflammatory mediators and pathways. The following tables summarize the available experimental data.

CompoundTargetCell LineStimulantIC50 ValueReference
This compound NF-κBTHP-1-8.9 µg/mL[1]
Aucubin (hydrolyzed) TNF-αRAW 264.7LPS9.2 µM[2][3]
Aucubin TNF-αRBL-2H3Antigen0.101 µg/mL[4][5]
Aucubin IL-6RBL-2H3Antigen0.19 µg/mL[4][5]
Ibuprofen (S-enantiomer) NF-κB ActivationJurkat CellsT-cell stimulation61.7 µM[6]
Ibuprofen (R-enantiomer) NF-κB ActivationJurkat CellsT-cell stimulation121.8 µM[6]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and stimulants used across different studies.

CompoundExperimental ModelEffectConcentration/DoseReference
This compound LPS-induced fibroblast-like synoviocytes (FLSs)Significantly reduced increased caspase-1 activity3 µM
This compound LPS-induced FLSsReversed the promoted mRNA expression of caspase-1, ASC, and NLRP33 µM
This compound LPS-induced FLSsSignificantly lowered the content of IL-1β and IL-183 µM
Catalpol IL-1β-induced Caco-2 cellsSignificantly inhibited mRNA synthesis and protein production of IL-6, IL-8, and MCP-1Not specified
Catalpol LPS-induced BV2 microglial cellsDownregulated mRNA expression of IL-6, TNF-α, and IL-1βNot specified[7]
Catalpol LPS-induced rat intestinal epithelial cells (IEC-6)Dose-dependently reduced the release of TNF-α, IL-1β, and IL-6Not specified[7]
Diclofenac LPS-induced human intestinal epithelial-dendritic cell modelGlobally suppressed cytokine secretion in isolationNot specified[8][9]

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound and related compounds are primarily mediated through the inhibition of pro-inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) and NLRP3 inflammasome pathways are central to the production of inflammatory cytokines.

NF-kB Signaling Pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to Nucleus Nucleus NFkB_active->Nucleus enters Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines induces transcription of This compound This compound This compound->IKK inhibits This compound->NFkB_active inhibits translocation

Caption: this compound inhibits the NF-κB signaling pathway.

NLRP3 Inflammasome Pathway NLRP3 Inflammasome Pathway Stimuli Inflammatory Stimuli (e.g., LPS) NLRP3 NLRP3 Stimuli->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 cleaves IL1b IL-1β Pro_IL1b->IL1b matures to IL18 IL-18 Pro_IL18->IL18 matures to This compound This compound This compound->NLRP3 inhibits activation This compound->Caspase1 inhibits activity

Caption: this compound inhibits the NLRP3 inflammasome pathway.

Experimental Protocols

To ensure the reproducibility of the findings on the anti-inflammatory effects of this compound and its alternatives, detailed experimental protocols are crucial. Below are methodologies for key experiments commonly cited in the literature.

LPS-Induced Inflammation in RAW 264.7 Macrophages

This in vitro model is widely used to screen for anti-inflammatory compounds.

LPS_Induction_Workflow Workflow for LPS-Induced Inflammation in RAW 264.7 Cells cluster_setup Cell Culture and Plating cluster_treatment Treatment cluster_analysis Analysis A Culture RAW 264.7 cells B Seed cells in 96-well plates (1-2 x 10^5 cells/well) A->B C Pre-treat with this compound or alternative compounds (1 hour) B->C D Stimulate with LPS (10-100 ng/mL) C->D E Incubate for 24 hours F Collect supernatant E->F G Measure inflammatory mediators (e.g., NO, TNF-α, IL-6) F->G

References

Agnoside vs. Other Vitex negundo Extracts: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activities of Agnoside, a prominent iridoid glycoside from Vitex negundo, and other extracts derived from the same plant. The information is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to facilitate further investigation and therapeutic application.

Overview of Vitex negundo and its Bioactive Components

Vitex negundo Linn., commonly known as the five-leaved chaste tree, is a medicinal plant with a long history of use in traditional medicine systems like Ayurveda and Chinese medicine. Its therapeutic properties are attributed to a rich phytochemical profile, which includes iridoids, flavonoids, alkaloids, and terpenoids. Among these, the iridoid glycoside this compound is a significant bioactive constituent, often used as a marker for the standardization of Vitex negundo extracts. Other important components include Negundoside, various flavonoids, and essential oils. This guide focuses on the comparative efficacy of isolated this compound versus various extracts of Vitex negundo in key therapeutic areas.

Comparative Biological Activity

This section presents a comparative analysis of the anti-inflammatory, analgesic, and hepatoprotective effects of this compound and other Vitex negundo extracts, supported by quantitative data from various experimental studies.

Anti-inflammatory Activity

Both this compound and various extracts of Vitex negundo have demonstrated significant anti-inflammatory properties. The primary mechanism of action is believed to be through the inhibition of pro-inflammatory mediators.

Table 1: Comparison of Anti-inflammatory Activity

Test SubstanceModelDosage/ConcentrationInhibition of Edema/ActivitySource
This compound COX-2 Inhibition AssayIC50: 0.026 ± 0.015 mg/ml-[1]
Methanolic Leaf Extract Carrageenan-induced paw edema100 mg/kg69.08%
Ethanolic Leaf Extract Carrageenan-induced paw edema100 mg/kg48.13%
Ethanolic Leaf Extract Carrageenan-induced paw edema200 mg/kg57.18%
Leaf Oil Carrageenan-induced paw edema500 µL/kg29%
Aqueous Leaf Extract Carrageenan-induced rat paw oedema2.5 g/kgSignificant suppression[2]
Aqueous Leaf Extract Formaldehyde-induced rat paw oedema2.5 g/kg & 5 g/kgSignificant suppression[2]

Note: The data presented is compiled from various studies and may not be directly comparable due to differences in experimental protocols.

Analgesic Activity

The analgesic effects of Vitex negundo are well-documented, with studies indicating both central and peripheral analgesic actions.

Table 2: Comparison of Analgesic Activity

Test SubstanceModelDosage% Inhibition of Writhing / Reaction TimeSource
This compound Acetic acid-induced writhing (mice)50 mg/kg56% inhibition[3]
Methanolic Leaf Extract Acetic acid-induced writhing250 mg/kg62.8%[4]
Methanolic Stem Extract Acetic acid-induced writhing250 mg/kg74.6%[4]
Ethanolic Leaf Extract Acetic acid-induced writhing500 mg/kgSignificant reduction in writhing[5]
Methanolic Bark Extract Hot plate method200 mg/kg52.04% increase in reaction time
Methanolic Bark Extract Hot plate method300 mg/kg56.56% increase in reaction time
Aqueous Leaf Extract Hot plate test (rats)2.5 g/kg & 5 g/kgSignificant analgesic activity[2]

Note: The data presented is compiled from various studies and may not be directly comparable due to differences in experimental protocols.

Hepatoprotective Activity

Studies have shown that this compound and Negundoside, another major iridoid from Vitex negundo, offer protection against liver damage induced by toxins.

Table 3: Comparison of Hepatoprotective Activity against Acetaminophen-Induced Toxicity

Test SubstanceDosageOverall Hepatoprotection (%)Source
This compound 12.5 mg/kg24.37 ± 4.78
25.0 mg/kg40.49 ± 4.12
50.0 mg/kg55.82 ± 3.64
100 mg/kg67.82 ± 4.38
Negundoside 12.5 mg/kg27.36 ± 5.47
25.0 mg/kg43.84 ± 3.21
50.0 mg/kg59.61 ± 2.10
100 mg/kg69.87 ± 3.17
Standardized Fraction (SF) 12.5 mg/kg25.83 ± 3.40
25.0 mg/kg39.87 ± 3.39
50.0 mg/kg54.78 ± 2.21
100 mg/kg67.11 ± 2.00

Experimental Protocols

Carrageenan-Induced Paw Edema

This is a widely used model for evaluating acute inflammation.

  • Animals: Wistar albino rats or Swiss albino mice are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial paw volume of the right hind paw is measured using a plethysmometer.

    • The test substance (this compound or extract) or vehicle is administered orally or intraperitoneally.

    • After a specific period (e.g., 30-60 minutes), 0.1 ml of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test

This model is used to assess peripheral analgesic activity.

  • Animals: Swiss albino mice are commonly used.

  • Procedure:

    • Animals are divided into control and experimental groups.

    • The test substance is administered orally or intraperitoneally.

    • After a set time (e.g., 30 minutes), 0.6% (v/v) acetic acid solution is injected intraperitoneally.

    • The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a specific period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of analgesic activity is calculated as: % Analgesic Activity = [(Wc - Wt) / Wc] * 100 where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.

Acetaminophen-Induced Hepatotoxicity

This model is used to evaluate the hepatoprotective potential of a substance.

  • Animals: Wistar rats or Swiss albino mice are used.

  • Procedure:

    • Animals are treated with the test substance or vehicle for a specific duration (e.g., 7 days).

    • On the last day, hepatotoxicity is induced by administering a high dose of acetaminophen (e.g., 2 g/kg, p.o.).

    • After 48 hours, blood is collected for biochemical analysis (e.g., SGOT, SGPT, ALP, bilirubin), and the liver is excised for histopathological examination.

  • Data Analysis: The levels of liver enzymes and bilirubin in the treated groups are compared with those of the control and toxicant groups. Histopathological changes are also assessed to determine the extent of liver damage and protection.

Signaling Pathways and Experimental Workflows

The biological activities of this compound and other Vitex negundo extracts are mediated through various signaling pathways. The following diagrams illustrate some of the key pathways and experimental workflows.

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) Cell_Membrane Cell Membrane Phospholipids NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation PLA2 Phospholipase A2 (PLA2) Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX Prostaglandins Prostaglandins (PGE2) COX->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Vitex_Negundo This compound & Vitex negundo Extracts Vitex_Negundo->COX Inhibition Vitex_Negundo->NFkB_Activation Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Activation->Cytokines Cytokines->Inflammation analgesic_workflow Start Start: Analgesic Activity Assessment Animal_Grouping Animal Grouping (Control, Standard, Test Groups) Start->Animal_Grouping Drug_Administration Administration of This compound/Extracts Animal_Grouping->Drug_Administration Pain_Induction Induction of Pain (Acetic Acid Injection) Drug_Administration->Pain_Induction Observation Observation of Writhing Response Pain_Induction->Observation Data_Collection Data Collection (Counting Writhing) Observation->Data_Collection Analysis Statistical Analysis (% Inhibition) Data_Collection->Analysis End End: Determine Analgesic Efficacy Analysis->End hepatoprotective_mechanism Toxin Hepatotoxin (e.g., Acetaminophen) Metabolism Metabolic Activation (CYP450) Toxin->Metabolism Reactive_Metabolite Reactive Metabolite (NAPQI) Metabolism->Reactive_Metabolite GSH_Depletion GSH Depletion Reactive_Metabolite->GSH_Depletion Oxidative_Stress Oxidative Stress & Lipid Peroxidation GSH_Depletion->Oxidative_Stress Cell_Death Hepatocyte Death Oxidative_Stress->Cell_Death Vitex_Negundo This compound & Negundoside Vitex_Negundo->GSH_Depletion Inhibition Vitex_Negundo->Oxidative_Stress Inhibition Antioxidant Antioxidant Effect (GSH Replenishment) Vitex_Negundo->Antioxidant

References

Unveiling the Therapeutic Potential of Agnoside: A Comparative Analysis of its Anti-Inflammatory and Neuroprotective Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the quest for novel therapeutic agents targeting inflammatory and neurodegenerative diseases, the natural compound Agnoside has emerged as a promising candidate. This guide provides a comprehensive cross-validation of this compound's mechanism of action, juxtaposing its performance with established alternatives, supported by experimental data. This objective comparison is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their research endeavors.

A Deep Dive into this compound's Anti-Inflammatory and Neuroprotective Actions

This compound, an iridoid glycoside, exhibits a multifaceted mechanism of action, primarily centered around its potent anti-inflammatory and neuroprotective properties. Experimental evidence demonstrates its ability to modulate key signaling pathways implicated in the pathogenesis of various inflammatory and neurodegenerative conditions.

Anti-Inflammatory Mechanism

This compound's anti-inflammatory effects are attributed to its ability to suppress the production of pro-inflammatory mediators. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard model for inflammation research, have shown that this compound significantly reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes pivotal in the inflammatory cascade. Furthermore, this compound has been observed to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

A key aspect of its anti-inflammatory action is the inhibition of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) and NLRP3 inflammasome pathway. This pathway is a critical component of the innate immune response, and its dysregulation is linked to chronic inflammatory diseases.

Neuroprotective Mechanism

The neuroprotective effects of this compound are believed to be linked to its anti-inflammatory and antioxidant properties. Chronic neuroinflammation is a hallmark of many neurodegenerative disorders, including Alzheimer's disease. By mitigating the inflammatory response in the central nervous system, this compound may help protect neurons from damage. While direct comparative studies are limited, the known mechanisms of this compound suggest a potential overlap with and divergence from current neuroprotective agents.

Head-to-Head: this compound Versus Established Alternatives

To provide a clear perspective on this compound's therapeutic potential, this guide compares its mechanism and performance with widely used anti-inflammatory and neuroprotective drugs.

Anti-Inflammatory Arena: this compound vs. Celecoxib and Ibuprofen

Celecoxib , a selective COX-2 inhibitor, and Ibuprofen , a non-selective COX inhibitor, are mainstays in anti-inflammatory therapy. This compound, while also inhibiting COX-2, demonstrates a broader spectrum of anti-inflammatory action by targeting the HIF-1α/NLRP3 inflammasome pathway, suggesting it may offer a more comprehensive approach to managing inflammation.

FeatureThis compoundCelecoxibIbuprofen
Primary Mechanism Inhibition of HIF-1α, NLRP3 inflammasome, COX-2, and iNOSSelective inhibition of COX-2Non-selective inhibition of COX-1 and COX-2
Key Molecular Targets HIF-1α, NLRP3, ASC, Caspase-1, COX-2, iNOS, TNF-α, IL-6Cyclooxygenase-2 (COX-2)Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)
Reported IC50/Effective Dose Varies by target and model (e.g., µM range in vitro)Varies by assay (e.g., µM range for COX-2 inhibition)Varies by assay (e.g., µM range for COX inhibition)
Neuroprotective Landscape: this compound vs. Donepezil and Memantine

In the realm of neuroprotection, Donepezil , an acetylcholinesterase inhibitor, and Memantine , an NMDA receptor antagonist, are standard treatments for Alzheimer's disease. This compound's neuroprotective strategy appears to be rooted in its anti-inflammatory effects, which can indirectly protect neurons from the toxic environment created by chronic neuroinflammation. This contrasts with the direct cholinergic and glutamatergic modulation of Donepezil and Memantine.

FeatureThis compoundDonepezilMemantine
Primary Mechanism Anti-inflammatory and antioxidant effectsReversible inhibition of acetylcholinesterase (AChE)Non-competitive NMDA receptor antagonist
Key Molecular Targets Inflammatory pathways (e.g., HIF-1α/NLRP3)AcetylcholinesteraseN-methyl-D-aspartate (NMDA) receptors
Therapeutic Approach Reduction of neuroinflammationEnhancement of cholinergic neurotransmissionModulation of glutamatergic neurotransmission to reduce excitotoxicity

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms discussed, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental procedures.

Agnoside_Anti_Inflammatory_Pathway cluster_inflammasome Inflammasome Activation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Pro_Casp1 Pro-Caspase-1 NFkB->Pro_Casp1 iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Pro_Inflammatory_Cytokines Pro-Inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_Inflammatory_Cytokines HIF1a HIF-1α NLRP3 NLRP3 Inflammasome HIF1a->NLRP3 IL1b IL-1β Pro_IL1b->IL1b Casp1 Casp1 Caspase-1 Pro_Casp1->Casp1 NLRP3 Inflammation Inflammation IL1b->Inflammation iNOS->Inflammation COX2->Inflammation Pro_Inflammatory_Cytokines->Inflammation This compound This compound This compound->HIF1a Inhibits This compound->NLRP3 Inhibits In_Vitro_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis RAW_cells RAW 264.7 Macrophages LPS_treatment Stimulate with LPS (1 µg/mL) RAW_cells->LPS_treatment Drug_treatment Treat with this compound or Alternative Drug LPS_treatment->Drug_treatment Cytokine_analysis Measure Cytokines (TNF-α, IL-6) via ELISA Drug_treatment->Cytokine_analysis NO_analysis Measure Nitric Oxide (NO) via Griess Assay Drug_treatment->NO_analysis Gene_expression Analyze Gene Expression (iNOS, COX-2) via RT-qPCR Drug_treatment->Gene_expression In_Vivo_Workflow cluster_model Osteoarthritis Model cluster_treatment Treatment cluster_assessment Assessment Rats Sprague-Dawley Rats MIA_injection Intra-articular MIA Injection (1 mg in 50 µL saline) Rats->MIA_injection Drug_administration Oral Administration of this compound or Alternative Drug MIA_injection->Drug_administration Histopathology Histopathological Analysis (Safranin O-Fast Green Staining, Mankin Score) Drug_administration->Histopathology MicroCT Micro-CT Analysis of Subchondral Bone Drug_administration->MicroCT

A Comparative Analysis of Agnoside from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Agnoside, a bioactive iridoid glycoside, isolated from various plant sources. By presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action, this document aims to serve as a valuable resource for researchers exploring the therapeutic potential of this compound.

Principal Sources and Extraction Yields of this compound

This compound is predominantly found in plant species belonging to the Vitex and Buddleja genera. The yield of this compound can vary significantly depending on the plant source and the extraction methodology employed. High-Performance Liquid Chromatography (HPLC) is the standard technique for the quantification of this compound.[1][2] Microwave-assisted extraction has been demonstrated to be a highly efficient method for obtaining this compound from plant materials.[1][2]

Plant SourcePart UsedExtraction MethodThis compound Yield (% w/w of extract)Reference
Vitex negundoLeavesMicrowave-assistedNot explicitly stated as % of extract, but highest among methods tested[1][2]
Vitex negundoLeavesMacerationLower than microwave-assisted[1][2]
Vitex negundoLeavesRefluxLowest among methods tested[1][2]
Vitex negundoLeavesUltrasonicationComparable to microwave-assisted[1][2]
Vitex agnus-castusFruits, LeavesNot specifiedMarker compound for quality control[3][4]
Vitex trifoliaLeaves, BarkNot specifiedIdentified and quantified[5]
Buddleja officinalisFlowersNot specifiedSource of various bioactive compounds[6][7]

Comparative Biological Activities

This compound exhibits a range of pharmacological activities, with its anti-inflammatory and antioxidant properties being the most extensively studied. While direct comparative studies on this compound from different sources are limited, the available data from various investigations are summarized below.

Antioxidant Activity

The antioxidant potential of this compound is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, is a key metric for comparison. A lower IC50 value indicates a higher antioxidant activity.

Source of this compound/ExtractAssayIC50 Value (µg/mL)Reference
Vitex agnus-castus leaf extractDPPH449[8]
Vitex agnus-castus fruit extractDPPH612[8]
Agnuside from Vitex agnus-castusIn vitro cytotoxic effect on COLO 320 cells15.99[9]

Note: The cytotoxic effect IC50 value is included to provide a broader context of this compound's bioactivity, although it is not a direct measure of antioxidant capacity.

Anti-inflammatory and Anti-arthritic Activity

This compound has demonstrated significant anti-inflammatory and anti-arthritic effects. These are often assessed in vivo using the carrageenan-induced paw edema model in rats and by measuring the inhibition of pro-inflammatory cytokines.

Source of this compoundModel/AssayDosage/ConcentrationObserved EffectReference
AgnusideCarrageenan-induced paw edema in rats1.56-12.50 mg/kgDose-dependent anti-inflammatory effect[10]
AgnusideAdjuvant-induced arthritis in ratsNot specifiedSignificant anti-arthritic activity[10]
This compoundLPS-stimulated RAW264.7 and HT-29 cells100 µMDecreased expression of iNOS, COX-2, and IL-8[11]

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is a standard method for determining the antioxidant capacity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test sample (this compound)

  • Positive control (e.g., Ascorbic acid)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM).

  • Prepare serial dilutions of the this compound sample and the positive control in the same solvent.

  • Add a fixed volume of the DPPH solution to each dilution of the sample and control. A blank containing only the solvent and DPPH is also prepared.

  • Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of each solution at approximately 517 nm using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.[1][2]

Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan (1% solution in sterile saline)

  • Test compound (this compound)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animals are fasted overnight before the experiment.

  • The initial paw volume of the right hind paw of each animal is measured using a plethysmometer.

  • The test group receives an oral or intraperitoneal administration of this compound at various doses. The control group receives the vehicle, and the positive control group receives the reference drug.

  • After a specific time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar surface of the right hind paw of each animal.

  • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group relative to the control group.[10][12]

Signaling Pathway of this compound's Anti-inflammatory Action

This compound exerts its anti-inflammatory effects primarily through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Agnoside_Signaling_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) IKK IKK Complex Inflammatory_Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex (Inactive) IkB->NFkB_IkB Degradation NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Translocation NFkB_IkB->NFkB Releases Nucleus Nucleus Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_active->Proinflammatory_Genes Induces Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation

Caption: this compound's Anti-inflammatory Mechanism via NF-κB Pathway Inhibition.

Experimental Workflow for Comparative Analysis

A logical workflow for a comparative study of this compound from different sources is outlined below.

Experimental_Workflow Plant_Material Plant Material (Vitex sp., Buddleja sp.) Extraction Extraction (e.g., Microwave-assisted) Plant_Material->Extraction Purification Purification of this compound (Chromatography) Extraction->Purification Quantification Quantification (HPLC) Purification->Quantification Bioassays Biological Assays Purification->Bioassays Antioxidant Antioxidant Assays (e.g., DPPH) Bioassays->Antioxidant Anti_inflammatory_in_vitro Anti-inflammatory (in vitro) (e.g., NO, Cytokine inhibition) Bioassays->Anti_inflammatory_in_vitro Anti_inflammatory_in_vivo Anti-inflammatory (in vivo) (e.g., Paw Edema) Bioassays->Anti_inflammatory_in_vivo Data_Analysis Data Analysis and Comparison Antioxidant->Data_Analysis Anti_inflammatory_in_vitro->Data_Analysis Anti_inflammatory_in_vivo->Data_Analysis

Caption: Workflow for Comparative Study of this compound from Different Sources.

References

Agnoside vs. Corticosteroids: A Comparative Analysis of Therapeutic Index and Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the therapeutic profiles of Agnoside and corticosteroids, supported by experimental data, to inform future research and development in anti-inflammatory therapies.

This guide provides a comprehensive comparison of the therapeutic index and underlying anti-inflammatory mechanisms of this compound, a naturally occurring iridoid glycoside, and corticosteroids, a widely used class of synthetic anti-inflammatory drugs. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to equip researchers with the necessary information to evaluate the potential of this compound as a safer alternative to conventional corticosteroid therapies.

Therapeutic Index: A Quantitative Comparison

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxic and therapeutic doses. A higher TI indicates a wider margin of safety. While a definitive therapeutic index for pure this compound is not yet established, available toxicity data for extracts of Vitex negundo, a primary source of this compound, suggest a significantly lower toxicity profile compared to corticosteroids.

CompoundAnimal ModelEffective Dose (Anti-inflammatory)LD50 (Lethal Dose, 50%)Estimated Therapeutic Index
This compound (from Vitex negundo extract) Rat (Collagen-Induced Arthritis)1.56 - 12.50 mg/kg (oral)[1]7.58 g/kg (oral, ethanolic extract)[2]>600
Prednisolone Rat (Collagen-Induced Arthritis)1 - 5 mg/kg[3]135 mg/kg (intraperitoneal, mouse)[3]~27-135
Dexamethasone Rat (Collagen-Induced Arthritis)0.01 - 2.25 mg/kg[4][5]Not directly available in a comparable model-

Note: The therapeutic index for this compound is an estimation based on the LD50 of an ethanolic extract of Vitex negundo and the effective dose of this compound in a rat arthritis model. The therapeutic index for Prednisolone is also an estimation based on data from different, though related, experimental models. Direct comparative studies are needed for a precise determination.

Anti-Inflammatory Mechanisms and Signaling Pathways

This compound and corticosteroids exert their anti-inflammatory effects through distinct molecular pathways. Corticosteroids primarily act through the glucocorticoid receptor (GR), leading to broad, and often non-specific, gene transcription regulation. In contrast, this compound appears to target more specific inflammatory pathways, suggesting a potential for fewer off-target effects.

This compound's Anti-Inflammatory Signaling Pathway

This compound has been shown to inhibit the hypoxia-inducible factor-1 alpha (HIF-1α) and the NOD-like receptor protein 3 (NLRP3) inflammasome pathways.[3] Under inflammatory conditions, the activation of these pathways leads to the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). By inhibiting these key signaling nodes, this compound effectively reduces the inflammatory cascade.

Agnoside_Pathway cluster_stimulus Inflammatory Stimulus cluster_this compound This compound Intervention cluster_pathway Cellular Signaling cluster_response Inflammatory Response Stimulus e.g., LPS, Hypoxia HIF1a HIF-1α Stimulus->HIF1a NLRP3 NLRP3 Inflammasome Stimulus->NLRP3 This compound This compound This compound->HIF1a This compound->NLRP3 HIF1a->NLRP3 Casp1 Caspase-1 NLRP3->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b IL1b IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation Corticosteroid_Pathway cluster_corticosteroid Corticosteroid Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Corticosteroid Corticosteroid GR_inactive Inactive GR Corticosteroid->GR_inactive GR_active Active GR Complex GR_inactive->GR_active NFkB NF-κB GR_active->NFkB AP1 AP-1 GR_active->AP1 AntiInflammatory_Genes Anti-inflammatory Gene Expression GR_active->AntiInflammatory_Genes ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB->ProInflammatory_Genes AP1->ProInflammatory_Genes Inflammation Inflammation ProInflammatory_Genes->Inflammation AntiInflammatory_Genes->Inflammation CIA_Workflow cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_assessment Assessment Induction Day 0: Primary immunization with Type II Collagen in Freund's Adjuvant Booster Day 7: Booster immunization Induction->Booster Treatment_this compound This compound Administration (e.g., 1.56-12.50 mg/kg, oral) Booster->Treatment_this compound Treatment_Corticosteroid Corticosteroid Administration (e.g., Dexamethasone 0.1-1 mg/kg, i.p.) Booster->Treatment_Corticosteroid Control Vehicle Control Booster->Control Clinical_Scoring Clinical Scoring of Arthritis (Paw swelling, erythema) Treatment_this compound->Clinical_Scoring Treatment_Corticosteroid->Clinical_Scoring Control->Clinical_Scoring Histopathology Histopathological Analysis of Joints (Inflammation, cartilage destruction) Clinical_Scoring->Histopathology Biomarkers Biomarker Analysis (Pro-inflammatory cytokines in serum/tissue) Histopathology->Biomarkers

References

A Head-to-Head Comparison of Agnoside and Aucubin for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar natural compounds is critical for identifying promising therapeutic leads. This guide provides a comprehensive, data-driven comparison of two iridoid glycosides, Agnoside and Aucubin, focusing on their anti-inflammatory, neuroprotective, and hepatoprotective properties.

This objective analysis summarizes key experimental findings, presents quantitative data in comparative tables, and outlines detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanisms of action.

Chemical and Physical Properties

This compound and Aucubin are both iridoid glycosides, sharing a core cyclopentanopyran structure. However, a key structural difference is the presence of a p-hydroxybenzoyl group in this compound, which is absent in Aucubin. This seemingly minor variation can significantly influence their biological activities.

PropertyThis compoundAucubin
Synonyms Agnuside-
CAS Number 11027-63-7[1]479-98-1
Molecular Formula C22H26O11[1]C15H22O9[2]
Molecular Weight 466.44 g/mol [1]346.33 g/mol [2]
Natural Sources Vitex agnus-castus, Vitex negundo, Vitex rotundifolia[1]Aucuba japonica, Eucommia ulmoides, Plantago asiatica[3]

Comparative Pharmacological Activities

While both compounds exhibit a range of similar biological effects, the available data suggests differences in their potency and mechanisms of action.

Anti-Inflammatory Activity

Both this compound and Aucubin have demonstrated significant anti-inflammatory properties through the modulation of key inflammatory pathways.

This compound has been shown to exert its anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins. It also down-regulates the production of various pro-inflammatory mediators and T-cell-mediated cytokines.[4]

Aucubin primarily demonstrates its anti-inflammatory activity by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6] This inhibition leads to a reduction in the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[2][7] Interestingly, the anti-inflammatory activity of Aucubin is significantly enhanced upon hydrolysis to its aglycone, aucubigenin.[7]

ParameterThis compoundAucubin (as hydrolyzed product, H-AU)Reference Compound
Target COX-2TNF-α production-
In Vitro Model COX-deficient murine cell linesLPS-stimulated RAW 264.7 cells-
IC50 Value 0.026 ± 0.015 mg/mL (for COX-2 inhibition)[4][8]9.2 µM (for TNF-α production inhibition)[7]-
In Vivo Model Carrageenan-induced paw edema in rats--
Effective Dose 1.56-12.50 mg/kg (p.o.)--
Neuroprotective Effects

Both compounds have shown promise in protecting neuronal cells from damage in various experimental models.

This compound 's neuroprotective potential is less extensively documented in the available literature compared to Aucubin.

Aucubin has been studied more thoroughly for its neuroprotective effects. It has been shown to protect against cerebral ischemia-reperfusion injury by attenuating oxidative stress and inhibiting the TLR4/NF-κB inflammatory signaling pathway.[9] Studies have also demonstrated its ability to inhibit apoptosis in neuronal cells by modulating the expression of Bcl-2 and Bax proteins.[10]

ParameterThis compoundAucubin
In Vivo Model -Forebrain Ischemia-Reperfusion Injury in Gerbils[11][12][13]
Mechanism of Action -Attenuation of oxidative stress, Inhibition of TLR4/NF-κB signaling pathway[9]
Effective Dose -10 mg/kg (i.p.) for 7 days (pre-treatment)[11][12][13]
Hepatoprotective Activity

Both this compound and Aucubin have demonstrated the ability to protect the liver from various toxins.

This compound has been shown to offer dose-dependent protection against acetaminophen-induced hepatotoxicity. Its hepatoprotective mechanism is suggested to be linked to its antioxidant activity, including the maintenance of glutathione levels and protection against lipid peroxidation.

Aucubin exhibits significant hepatoprotective effects against toxins like carbon tetrachloride and α-amanitin.[14][15] It has also been found to suppress hepatitis B viral DNA replication in vitro, with its aglycone form being the active component.[14][15]

ParameterThis compoundAucubin
In Vivo Model Acetaminophen-induced hepatotoxicity in ratsCarbon tetrachloride-induced liver damage in mice[15]
Mechanism of Action Antioxidant activity, maintenance of glutathione statusInhibition of hepatic RNA and protein synthesis, antiviral activity[15]
Effective Dose 12.5 - 100 mg/kg (prophylactic treatment)-

Signaling Pathways

G cluster_this compound This compound Pathway cluster_aucubin Aucubin Pathway This compound This compound COX2 COX-2 This compound->COX2 inhibits Prostaglandins Prostaglandins COX2->Prostaglandins produces Inflammation_A Inflammation Prostaglandins->Inflammation_A Aucubin Aucubin TLR4 TLR4 Aucubin->TLR4 inhibits NFkB NF-κB TLR4->NFkB activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines induces transcription Inflammation_B Inflammation Proinflammatory_Cytokines->Inflammation_B

Experimental Protocols

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol is a standard method to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Compound Treatment and Stimulation:

  • Pre-treat the cells with various concentrations of this compound or Aucubin (typically ranging from 1 to 100 µM) for 1 hour.

  • Subsequently, stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response. Include a vehicle control group (cells treated with LPS and the compound's solvent) and a negative control group (cells without any treatment).

3. Measurement of Nitric Oxide:

  • After 24 hours of incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant, which is a stable product of NO, using the Griess reagent.

  • Measure the absorbance at 540 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of NO inhibition compared to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.

G cluster_workflow Experimental Steps start Seed RAW 264.7 cells in 96-well plate pretreat Pre-treat with This compound or Aucubin stimulate Stimulate with LPS incubate Incubate for 24 hours collect Collect supernatant griess Perform Griess Assay measure Measure Absorbance at 540 nm analyze Calculate % Inhibition and IC50

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable animal model for evaluating the acute anti-inflammatory activity of compounds.

1. Animals:

  • Use male Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment with free access to food and water.

2. Compound Administration:

  • Divide the rats into groups (n=6 per group): a control group (vehicle), a reference drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of this compound or Aucubin (e.g., 10, 25, 50 mg/kg) orally or intraperitoneally.

3. Induction of Inflammation:

  • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

5. Data Analysis:

  • Calculate the percentage increase in paw volume for each group at each time point.

  • Determine the percentage inhibition of edema by the test compounds compared to the control group.

G cluster_workflow Experimental Steps start Administer Compound (this compound/Aucubin/Control) wait Wait for 1 hour inject Inject Carrageenan into rat paw measure Measure Paw Volume (0, 1, 2, 3, 4, 5 hours) analyze Calculate % Inhibition of Edema

Conclusion

Both this compound and Aucubin are promising natural compounds with significant anti-inflammatory, neuroprotective, and hepatoprotective activities. While they share common mechanistic pathways, such as the modulation of NF-κB, there are notable differences in their specific molecular targets and reported potencies. The presence of the p-hydroxybenzoyl group in this compound likely contributes to its distinct pharmacological profile, including its direct inhibition of COX-2.

Further head-to-head comparative studies employing standardized experimental protocols are warranted to definitively elucidate the relative efficacy and therapeutic potential of these two iridoid glycosides. The information presented in this guide serves as a valuable resource for researchers to design future investigations and to better understand the therapeutic promise of this compound and Aucubin.

References

Safety Operating Guide

Essential Guide to Agnoside Disposal for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Agnoside, a naturally derived iridoid glycoside utilized in various research applications. Adherence to these protocols is crucial for minimizing risks and maintaining regulatory compliance.

This compound Safety and Hazard Profile

Before handling this compound, it is essential to be aware of its hazard classifications. According to available Safety Data Sheets (SDS), this compound presents the following risks:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn at all times when handling this compound.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key chemical and safety information for this compound.

PropertyValueReference
CAS Number 11027-63-7[1][3][4]
Molecular Formula C22H26O11[3][4][5]
Molecular Weight 466.44 g/mol [3]
GHS Hazard Statements H302, H315, H319, H335[1]
GHS Precautionary Statements P261, P280, P312, P321, P403+P233, P501[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound waste. This procedure is designed to be a general guideline; always consult and adhere to your institution's specific Environmental Health and Safety (EHS) policies.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is in solid form, dissolved in a solvent, or mixed with other reagents.

  • Segregate Waste Streams: Do not mix this compound waste with other incompatible chemical waste. It is crucial to maintain separate waste containers for halogenated and non-halogenated solvents, acids, bases, and other chemical classes to prevent hazardous reactions.[6]

Step 2: Containerization and Labeling

  • Select an Appropriate Container: Use a chemically compatible, leak-proof container for collecting this compound waste. Ensure the container is in good condition and has a secure lid.

  • Proper Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound." Include the concentration and any other components present in the waste mixture. Affix the appropriate hazard pictograms (e.g., GHS07 for irritant/harmful).

Step 3: Storage of Waste

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Final Disposal

  • Consult Institutional Guidelines: Follow your institution's specific procedures for arranging the final disposal of chemical waste. This typically involves contacting the EHS office.

  • Professional Disposal: The recommended final disposal method for this compound is through an industrial combustion plant.[1] Do not dispose of this compound down the drain or in regular trash.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Agnoside_Disposal_Workflow cluster_prep Step 1 & 2: Preparation cluster_storage Step 3: Interim Storage cluster_disposal Step 4: Final Disposal start Start: this compound Waste Generated identify Identify & Characterize Waste (Solid, Solution, Mixture) start->identify segregate Segregate from Incompatible Wastes identify->segregate containerize Select & Label Compatible Container segregate->containerize store Store in Designated Secure Area containerize->store containment Use Secondary Containment store->containment contact_ehs Contact Institutional EHS for Pickup containment->contact_ehs end Dispose via Industrial Combustion Plant contact_ehs->end

Caption: this compound Disposal Workflow Diagram.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and protecting our ecosystem.

References

Personal protective equipment for handling Agnoside

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Agnoside

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps are designed to ensure safe operational handling and disposal of this compound.

Hazard Identification and Classification

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Hazard Class Hazard Category Hazard Statement
Acute toxicity (oral)4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2H319: Causes serious eye irritation
Specific target organ toxicity - single exposure (respiratory tract irritation)3H335: May cause respiratory irritation

Signal Word: Warning[1]

Pictogram: [1]

  • GHS07 (Exclamation mark)

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[1][2][3][4]

Protection Type Recommended Equipment Specifications & Notes
Eye/Face Protection Safety glasses with side-shields or gogglesMust be tested and certified according to EN 166.[5][6] A face shield may be necessary for splash-prone activities.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber)Do not wear leather or cotton gloves.[2] Wash gloves before removing them.[2]
Laboratory coat or chemical-resistant suitA lab coat should be worn to protect skin and clothing.
Respiratory Protection Particulate filter device (respirator)Required if ventilation is inadequate or when handling dusty material.[1] A medical evaluation may be necessary before respirator use.[2]
Footwear Closed-toe shoesTo protect feet from potential spills.
Operational Plan: Safe Handling and Storage

3.1. Engineering Controls

  • Work in a well-ventilated area.[1]

  • Use a local exhaust ventilation system, such as a fume hood, to control airborne dust or vapors.[1]

3.2. Procedural Guidance for Handling

  • Preparation: Before handling, ensure all necessary PPE is correctly worn and that a safety shower and eyewash station are readily accessible.

  • Weighing and Aliquoting:

    • Handle solid this compound in a fume hood to minimize inhalation of dust.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

    • Take precautionary measures against static discharge.[1]

  • Solution Preparation:

    • When dissolving this compound, add solvents sequentially.

    • Ultrasonic heating (20-40 kHz) or vortexing can be used to aid dissolution.[7]

  • General Hygiene:

    • Wash hands thoroughly after handling.[1]

    • Do not eat, drink, or smoke in work areas.[1]

    • Remove contaminated clothing and PPE before entering eating areas.[1]

3.3. Storage

  • Stock Solutions:

    • Store at -80°C for up to 6 months.[7]

    • Store at -20°C for up to 1 month, protected from light.[7]

  • General Storage:

    • Store in a well-ventilated place.[1]

    • Keep the container tightly closed.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

4.1. Waste Segregation

  • Solid Waste: Place any solid this compound waste, such as contaminated gloves, weighing paper, and other disposable lab supplies, into a designated and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Organic Solvents: Collect solutions of this compound in organic solvents in a designated "Organic Liquid Waste" container. It is best practice to keep halogenated and non-halogenated solvent wastes separate.[8]

    • Aqueous Solutions: Collect aqueous solutions containing this compound in a separate, designated hazardous waste container. Do not dispose of these solutions down the drain.[8]

  • Sharps: Any sharps (needles, Pasteur pipettes, etc.) contaminated with this compound should be placed in a designated sharps container.[8]

4.2. Container Management

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound" and any solvents present.[8]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[8]

4.3. Final Disposal

  • Dispose of all this compound waste through an approved industrial combustion plant or a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[1]

  • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[9]

Visual Workflow for Handling this compound

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound in a laboratory setting.

Agnoside_Handling_Workflow start Start: Receive this compound prep Preparation: - Don appropriate PPE - Ensure access to safety shower/eyewash start->prep handling_decision Handling Task? prep->handling_decision solid_handling Solid Handling: - Use fume hood - Avoid dust inhalation - Ground equipment handling_decision->solid_handling Solid solution_prep Solution Preparation: - Add solvents sequentially - Use sonication/vortex if needed handling_decision->solution_prep Liquid storage Storage: - Tightly closed container - Well-ventilated area - Correct temperature (-20°C or -80°C) handling_decision->storage Storing disposal_decision Generate Waste? solid_handling->disposal_decision solution_prep->disposal_decision end_procedure End of Procedure: - Remove PPE - Wash hands thoroughly storage->end_procedure waste_seg Waste Segregation: - Solid - Liquid (Aqueous/Organic) - Sharps disposal_decision->waste_seg Yes disposal_decision->end_procedure No waste_collect Waste Collection: - Use designated, labeled hazardous waste containers waste_seg->waste_collect decontaminate Decontamination: - Clean work area - Triple-rinse empty containers waste_collect->decontaminate decontaminate->end_procedure final_disposal Final Disposal: - Arrange pickup by licensed hazardous waste contractor end_procedure->final_disposal

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Agnoside
Reactant of Route 2
Reactant of Route 2
Agnoside

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.